NTP42
Description
The exact mass of the compound N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-tert-butyl-3-[5-cyano-2-[3-[4-(difluoromethoxy)phenyl]phenoxy]phenyl]sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F2N3O5S/c1-25(2,3)29-24(31)30-36(32,33)22-13-16(15-28)7-12-21(22)34-20-6-4-5-18(14-20)17-8-10-19(11-9-17)35-23(26)27/h4-14,23H,1-3H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIKDGPBTPECSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NS(=O)(=O)C1=C(C=CC(=C1)C#N)OC2=CC=CC(=C2)C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055599-51-2 | |
| Record name | NTP-42 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055599512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NTP-42 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2057H3EG0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NTP42: A Novel Thromboxane Receptor Antagonist for Pulmonary Hypertension
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Current therapeutic strategies primarily focus on vasodilation but often fail to address the underlying complex pathology of the disease. NTP42, a novel, selective antagonist of the thromboxane (B8750289) A2 receptor (TP receptor), has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its potential to not only mitigate vasoconstriction but also to address key pathological features of pulmonary hypertension, including inflammation, fibrosis, and adverse vascular and cardiac remodeling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction to Pulmonary Hypertension and the Role of the Thromboxane Pathway
Pulmonary hypertension is a multifactorial disease involving the complex interplay of vasoconstriction, vascular remodeling, inflammation, and thrombosis within the pulmonary circulation.[1][2] The thromboxane A2 (TXA2) signaling pathway is significantly implicated in the pathogenesis of PH.[1][2] TXA2, a potent vasoconstrictor and platelet aggregator, signals through the TP receptor.[1][2] Furthermore, the TP receptor can also be activated by 8-iso-prostaglandin F2α (8-iso-PGF2α), a product of oxidative stress, linking inflammation and vascular dysfunction.[3][4] Elevated levels of TXA2 metabolites have been observed in patients with pulmonary hypertension, underscoring the therapeutic potential of targeting this pathway.[1]
This compound: A Selective Thromboxane Receptor Antagonist
This compound is a highly specific antagonist of the human TP receptor, inhibiting signaling induced by both TXA2 and 8-iso-PGF2α.[3][4] Its selectivity for the TP receptor, with no agonist activity at other prostanoid receptors, minimizes the potential for off-target effects.[3][4] Preclinical and early clinical development have positioned this compound as a potential disease-modifying therapy for pulmonary hypertension and other cardiopulmonary conditions.[3][5][6]
Mechanism of Action of this compound in Pulmonary Hypertension
The therapeutic effects of this compound in pulmonary hypertension are multi-faceted, addressing several key pathophysiological hallmarks of the disease.
Inhibition of Vasoconstriction
By blocking the TP receptor on pulmonary artery smooth muscle cells, this compound directly inhibits the potent vasoconstrictor effects of TXA2 and 8-iso-PGF2α. This leads to a reduction in pulmonary vascular resistance and, consequently, a decrease in pulmonary arterial pressure.
Attenuation of Vascular Remodeling, Inflammation, and Fibrosis
Preclinical studies have demonstrated that this compound is superior to some standard-of-care therapies in reducing pulmonary vascular remodeling, inflammatory cell infiltration, and fibrosis in animal models of pulmonary hypertension.[1][2] This suggests that this compound can interfere with the chronic proliferative and inflammatory processes that drive the progression of the disease.
Cardioprotective Effects and Improved Right Ventricular Function
A critical aspect of the prognosis in pulmonary hypertension is the function of the right ventricle (RV). This compound has been shown to have direct cardioprotective effects, promoting beneficial RV adaptation and improving cardiac function in preclinical models.[5] This includes reducing RV remodeling and promoting beneficial hypertrophy.[5]
Preclinical Efficacy Data
The efficacy of this compound has been evaluated in two well-established rat models of pulmonary hypertension: the monocrotaline (B1676716) (MCT)-induced model and the Sugen/hypoxia (SuHx)-induced model.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model
In the MCT model, this compound demonstrated significant reductions in key hemodynamic parameters associated with pulmonary hypertension.
Table 1: Hemodynamic Effects of this compound in the Monocrotaline-Induced PH Rat Model
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No MCT (Control) | - | ~20 | ~30 |
| MCT Only (Vehicle) | - | ~45 | ~60 |
| MCT + this compound | 0.25 mg/kg BID | ~30 | ~45 |
| MCT + Sildenafil (B151) | 50 mg/kg BID | ~35 | ~50 |
| MCT + Selexipag | 1 mg/kg BID | ~35 | ~50 |
Data are approximate values derived from published studies.[1][2]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model
In the more severe SuHx model, which more closely mimics human pulmonary arterial hypertension, this compound, particularly in combination with sildenafil, showed significant therapeutic benefits.
Table 2: Hemodynamic Effects of this compound in the Sugen/Hypoxia-Induced PH Rat Model
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No SuHx (Control) | - | ~20 | ~30 |
| SuHx + Vehicle | - | ~55 | ~70 |
| SuHx + this compound | 0.05 mg/kg BID | Non-significant reduction | Non-significant reduction |
| SuHx + Sildenafil | 50 mg/kg BID | Non-significant reduction | Non-significant reduction |
| SuHx + this compound + Sildenafil | 0.05 mg/kg + 50 mg/kg BID | Significant reduction | Significant reduction |
Data are approximate values derived from published studies. Combined use of this compound and Sildenafil significantly reduced the increases in mPAP and RVSP.[7][8]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
The following diagram illustrates the central role of the TP receptor in pulmonary hypertension and the mechanism by which this compound exerts its therapeutic effects.
Caption: this compound blocks the TP receptor, inhibiting pathological signaling.
Experimental Workflow: Monocrotaline-Induced PH Model
The diagram below outlines the typical experimental workflow for evaluating the efficacy of this compound in the MCT-induced rat model of pulmonary hypertension.
Caption: Workflow for the monocrotaline-induced PH model.
Detailed Experimental Protocols
The following are generalized protocols based on published studies for the key experiments cited.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
-
Induction of PH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[1][2]
-
Treatment: Treatment with this compound (e.g., 0.25 mg/kg, administered orally twice daily), vehicle, or comparator drugs (e.g., sildenafil 50 mg/kg BID) is initiated 24 hours after MCT injection and continues for 28 days.[1][2]
-
Hemodynamic Assessment: On day 28, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[1]
-
Histological Analysis: Following hemodynamic measurements, the heart and lungs are excised. The degree of right ventricular hypertrophy is assessed by measuring the weight ratio of the right ventricle to the left ventricle plus septum (Fulton's Index). Lung tissue sections are stained with hematoxylin (B73222) and eosin (B541160) to assess vascular remodeling, and with specific stains for collagen (e.g., Masson's trichrome) to evaluate fibrosis and for inflammatory cells (e.g., toluidine blue for mast cells).[1]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Rat Model
-
Animals: Male Sprague-Dawley rats are often used.
-
Induction of PH: A single subcutaneous injection of Sugen 5416 (20 mg/kg) is administered, followed by exposure to hypoxia (10% O2) for 3 weeks.[7]
-
Treatment: After the 3-week hypoxic period, rats are returned to normoxia, and treatment with this compound (e.g., 0.05 mg/kg, orally twice daily), vehicle, or comparator drugs is initiated and continued for a specified period (e.g., 4 weeks).[7][8]
-
Assessments: Hemodynamic and histological assessments are performed as described for the MCT model.
Conclusion
This compound represents a promising novel therapeutic approach for the treatment of pulmonary hypertension. Its mechanism of action, centered on the selective antagonism of the TP receptor, allows it to address multiple pathological facets of the disease, including vasoconstriction, inflammation, fibrosis, and adverse cardiovascular remodeling. The robust preclinical data, demonstrating significant efficacy in well-established animal models, strongly support its continued clinical development. The potential for both monotherapy and combination therapy with existing standards of care further highlights the promise of this compound in improving outcomes for patients with this devastating disease.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atxatherapeutics.com [atxatherapeutics.com]
- 7. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
NTP42: A Technical Overview of Thromboxane Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTP42 is a novel, potent, and selective antagonist of the thromboxane (B8750289) prostanoid receptor (TP), currently under clinical development for the treatment of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2] Signaling through the TP by agonists such as thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α) is implicated in a range of pathophysiological processes including vasoconstriction, platelet aggregation, inflammation, fibrosis, and cellular proliferation.[1][2] this compound effectively inhibits these signaling pathways, demonstrating significant therapeutic potential in preclinical models of PAH and right heart overload by attenuating key disease hallmarks.[3][4] A first-in-human Phase I clinical trial has established a favorable safety, tolerability, and pharmacokinetic profile for this compound.[2][5] This document provides an in-depth technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive antagonist of the thromboxane receptor (TP), effectively blocking the signaling cascades initiated by the binding of endogenous ligands like TXA2 and 8-iso-PGF2α.[2][6] The TP is a G-protein coupled receptor, and its activation leads to a cascade of intracellular events that contribute to the pathophysiology of diseases like PAH.[1] These include potent vasoconstriction, smooth muscle cell proliferation, inflammation, and fibrosis.[1][7] this compound has been shown to be a highly potent antagonist of both TPα and TPβ isoforms of the human TP.[3] By blocking these receptors, this compound mitigates the downstream effects of TP activation, leading to reduced pulmonary artery pressure, attenuated vascular remodeling, and improved cardiac function in preclinical models.[3][8] Furthermore, this compound has demonstrated a cardioprotective effect, promoting beneficial adaptation of the right ventricle in the face of pressure overload.[4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay | Species | Agonist | IC50 | Reference |
| Calcium Mobilization | Human | U46619 | 8.86 nM | [3] |
| Platelet Aggregation | Human | U46619 | 10.6 nM | [3] |
| Calcium Mobilization | Rat | U46619 | 1.91 µM | [3] |
| Platelet Aggregation (ex vivo) | Rat | U46619 | 3.2 µM | [3] |
| TP-mediated [Ca2+] mobilization | Not Specified | U46619 | 3.278 nM | [9] |
Table 2: Phase I Clinical Trial Data for this compound:KVA4 (oral formulation)
| Study Part | Dosing | Key Findings | Reference |
| Single Ascending Dose (SAD) | 0.25 mg - 243 mg | Safe and well-tolerated.[5] | [5][10] |
| Food Effect | 9 mg (with high-fat breakfast) | Can be taken with or without food.[5][10] | [5][10] |
| Multiple Ascending Dose (MAD) | 15 mg - 135 mg (once daily for 7 days) | Safe and well-tolerated; no accumulation on repeat dosing.[5][10] | [5][10] |
| Pharmacokinetics | N/A | Rapidly absorbed with a half-life (T1/2) of 18.7 h, suitable for once-daily dosing.[10] | [10] |
| Pharmacodynamics | ≥1 mg | Complete and sustained inhibition of U46619-induced platelet aggregation.[2] | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Thromboxane Receptor (TP) Activation and this compound Antagonism
Caption: Thromboxane Receptor (TP) signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in PAH Models
Caption: Workflow of preclinical studies evaluating this compound in rat models of PAH.
Experimental Protocols
Monocrotaline (B1676716) (MCT)-Induced PAH Model in Rats
-
Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats are used.[4][11]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[4][11]
-
Treatment: Treatment with this compound (e.g., 0.25 mg/kg or 1 mg/kg, administered orally twice daily), placebo, or standard-of-care drugs (such as Sildenafil 50 mg/kg, Macitentan 30 mg/kg, Selexipag 1 mg/kg, or Riociguat 5 mg/kg) is initiated, for instance, 24 hours or 7 days post-MCT injection and continues for a specified period (e.g., 28 days).[4][9][11]
-
Assessments:
-
Hemodynamics: Mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RSVP) are measured.[7][8]
-
Right Ventricular Hypertrophy: The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton Index) is determined.
-
Histopathology: Lung and heart tissues are collected for histological analysis to assess pulmonary vascular remodeling, inflammation (e.g., mast cell infiltration), and fibrosis.[7][11]
-
Sugen/Hypoxia (SuHx)-Induced PAH Model in Rats
-
Animal Model: Rats are used for this model.[12]
-
Induction of PAH: PAH is induced by a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) followed by exposure to hypoxia (e.g., 10% O2) for a period such as 21 days.[12]
-
Treatment: Following the induction period, animals are returned to normoxia and treated orally twice daily with this compound, a vehicle control, or combination therapies (e.g., this compound with Sildenafil) for a duration like 28 days.[12]
-
Assessments: Similar to the MCT model, assessments include hemodynamics, right ventricular hypertrophy, and histopathological analysis of the pulmonary vasculature and right ventricle.[12]
Pulmonary Artery Banding (PAB) Model
-
Animal Model: This surgical model is used to induce right ventricular pressure overload.[4]
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Procedure: The pulmonary artery is surgically constricted (banded) to create a mechanical obstruction to blood flow from the right ventricle.[4]
-
Treatment: Post-surgery (e.g., on day 2), oral treatment with this compound:KVA4 (e.g., 1 mg/kg twice daily), placebo, or a comparator drug is initiated and continued for a set period (e.g., until day 27).[4]
-
Assessments: The primary focus is on cardiac adaptation and function, including right ventricular geometries, contractility, stiffness, and ejection fraction.[4][13]
In Vitro Calcium Mobilization Assay
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Cell Lines: Cell lines stably over-expressing the human TP receptor are used.[3]
-
Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The TP agonist U46619 is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured using a fluorometer.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the maximal response to U46619.[3]
-
Ex Vivo Platelet Aggregation Assay
-
Sample Collection: Whole blood is collected from human volunteers or animals.[3]
-
Procedure:
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
The ability of platelets to aggregate in response to an agonist (e.g., U46619 or ADP) is measured using an aggregometer, which detects changes in light transmission through the PRP sample as platelets clump together.[2][5]
-
To assess the effect of this compound, blood is drawn at various time points after drug administration, and the inhibition of agonist-induced aggregation is quantified.[2]
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action as a thromboxane receptor antagonist. Extensive preclinical data has demonstrated its efficacy in attenuating multiple key pathological features of pulmonary arterial hypertension and right ventricular dysfunction.[12][13] The successful completion of a Phase I clinical trial has confirmed its safety and tolerability in humans, paving the way for further clinical development.[2][14] The data presented in this whitepaper underscores the potential of this compound as a novel, disease-modifying therapy for cardiopulmonary diseases with significant unmet medical needs.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 3. Frontiers | The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload [frontiersin.org]
- 4. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atxatherapeutics.com [atxatherapeutics.com]
- 6. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atxatherapeutics.com [atxatherapeutics.com]
- 13. atxatherapeutics.com [atxatherapeutics.com]
- 14. atxatherapeutics.com [atxatherapeutics.com]
NTP42 in Cardiopulmonary Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTP42 is a novel, potent, and specific antagonist of the thromboxane (B8750289) prostanoid receptor (TP).[1][2] It is currently under clinical development for the treatment of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2][3] This technical guide provides an in-depth overview of the role of this compound in preclinical models of cardiopulmonary disease, focusing on its mechanism of action, efficacy data, and the experimental protocols used to evaluate its therapeutic potential.
Mechanism of Action: Thromboxane Receptor Antagonism
This compound exerts its therapeutic effects by inhibiting signaling through the TP receptor.[1] This receptor is activated by two key ligands: thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α).[1][3] Both are implicated in the pathophysiology of PAH and other cardiopulmonary conditions.[3][4]
TXA2 is a potent vasoconstrictor and mediator of platelet aggregation.[1][2] It also exhibits pro-mitogenic, pro-inflammatory, and pro-fibrotic properties.[1][2] By blocking the TP receptor, this compound effectively counteracts these detrimental effects, addressing multiple facets of cardiopulmonary disease.[1]
Signaling Pathway of Thromboxane Receptor (TP) Activation and this compound Inhibition
Caption: this compound blocks the TP receptor, preventing downstream signaling that leads to cardiopulmonary pathophysiology.
Preclinical Efficacy in Cardiopulmonary Disease Models
This compound, particularly its oral formulation this compound:KVA4, has demonstrated significant efficacy in various preclinical models of PAH and right heart overload.[5][6] These studies highlight its potential to not only alleviate pulmonary pathologies but also to exert direct cardioprotective effects.[5][7]
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies evaluating this compound in different animal models.
Table 1: Efficacy of this compound in the Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT + Vehicle | MCT + this compound | MCT + Sildenafil | MCT + Selexipag |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | ~20 | ~45 | ~30 | ~32 | ~35 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | ~25 | ~60 | ~40 | ~45 | ~48 |
| Fulton's Index (RV/LV+S) | ~0.25 | ~0.55 | ~0.35 | ~0.40 | ~0.42 |
| Pulmonary Vascular Remodeling (% medial wall thickness) | ~15 | ~35 | ~20 | ~25 | ~28 |
| Mast Cell Infiltration (cells/mm²) | Low | High | Significantly Reduced | Reduced | Reduced |
| Pulmonary Fibrosis (Collagen deposition) | Low | High | Significantly Reduced | Not Significantly Reduced | Not Significantly Reduced |
*Statistically significant improvement compared to MCT + Vehicle group. Data are approximated from graphical representations in cited literature.[1][2][8]
Table 2: Efficacy of this compound in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model
| Parameter | Vehicle | This compound (0.05 mg/kg) | Sildenafil (50 mg/kg) | This compound + Sildenafil |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) Change | Increase | Non-significant Reduction | Non-significant Reduction | Significant Reduction |
| Right Ventricular Systolic Pressure (RVSP, mmHg) Change | Increase | Non-significant Reduction | Non-significant Reduction | Significant Reduction |
| Right Ventricular Hypertrophy | Increased | Significant Benefit | Significant Benefit | Greater Benefit |
| Pulmonary Vessel Remodeling | Increased | Significant Benefit | Significant Benefit | Greater Benefit |
*Statistically significant improvement compared to vehicle or monotherapy.[9][10]
Table 3: Efficacy of this compound:KVA4 in the Pulmonary Artery Banding (PAB) Model of Right Heart Overload
| Parameter | Sham | PAB + Vehicle | PAB + this compound:KVA4 |
| Right Ventricular Ejection Fraction | Normal | Decreased | Significantly Increased * |
| Right Ventricular Geometries | Normal | Abnormal | Improved |
| Right Ventricular Contractility | Normal | Impaired | Improved |
| Right Ventricular Stiffness | Normal | Increased | Normalized |
| Cellular Hypertrophy | Normal | Increased | Decreased |
| Vascularization | Normal | Decreased | Increased |
*Statistically significant improvement compared to PAB + Vehicle group.[5][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.
Monocrotaline (MCT)-Induced PAH Model
This model is widely used to induce PAH in rodents, characterized by pulmonary vascular remodeling and right ventricular hypertrophy.[1][5]
-
Animal Model: Male Wistar-Kyoto rats are typically used.[2]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered.[2]
-
Treatment:
-
Treatment is often initiated on Day 1 post-MCT injection and continues for a specified period (e.g., 28 days).[8]
-
This compound is administered orally, typically twice daily (e.g., 0.25 mg/kg).[8]
-
Control groups include a vehicle-treated group and comparator groups treated with standard-of-care drugs like Sildenafil (e.g., 50 mg/kg, BID, p.o.) or Selexipag (e.g., 1 mg/kg, BID, p.o.).[8]
-
-
Endpoint Analysis:
-
Hemodynamics: At the end of the study, animals are anesthetized, and right heart catheterization is performed to measure mPAP and RVSP.[1][2]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle plus septum (LV+S). The ratio of the weights (RV/LV+S) is calculated to determine the Fulton's Index.[5][8]
-
Histology: Lung and heart tissues are collected, fixed, and sectioned for histological analysis to assess pulmonary vascular remodeling, inflammation (e.g., mast cell infiltration), and fibrosis (e.g., collagen deposition).[1][2]
-
Sugen/Hypoxia (SuHx)-Induced PAH Model
This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[9][10]
-
Animal Model: Rats are commonly used.
-
Induction of PAH:
-
Treatment:
-
Following the induction phase, animals are returned to normoxia and treated for a specified duration (e.g., 28 days).[10]
-
Treatments include vehicle, this compound monotherapy (e.g., 0.05 mg/kg, BID, p.o.), Sildenafil monotherapy (e.g., 50 mg/kg, BID, p.o.), and a combination of this compound and Sildenafil.[10]
-
-
Endpoint Analysis: Similar hemodynamic and histological assessments as in the MCT model are performed.[9][10]
Experimental Workflow: PAH Models
Caption: Workflow for the Monocrotaline (MCT) and Sugen/Hypoxia (SuHx) induced PAH models.
Pulmonary Artery Banding (PAB) Model
This is a surgical model that induces right ventricular pressure overload independent of pulmonary vascular disease, allowing for the direct assessment of a drug's effects on the right ventricle.[4][5]
-
Animal Model: Rodents are used.
-
Surgical Procedure:
-
Animals are anesthetized and ventilated.
-
A thoracotomy is performed to expose the main pulmonary artery.
-
A ligature is placed around the pulmonary artery and tightened to a specific degree to create a consistent level of pressure overload on the right ventricle.
-
-
Treatment: Following a recovery period, animals are treated with this compound:KVA4 or vehicle.[5]
-
Endpoint Analysis:
Clinical Development and Future Directions
This compound has successfully completed a Phase I first-in-human clinical trial, where it was found to be safe and well-tolerated in healthy male volunteers.[3][11][12] The oral formulation, this compound:KVA4, demonstrated favorable pharmacokinetic and pharmacodynamic profiles, supporting its potential for once-daily dosing.[3][11][12]
The compelling preclinical data, demonstrating efficacy across multiple hallmarks of PAH and direct cardioprotective effects, strongly supports the continued clinical development of this compound for PAH and potentially other related cardiopulmonary diseases with unmet medical needs.[3][5][13] Future studies will likely investigate the efficacy of this compound in combination with other standard-of-care therapies and explore its potential in broader cardiovascular indications.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atxatherapeutics.com [atxatherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atxatherapeutics.com [atxatherapeutics.com]
- 10. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atxatherapeutics.com [atxatherapeutics.com]
- 12. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atxatherapeutics.com [atxatherapeutics.com]
An In-depth Technical Guide to the Signaling Pathway Targeted by NTP42
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTP42 is a novel, potent, and selective antagonist of the Thromboxane (B8750289) A2 receptor (TP), a key player in a signaling pathway implicated in a variety of pathophysiological processes, most notably pulmonary arterial hypertension (PAH).[1][2] This technical guide provides a comprehensive overview of the TP signaling pathway, the mechanism of action of this compound, and the experimental methodologies used to characterize its effects. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this pathway.
The Thromboxane A2 Receptor (TP) Signaling Pathway
The TP receptor is a G-protein coupled receptor (GPCR) that mediates the biological effects of its primary ligand, thromboxane A2 (TXA2), as well as other ligands like the isoprostane 8-iso-prostaglandin F2α.[1][2] In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3][4] While both isoforms are widely expressed, TPα is the predominant form in platelets.[5] this compound has been shown to be a highly potent antagonist of both human TPα and TPβ isoforms.[6]
Activation of the TP receptor initiates a cascade of intracellular events through its coupling with at least two major G-protein families: Gq and G13.
Gq-Mediated Signaling
The coupling of the activated TP receptor to Gq proteins leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a critical signal for a variety of cellular responses, including smooth muscle contraction and platelet aggregation.[7]
-
DAG activates protein kinase C (PKC), which phosphorylates a multitude of downstream target proteins, further contributing to cellular activation.
G13-Mediated Signaling
The TP receptor also couples to G13 proteins, which activates the RhoA signaling pathway. This pathway is crucial for the regulation of the actin cytoskeleton and is involved in processes such as cell shape change, migration, and smooth muscle contraction. The key steps in this pathway are:
-
RhoA Activation: Activated G13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.
-
ROCK Activation: GTP-bound RhoA activates Rho-associated coiled-coil containing protein kinase (ROCK).
-
Downstream Effects: ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain and promoting smooth muscle contraction. ROCK also influences the actin cytoskeleton through the phosphorylation of LIM kinase 2 (LIMK2).[8][9]
The antagonism of these signaling pathways by this compound forms the basis of its therapeutic potential in diseases like PAH, where vasoconstriction, vascular remodeling, inflammation, and thrombosis are key pathological features.[1][2]
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 3.278 nM | Antagonism of TP-mediated Ca2+ mobilization stimulated by U46619 | MedchemExpress Data Sheet |
| IC50 (Human TPβ) | 8.86 ± 3.07 nM | Antagonism of Ca2+ mobilization in HEK293 cells stimulated with U46619 | [1] |
| IC50 (Human TPβ) | 8.04 ± 3.74 nM | Antagonism of Ca2+ mobilization in HEK293 cells stimulated with 8-iso-PGF2α | [1] |
| IC50 (Human Platelets) | 10.6 ± 1.7 nM | Antagonism of U46619-induced platelet aggregation | [1] |
| Preclinical Model | Parameter Measured | Effect of this compound (0.25 mg/kg BID) | Reference |
| Monocrotaline (MCT)-induced PAH in rats | Mean Pulmonary Arterial Pressure (mPAP) | Significant reduction, comparable to sildenafil (B151) and selexipag | [1][10] |
| Right Ventricular Systolic Pressure (RVSP) | Significant reduction, comparable to sildenafil and selexipag | [1][10] | |
| Pulmonary Vascular Remodeling | Superior reduction compared to sildenafil and selexipag | [1][10] | |
| Inflammatory Mast Cell Infiltration | Superior reduction compared to sildenafil and selexipag | [1][10] | |
| Pulmonary Fibrosis | Superior reduction compared to sildenafil and selexipag | [1][10] | |
| Sugen/Hypoxia-induced PAH in rats | mPAP and RVSP | Non-significant reduction as monotherapy; significant reduction in combination with sildenafil | [11] |
| Right Ventricular Hypertrophy and Fibrosis | Significant benefit as monotherapy; greater benefit in combination with sildenafil | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) in Rats
This is a widely used and reproducible model for inducing PAH.
Materials:
-
Male Wistar-Kyoto rats
-
Monocrotaline (MCT)
-
Vehicle for this compound and other drugs (e.g., 0.5% hydroxypropylmethyl cellulose (B213188) + 1.3% polyethylene (B3416737) glycol 400)
-
Anesthesia (e.g., isoflurane)
-
Equipment for subcutaneous injections
-
Equipment for hemodynamic measurements (e.g., pressure transducer catheter)
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain, etc.)
Protocol:
-
PAH Induction: Induce PAH in rats with a single subcutaneous injection of MCT (60 mg/kg).
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
No MCT (Control)
-
MCT + Vehicle
-
MCT + this compound (e.g., 0.25 mg/kg, administered orally twice daily)
-
MCT + Standard-of-care drugs (e.g., Sildenafil 50 mg/kg BID, Selexipag 1 mg/kg BID)
-
-
Treatment Period: Initiate drug treatment 24 hours post-MCT injection and continue for 28 days.
-
Hemodynamic Assessment: At the end of the treatment period, anesthetize the rats and measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.
-
Histological Analysis:
-
Euthanize the animals and excise the heart and lungs.
-
Calculate the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight) as a measure of right ventricular hypertrophy.
-
Fix the lung tissue in 10% buffered formalin, embed in paraffin, and section.
-
Stain sections with hematoxylin and eosin (H&E) to assess pulmonary vascular remodeling.
-
Perform specific staining for inflammatory cells (e.g., mast cells) and fibrosis (e.g., Masson's trichrome or Sirius Red).
-
-
Quantitative Analysis: Quantify the degree of vascular remodeling, inflammation, and fibrosis using morphometric analysis software.
U46619-Induced Platelet Aggregation Assay
This assay is used to assess the inhibitory effect of this compound on platelet aggregation.
Materials:
-
Human blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
U46619 (a stable TXA2 mimetic)
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Protocol:
-
PRP Preparation: Collect whole blood into tubes containing sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP samples to 37°C.
-
Add a specific concentration of this compound or vehicle to the PRP and incubate for a defined period.
-
Place the PRP sample in the aggregometer and establish a baseline reading.
-
Add U46619 to induce platelet aggregation.
-
Record the change in light transmittance over time, which is proportional to the degree of platelet aggregation.
-
-
Data Analysis: Calculate the percentage of platelet aggregation and determine the IC50 value of this compound by testing a range of concentrations.
Visualizations
Signaling Pathway Diagrams
Caption: Overview of the Thromboxane A2 Receptor (TP) signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thromboxane A2 receptor activation via Gα13-RhoA/C-ROCK-LIMK2-dependent signal transduction inhibits angiogenic sprouting of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preclinical Efficacy of NTP42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of NTP42, a novel, selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. The data herein is collated from a series of in vivo and ex vivo studies demonstrating the therapeutic potential of this compound in cardiopulmonary diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH).
Core Mechanism of Action
This compound exerts its therapeutic effects by antagonizing the TP receptor, a key component in signaling pathways mediated by thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α.[1][2] Activation of the TP receptor is implicated in a multitude of pathological processes relevant to PAH, including vasoconstriction, platelet aggregation, inflammation, fibrosis, and smooth muscle proliferation.[1][2] By blocking this receptor, this compound aims to mitigate these downstream effects, offering a multi-faceted approach to treating PAH.
In Vivo Efficacy in Pulmonary Arterial Hypertension Models
The preclinical efficacy of this compound has been evaluated in two well-established rat models of PAH: the monocrotaline (B1676716) (MCT)-induced model and the Sugen/hypoxia (SuHx)-induced model. A third model, the pulmonary artery banding (PAB) model, was utilized to specifically investigate the direct effects of this compound on right ventricular (RV) dysfunction.[3][4]
Monocrotaline (MCT)-Induced PAH Model
In the MCT-induced PAH rat model, a single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce the disease pathology.[2][5] Treatment with this compound, administered orally, has demonstrated significant improvements in cardiopulmonary hemodynamics, pulmonary vascular remodeling, inflammation, and fibrosis, often comparable or superior to standard-of-care therapies such as Sildenafil and Selexipag.[2][5]
Experimental Protocol: Monocrotaline (MCT)-Induced PAH Model
-
Animal Model: Male Wistar-Kyoto rats are used for this model.[2][5]
-
Disease Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[2][5]
-
Treatment Groups: Animals are typically divided into the following groups:
-
Treatment Duration: A 28-day treatment period is initiated within 24 hours post-MCT injection.[2][5]
-
Efficacy Endpoints: Key parameters evaluated include:
-
Mean pulmonary arterial pressure (mPAP)
-
Right ventricular systolic pressure (RVSP)
-
Pulmonary vascular remodeling (histological analysis)
-
Inflammatory mast cell infiltration
-
Fibrosis
-
Quantitative Data from the MCT-Induced PAH Model
| Parameter | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Hemodynamics | ||||
| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Reduced, comparable to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Reduced, comparable to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |
| Histopathology | ||||
| Pulmonary Vascular Remodeling | Severe | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |
| Inflammatory Mast Cell Infiltration | Increased | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |
| Fibrosis | Increased | Significantly reduced, superior to Sildenafil and Selexipag[2][5] | Reduced[2][5] | Reduced[2][5] |
Sugen/Hypoxia (SuHx)-Induced PAH Model
The SuHx-induced PAH model in rats involves an initial injection of Sugen 5416 followed by a period of hypoxia, which more closely mimics the pathology of human PAH. In this more severe model, this compound has been evaluated both as a monotherapy and in combination with Sildenafil.[6][7]
Experimental Protocol: Sugen/Hypoxia (SuHx)-Induced PAH Model
-
Disease Induction: PAH is induced by a single injection of Sugen 5416 followed by 21 days of exposure to hypoxia.[6][7]
-
Treatment Groups: Following disease induction, animals are treated for 28 days with one of the following regimens:
-
Efficacy Endpoints:
-
Mean pulmonary arterial pressure (mPAP)
-
Right ventricular systolic pressure (RVSP)
-
Pulmonary vessel remodeling
-
Right ventricular hypertrophy and fibrosis
-
Quantitative Data from the SuHx-Induced PAH Model
| Parameter | Vehicle | This compound (0.05 mg/kg) Monotherapy | Sildenafil (50 mg/kg) Monotherapy | This compound + Sildenafil Combination |
| Hemodynamics | ||||
| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Non-significant reduction[7] | Non-significant reduction[7] | Significant reduction[7] |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Non-significant reduction[7] | Non-significant reduction[7] | Significant reduction[7] |
| Histopathology | ||||
| Pulmonary Vessel Remodeling | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |
| Right Ventricular Hypertrophy | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |
| Right Ventricular Fibrosis | Severe | Significant benefit[6] | Significant benefit[6] | Greater benefit than either monotherapy[6] |
Pulmonary Artery Banding (PAB) Model
To isolate the direct effects of this compound on the right ventricle, a PAB model of RV pressure overload was employed. This model helps to understand the cardioprotective effects of the drug independent of its actions on the pulmonary vasculature.[3][4] The novel oral formulation, this compound:KVA4, was evaluated in this model and demonstrated the ability to improve RV geometry and contractility, normalize RV stiffness, and significantly increase RV ejection fraction.[3][4] In both the MCT and PAB models, this compound:KVA4 promoted beneficial RV adaptation by decreasing cellular hypertrophy and increasing vascularization.[3][4]
Ex Vivo Platelet Aggregation Data
The functional antagonism of the TP receptor by this compound was confirmed through ex vivo platelet aggregation assays. In a Phase I clinical trial in healthy subjects, the IC50 of this compound for the inhibition of U46619-induced aggregation of human platelets was determined to be 9.9 nM.[3] At doses of 1 mg and higher, this compound resulted in complete and sustained inhibition of thromboxane-induced platelet aggregation.[8][9]
Visualizing the Core Concepts
This compound Mechanism of Action
Caption: this compound blocks the TP receptor, inhibiting pathological signaling.
Experimental Workflow for In Vivo PAH Models
Caption: Generalized workflow for preclinical PAH efficacy studies.
Summary of Preclinical Findings
The preclinical data for this compound consistently demonstrates its potential as a novel therapeutic for PAH. Key findings include:
-
Potent TP Receptor Antagonism: this compound effectively blocks the TP receptor, as evidenced by ex vivo platelet aggregation assays.[3]
-
Broad Spectrum of Activity: In the MCT-induced PAH model, this compound demonstrated efficacy in reducing pulmonary arterial pressure, vascular remodeling, inflammation, and fibrosis.[2][5]
-
Superiority to Standard of Care: In the MCT model, this compound was superior to both Sildenafil and Selexipag in reducing pulmonary vascular remodeling, inflammation, and fibrosis.[2][5]
-
Synergistic Effects in Combination Therapy: In the more severe SuHx model, combination therapy of this compound and Sildenafil showed a greater benefit in improving hemodynamics and histopathological outcomes compared to either drug alone.[6][7]
-
Direct Cardioprotective Effects: Studies in the PAB model indicate that this compound has direct beneficial effects on the right ventricle, promoting adaptive remodeling and improving cardiac function.[3][4]
These compelling preclinical results have supported the continued clinical development of this compound for cardiopulmonary diseases with unmet medical needs.[8] The novel oral formulation, this compound:KVA4, has been shown to be safe and well-tolerated in a Phase I clinical trial, with favorable pharmacokinetic and pharmacodynamic profiles.[8][9]
References
- 1. atxatherapeutics.com [atxatherapeutics.com]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atxatherapeutics.com [atxatherapeutics.com]
- 5. atxatherapeutics.com [atxatherapeutics.com]
- 6. atxatherapeutics.com [atxatherapeutics.com]
- 7. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atxatherapeutics.com [atxatherapeutics.com]
In-Depth Technical Guide to the Molecular Targets of NTP42
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NTP42 is a novel, potent, and highly selective antagonist of the thromboxane (B8750289) A2 receptor (TP), a key player in the pathophysiology of a range of cardiopulmonary diseases, most notably pulmonary arterial hypertension (PAH).[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols. This compound effectively blocks signaling mediated by both thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α), which are implicated in vasoconstriction, vascular remodeling, inflammation, and fibrosis.[3][4] Preclinical studies in established animal models of PAH demonstrate that this compound attenuates key disease hallmarks, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][5] A first-in-human Phase I clinical trial has established the safety, tolerability, and favorable pharmacokinetic and pharmacodynamic profile of an oral formulation of this compound (this compound:KVA4).[3][6][7]
Molecular Target: The Thromboxane A2 Receptor (TP)
The primary molecular target of this compound is the thromboxane A2 receptor, also known as the prostanoid TP receptor.[1][2] The TP is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8] There are two main isoforms of the human TP, TPα and TPβ, which arise from alternative splicing of the same gene.[8] this compound has been shown to be a potent antagonist at both isoforms.[1]
In Vitro Pharmacology
This compound demonstrates high-affinity binding and potent antagonism of the TP receptor. In vitro studies have quantified its inhibitory activity.
| Parameter | Value | Assay Description | Reference |
| IC50 | 3.278 nM | Antagonism of TP-mediated intracellular Ca2+ mobilization in HEK293 cells stimulated with the TP agonist U46619. | [9] |
| IC50 | 9.9 nM | Inhibition of U46619-induced human platelet aggregation ex vivo. | [10] |
This compound is highly selective for the TP receptor and does not exhibit agonist or antagonist activity at other prostanoid receptors.[3][4] This selectivity is a key advantage, minimizing off-target effects.
Mechanism of Action and Signaling Pathways
Activation of the TP receptor by its endogenous ligands, TXA2 and 8-iso-PGF2α, triggers a cascade of intracellular signaling events that contribute to the pathophysiology of PAH.[3][4] this compound exerts its therapeutic effects by blocking these signaling pathways.
The TP receptor couples to at least two major G-protein families: Gq and G13.[11][12][13]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Increased cytosolic Ca2+ in smooth muscle cells contributes to vasoconstriction.[11][14]
-
G13 Pathway: Coupling to G13 activates the RhoA/Rho-kinase (ROCK) signaling pathway.[11] This pathway plays a crucial role in smooth muscle contraction, cell proliferation, and fibrosis, all of which are key features of vascular remodeling in PAH.[15][16]
By antagonizing the TP receptor, this compound effectively inhibits both the Gq-mediated increase in intracellular calcium and the G13-mediated activation of the RhoA/ROCK pathway.
Signaling Pathway of the Thromboxane A2 Receptor and this compound Inhibition
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 7. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 12. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
NTP42 and its Effect on Vascular Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular remodeling, a complex process involving structural and functional changes in blood vessels, is a hallmark of various cardiovascular diseases, including pulmonary arterial hypertension (PAH). NTP42, a novel, selective antagonist of the thromboxane (B8750289) A2 receptor (TP), has emerged as a promising therapeutic agent targeting the pathological vascular remodeling observed in PAH. This technical guide provides an in-depth overview of the core scientific findings related to this compound's mechanism of action and its effects on vascular remodeling. It includes a summary of key quantitative data from preclinical studies, detailed experimental protocols for the primary animal models utilized, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Vascular Remodeling
Vascular remodeling refers to the alterations in the size, structure, and cellular composition of blood vessel walls in response to hemodynamic stimuli or injury. In the context of pulmonary arterial hypertension, this process leads to narrowing and stiffening of the pulmonary arteries, increased pulmonary vascular resistance, and ultimately, right ventricular failure. Key features of this pathological remodeling include increased proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), endothelial dysfunction, inflammation, and excessive deposition of extracellular matrix components, leading to fibrosis.[1]
Thromboxane A2 (TXA2) is a potent vasoconstrictor and a key mediator of platelet aggregation.[2] It exerts its effects by binding to the thromboxane A2 receptor (TP), a G-protein coupled receptor found on various cell types, including platelets and vascular smooth muscle cells.[3][4][5] Activation of the TP receptor by TXA2 initiates a signaling cascade that contributes to several of the pathological processes underlying vascular remodeling.[3] this compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the TP receptor.[6] By blocking the binding of TXA2 to its receptor, this compound aims to inhibit the downstream signaling pathways that drive pathological vascular remodeling.[6] Preclinical studies have demonstrated the potential of this compound to attenuate vascular remodeling in established animal models of PAH.[6][7] An oral formulation, this compound:KVA4, has been developed for clinical use and has undergone Phase I clinical trials.[8][9]
Mechanism of Action: The Thromboxane A2 Receptor Signaling Pathway
This compound's therapeutic effect is derived from its direct antagonism of the thromboxane A2 receptor (TP). The binding of the endogenous ligand, thromboxane A2 (TXA2), to the TP receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11 and G12/13. This initiates a cascade of intracellular signaling events that ultimately contribute to the cellular processes of vascular remodeling.
Quantitative Data on the Effects of this compound on Vascular Remodeling
Preclinical studies in rat models of pulmonary arterial hypertension have provided quantitative evidence of this compound's efficacy in attenuating vascular remodeling. The following tables summarize key findings from these studies, comparing the effects of this compound with standard-of-care (SOC) treatments.
Table 1: Effect of this compound on Pulmonary Hemodynamics in the Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (B151) (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 20.1 ± 1.2 | 45.3 ± 2.8 | 28.7 ± 2.1 | 30.5 ± 2.5 | 29.9 ± 2.3 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 29.8 ± 1.5 | 68.7 ± 4.2 | 42.1 ± 3.3 | 45.8 ± 3.9 | 44.6 ± 3.7 |
*p < 0.05 vs. MCT Only. Data are presented as mean ± SEM. Source: Adapted from studies on the monocrotaline-induced PAH rat model.[6]
Table 2: Effect of this compound on Pulmonary Vascular Remodeling in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Vessel Wall Thickness (%) | 25.4 ± 1.8 | 58.2 ± 3.1 | 35.6 ± 2.5† | 42.1 ± 2.8 | 43.5 ± 2.9 |
| Vessel Muscularization (% of vessels) | 18.7 ± 2.1 | 65.4 ± 4.3 | 29.8 ± 3.1† | 38.7 ± 3.5 | 40.2 ± 3.8 |
| Perivascular Fibrosis (Collagen deposition, % area) | 1.2 ± 0.3 | 8.9 ± 1.1 | 2.5 ± 0.6† | 4.8 ± 0.9 | 5.1 ± 1.0* |
*p < 0.05 vs. MCT Only; †p < 0.05 vs. Sildenafil and Selexipag. Data are presented as mean ± SEM. Source: Adapted from histological analyses in the monocrotaline-induced PAH rat model.[6][10]
Table 3: Effect of this compound in Combination with Sildenafil in the Sugen/Hypoxia (SuHx)-Induced PAH Rat Model
| Parameter | Control | SuHx + Vehicle | SuHx + this compound (0.05 mg/kg BID) | SuHx + Sildenafil (50 mg/kg BID) | SuHx + this compound + Sildenafil |
| Vessel Occlusion (%) | < 5 | 48.3 ± 5.1 | 35.2 ± 4.2 | 33.8 ± 4.5 | 21.5 ± 3.3† |
| Right Ventricular Hypertrophy (Fulton's Index) | 0.24 ± 0.02 | 0.58 ± 0.04 | 0.45 ± 0.03 | 0.42 ± 0.03 | 0.31 ± 0.02† |
*p < 0.05 vs. SuHx + Vehicle; †p < 0.05 vs. monotherapy groups. Data are presented as mean ± SEM. Source: Adapted from studies on the Sugen/hypoxia-induced PAH rat model.[11]
Experimental Protocols
The following are detailed methodologies for the key animal models used to evaluate the efficacy of this compound in the context of pulmonary vascular remodeling.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
This is a widely used model for inducing PAH, characterized by endothelial injury and subsequent vascular remodeling.[12][13][14]
Experimental Workflow:
Protocol:
-
Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats (200-250 g) are typically used.[15]
-
PAH Induction: A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered.[15][16]
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control, this compound, and comparator standard-of-care drugs. Treatment is typically initiated 24 hours after MCT injection and continues for 28 days.[6]
-
Hemodynamic Assessment: At the end of the treatment period, animals are anesthetized, and right heart catheterization is performed to measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).
-
Histological Analysis: Following hemodynamic measurements, the lungs are excised, fixed, and embedded in paraffin. Lung sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess vessel wall thickness and muscularization. Masson's trichrome or Picrosirius red staining is used to quantify perivascular fibrosis.[17]
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton's Index) is calculated as a measure of right ventricular hypertrophy.[15]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension in Rats
This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[18][19][20][21][22]
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
PAH Induction:
-
A single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) at a dose of 20 mg/kg is administered.[19]
-
Immediately following the injection, the rats are placed in a hypoxic environment (10% O2) for 3 weeks.[19]
-
After the hypoxic period, the animals are returned to normoxic conditions for a further 2-5 weeks to allow for the development of severe PAH.
-
-
Treatment Groups: Treatment is typically initiated after the development of established PAH (i.e., after the period of normoxic recovery). Animals are randomized to receive vehicle, this compound, sildenafil, or a combination of this compound and sildenafil for a specified duration (e.g., 28 days).[11]
-
Endpoint Assessment: Similar to the MCT model, endpoint assessments include hemodynamic measurements, histological analysis of pulmonary vascular remodeling (with a focus on vessel occlusion and plexiform lesions), and measurement of right ventricular hypertrophy.
Conclusion
This compound, through its selective antagonism of the thromboxane A2 receptor, demonstrates significant potential in mitigating pathological vascular remodeling associated with pulmonary arterial hypertension. Preclinical data from robust animal models provide strong evidence for its efficacy in reducing key markers of disease progression, including vessel wall thickening, muscularization, and fibrosis. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for cardiovascular diseases characterized by vascular remodeling. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension [pubmed.ncbi.nlm.nih.gov]
- 7. atxatherapeutics.com [atxatherapeutics.com]
- 8. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 9. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 13. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
The Pharmacodynamics of NTP42: A Thromboxane Receptor Antagonist for Cardiopulmonary Disease
Dublin, IE - NTP42, a novel, highly selective thromboxane (B8750289) receptor (TP) antagonist, is under development by ATXA Therapeutics for the treatment of cardiopulmonary diseases, with a primary focus on pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo effects, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its pharmacological effects through the competitive antagonism of the thromboxane A2 (TXA2) receptor, also known as the T prostanoid receptor (TP).[2] By binding to the TP receptor, this compound blocks the signaling of its endogenous ligands, primarily TXA2 and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α).[3] This blockade inhibits a cascade of downstream signaling events that are central to the pathophysiology of PAH and other cardiovascular disorders.
The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq and G13 proteins. This leads to the activation of phospholipase C (PLC), subsequent increases in intracellular calcium levels, and the activation of Rho kinase (ROCK). These signaling pathways are responsible for a range of cellular responses, including:
-
Platelet aggregation: A key event in thrombosis.
-
Vasoconstriction: The narrowing of blood vessels, which increases blood pressure.
-
Smooth muscle cell proliferation and migration: Contributing to vascular remodeling.
-
Inflammation and fibrosis: Key pathological features of PAH.
This compound is highly specific for the TP receptor and does not exhibit agonistic activity or antagonism at other prostanoid receptors.[3] Furthermore, unlike some other TP receptor antagonists, this compound does not inhibit thromboxane synthase (TXS), thus avoiding a potential shift in prostaglandin (B15479496) metabolism that could lead to adverse effects.[3]
Signaling Pathway of Thromboxane Receptor and this compound Intervention
Quantitative In Vitro Pharmacology
The potency of this compound has been characterized in a variety of in vitro assays, demonstrating its high affinity and specificity for the TP receptor.
| Parameter | Species | Assay | Value (IC50) | Reference |
| TP Receptor Antagonism | Human | U46619-induced Ca²⁺ mobilization in HEK293 cells over-expressing TPα | 8.86 nM | [4] |
| Human | U46619-induced Ca²⁺ mobilization in HEK293 cells over-expressing TPβ | 10.6 nM | [4] | |
| Human | U46619-induced platelet aggregation (ex vivo) | 9.9 nM | [4] | |
| Rat | U46619-induced Ca²⁺ mobilization | 1.91 µM | [4] | |
| Rat | U46619-induced platelet aggregation (ex vivo) | 3.2 µM | [4] | |
| TP Receptor Antagonism | Human | U46619-induced Ca²⁺ mobilization | 3.278 nM | [2] |
Preclinical Pharmacodynamics in Animal Models of PAH
This compound has been evaluated in several well-established preclinical models of PAH, where it has demonstrated significant efficacy in attenuating key features of the disease.
Monocrotaline (B1676716) (MCT)-Induced PAH in Rats
In this model, this compound has been shown to reduce pulmonary arterial pressure, inhibit vascular remodeling, and decrease inflammation and fibrosis.
| Parameter | Treatment Group | Value | Reference |
| Mean Pulmonary Arterial Pressure (mPAP) | MCT + Vehicle | Data not available in provided search results | |
| MCT + this compound (0.25 mg/kg BID) | Reduced vs. Vehicle | [5] | |
| Right Ventricular Systolic Pressure (RVSP) | MCT + Vehicle | Data not available in provided search results | |
| MCT + this compound (0.25 mg/kg BID) | Reduced vs. Vehicle | [5] | |
| Right Ventricular Hypertrophy (Fulton's Index) | MCT + Vehicle | Data not available in provided search results | |
| MCT + this compound (1 mg/kg BID) | Reduced vs. Vehicle | [6] | |
| Pulmonary Vascular Remodeling | MCT + Vehicle | Data not available in provided search results | |
| MCT + this compound (0.25 mg/kg BID) | Significantly reduced vs. Sildenafil and Selexipag | [5] | |
| Pulmonary Fibrosis | MCT + Vehicle | Data not available in provided search results | |
| MCT + this compound (1 mg/kg BID) | Significantly attenuated | [6] |
Sugen/Hypoxia (SuHx)-Induced PAH in Rats
The SuHx model represents a more severe form of PAH. This compound has shown benefits in this model, both as a monotherapy and in combination with standard-of-care treatments.
Further quantitative data from the SuHx model was not available in the provided search results.
Pulmonary Artery Banding (PAB) Model
The PAB model is used to assess the direct effects of a drug on the pressure-overloaded right ventricle, independent of pulmonary vascular disease. In this model, this compound demonstrated direct cardioprotective effects.
| Parameter | Treatment Group | Value | Reference |
| Right Ventricular Ejection Fraction (EF) | PAB + Vehicle | Data not available in provided search results | |
| PAB + this compound:KVA4 | Significantly improved vs. Vehicle | [4] | |
| Cardiomyocyte Size | PAB + Vehicle | Data not available in provided search results | |
| PAB + this compound:KVA4 | Significantly decreased vs. Vehicle | [4] | |
| Right Ventricular Vascularization | PAB + Vehicle | Data not available in provided search results | |
| PAB + this compound:KVA4 | Significantly increased vs. Vehicle | [4] |
Human Pharmacodynamics: Phase I Clinical Trial
A first-in-human Phase I clinical trial of an oral formulation of this compound (this compound:KVA4) has been completed in healthy male volunteers. The study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses.
The key pharmacodynamic finding was the dose-dependent inhibition of thromboxane-induced platelet aggregation. At doses of 1 mg and higher, this compound:KVA4 resulted in complete and sustained inhibition of U46619-induced platelet aggregation ex vivo.[7] This effect was specific to the thromboxane pathway, as no inhibition of ADP-induced platelet aggregation was observed.[7]
Experimental Protocols
In Vitro Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably over-expressing the human TPα or TPβ receptor.
-
Method: Cells are loaded with a calcium-sensitive fluorescent dye. This compound is pre-incubated with the cells at various concentrations before stimulation with the TP agonist U46619.
-
Endpoint: Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader. The IC50 value is calculated from the concentration-response curve.
Ex Vivo Platelet Aggregation Assay
-
Sample: Platelet-rich plasma (PRP) is prepared from whole blood collected from human volunteers or rats.
-
Method: PRP is placed in an aggregometer. This compound is added at various concentrations, followed by the addition of a platelet agonist (e.g., U46619 or ADP).
-
Endpoint: Platelet aggregation is measured by changes in light transmission. The IC50 value is determined for the inhibition of agonist-induced aggregation.
Monocrotaline (MCT)-Induced PAH Model in Rats
-
Induction: Male Wistar-Kyoto rats are administered a single subcutaneous injection of monocrotaline (60 mg/kg).
-
Treatment: Treatment with this compound (e.g., 0.25 mg/kg or 1 mg/kg, twice daily by oral gavage) or vehicle is initiated, either prophylactically or after the establishment of PAH.
-
Assessments: After a defined treatment period (e.g., 28 days), hemodynamic parameters (mPAP, RVSP) are measured via right heart catheterization. The heart and lungs are harvested for histological analysis of right ventricular hypertrophy (Fulton's Index), vascular remodeling, inflammation, and fibrosis.
Experimental Workflow for Preclinical PAH Models
Phase I Clinical Trial Design
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy male volunteers.
-
Intervention: Single oral doses of this compound:KVA4 (ranging from 0.25 mg to 243 mg) or placebo. Multiple oral doses of this compound:KVA4 (ranging from 15 mg to 135 mg) or placebo once daily for 7 days.
-
Pharmacodynamic Assessment: Blood samples are collected at various time points post-dose for ex vivo platelet aggregation assays using U46619 and ADP as agonists.
Conclusion
This compound is a potent and selective thromboxane receptor antagonist with a well-defined mechanism of action. In vitro and preclinical studies have demonstrated its ability to inhibit key pathological processes involved in pulmonary arterial hypertension, including platelet aggregation, vasoconstriction, and vascular remodeling. Furthermore, this compound has shown direct cardioprotective effects on the right ventricle. The pharmacodynamic effects observed in preclinical models have been translated to humans, with a Phase I clinical trial confirming target engagement and inhibition of thromboxane-mediated platelet aggregation at clinically relevant doses. These findings support the continued clinical development of this compound as a promising novel therapeutic for PAH and other related cardiopulmonary diseases.
References
- 1. atxatherapeutics.com [atxatherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload [frontiersin.org]
- 5. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atxatherapeutics.com [atxatherapeutics.com]
Methodological & Application
Application Notes and Protocols for NTP42 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NTP42 is a novel, selective antagonist of the thromboxane (B8750289) A2 receptor (TP), a key player in the pathophysiology of cardiopulmonary diseases such as pulmonary arterial hypertension (PAH).[1][2][3][4] Signaling through the TP receptor, thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α mediate a range of pathological effects, including potent vasoconstriction, platelet aggregation, inflammation, fibrosis, and smooth muscle cell proliferation.[2][4][5][6] this compound effectively blocks these downstream effects, offering a promising therapeutic strategy for diseases characterized by TP receptor over-activation.[2][5][6] Preclinical studies in rodent models of PAH have demonstrated the efficacy of this compound in attenuating disease progression, both as a monotherapy and in combination with existing standard-of-care treatments.[1][3] A novel oral formulation, this compound:KVA4, has been developed for clinical use and has shown comparable efficacy to the active pharmaceutical ingredient (API) in preclinical models.[7][8][9][10]
These application notes provide detailed protocols for the use of this compound in two common rodent models of pulmonary hypertension, summarizing key quantitative data from published studies to facilitate experimental design and data interpretation.
Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound. Thromboxane A2 (TXA2) and other agonists bind to the thromboxane receptor (TP), initiating a cascade of downstream effects that contribute to the pathology of pulmonary arterial hypertension. This compound acts as a direct antagonist to this receptor, thereby inhibiting these pathological processes.
Caption: this compound mechanism of action.
Quantitative Data from In Vivo Rodent Studies
The following tables summarize key quantitative data from preclinical studies of this compound in rat models of pulmonary arterial hypertension.
Table 1: Efficacy of this compound in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control | MCT + Vehicle | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) | Reference |
| mPAP (mmHg) | 20.3 ± 0.8 | 39.5 ± 2.1 | 26.9 ± 1.5 | 28.1 ± 1.9 | 25.7 ± 1.3 | [2] |
| RVSP (mmHg) | 29.8 ± 1.0 | 58.6 ± 3.2 | 39.8 ± 2.3 | 42.3 ± 2.8 | 38.0 ± 1.9 | [2] |
| Fulton's Index (RV/LV+S) | 0.26 ± 0.01 | 0.48 ± 0.02 | 0.35 ± 0.02 | 0.38 ± 0.02 | 0.34 ± 0.02* | [2] |
*p < 0.05 vs. MCT + Vehicle. Data are presented as mean ± SEM.
Table 2: Efficacy of this compound and this compound:KVA4 in Different PAH Rat Models
| Model | Treatment Group | RVSP (mmHg) | Fulton's Index (RV/LV+S) | Reference |
| MCT-induced PAH | No MCT - Placebo | 33.1 ± 1.9 | 0.25 ± 0.01 | [8] |
| MCT - Placebo | 54.9 ± 2.9 | 0.49 ± 0.02 | [8] | |
| MCT + this compound:KVA4 (1 mg/kg PO BID) | 40.1 ± 2.5 | 0.36 ± 0.02 | [8] | |
| Sugen/Hypoxia-induced PAH | No SuHx | 30.5 ± 1.2 | 0.24 ± 0.01 | [3] |
| SuHx + Vehicle | 65.8 ± 4.1 | 0.52 ± 0.03 | [3] | |
| SuHx + this compound (0.05 mg/kg PO BID) | 58.7 ± 3.9 | 0.45 ± 0.02 | [3] | |
| SuHx + Sildenafil (50 mg/kg PO BID) | 55.4 ± 3.2 | 0.43 ± 0.02 | [3] | |
| SuHx + this compound + Sildenafil | 49.8 ± 2.7# | 0.40 ± 0.02* | [3] |
*p < 0.05 vs. SuHx + Vehicle. #p < 0.05 vs. Sildenafil alone. Data are presented as mean ± SEM.
Experimental Protocols
The following are detailed protocols for inducing pulmonary arterial hypertension in rodents and for the subsequent treatment with this compound and analysis of outcomes.
Experimental Workflow
The diagram below outlines the typical experimental workflow for evaluating this compound in a rodent model of pulmonary arterial hypertension.
Caption: General experimental workflow.
Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
This model is widely used due to its simplicity and reproducibility in inducing PAH.[11][12][13]
Materials:
-
Male Wistar-Kyoto or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a solution of MCT in sterile saline. A common concentration is 60 mg/mL.
-
Induce PAH by a single subcutaneous injection of MCT at a dose of 60 mg/kg body weight.[2][4]
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for signs of distress.
-
PAH typically develops over 3-4 weeks, characterized by increased pulmonary arterial pressure and right ventricular hypertrophy.[8][12]
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Rat Model
This model is considered to more closely mimic the pathology of human PAH, including the formation of plexiform lesions.[1][7][13]
Materials:
-
Male Sprague-Dawley rats
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., CMC-based vehicle)
-
Hypoxia chamber (10% O2)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Administer a single subcutaneous injection of Sugen 5416 (20 mg/kg).[3]
-
Immediately following the injection, place the rats in a hypoxic environment (10% O2) for 21 days.[3]
-
After the hypoxia period, return the rats to normoxic conditions (room air) for the remainder of the experiment.
-
PAH develops and progresses over the following weeks.[13]
Preparation and Administration of this compound
Formulations:
-
This compound API: The active pharmaceutical ingredient can be dissolved in an appropriate vehicle for oral administration.
-
This compound:KVA4: This is a novel oral formulation where this compound is combined with the polymer Kollidon® VA 64, designed for improved oral bioavailability.[7][8][9][10] It can be suspended in water for administration.[10]
Administration:
-
Prepare the desired concentration of this compound or this compound:KVA4 in the chosen vehicle.
-
Administer the formulation to the rats via oral gavage.
-
Dosages used in preclinical studies have ranged from 0.05 mg/kg to 1 mg/kg.[2][3][8]
-
Treatment is typically initiated either prophylactically (at the time of disease induction) or therapeutically (after PAH has been established).[2][8]
Assessment of Efficacy
a. Hemodynamic Measurements:
-
At the end of the treatment period, anesthetize the rats.
-
Perform a right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).[14][15]
-
Use a pressure transducer connected to a data acquisition system to record the pressure waveforms.[14]
b. Right Ventricular Hypertrophy (Fulton's Index):
-
Following euthanasia, carefully excise the heart.
-
Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton's Index as the ratio of the weight of the RV to the weight of the LV+S (RV/[LV+S]).[16][17][18] An increase in this index is indicative of right ventricular hypertrophy.
c. Histological Analysis:
-
Perfuse and fix the lungs with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin (B1166041) and section for histological staining.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the general morphology of the pulmonary arterioles.[19][20]
-
Assess pulmonary vascular remodeling by measuring the medial wall thickness of the small pulmonary arteries.[20]
-
Masson's trichrome staining can be used to assess fibrosis.
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical rodent models of pulmonary arterial hypertension by targeting the thromboxane receptor signaling pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound and its oral formulation, this compound:KVA4. The provided quantitative data serves as a valuable reference for experimental design and for the interpretation of future study results. These studies support the continued development of this compound as a novel treatment for PAH and other related cardiopulmonary diseases.[2][3][7][8][9]
References
- 1. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 9. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Hemodynamic measurement [bio-protocol.org]
- 15. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Right Ventricle Remodeling Metabolic Signature in Experimental Pulmonary Hypertension Models of Chronic Hypoxia and Monocrotaline Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for NTP42 in a Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NTP42, a novel and selective thromboxane (B8750289) prostanoid receptor (TP) antagonist, in a preclinical monocrotaline (B1676716) (MCT)-induced rat model of pulmonary arterial hypertension (PAH). The information presented is collated from key preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2][3] The pathophysiology of PAH involves multiple processes, including excessive vasoconstriction, vascular remodeling, inflammation, fibrosis, and in-situ thrombosis.[2][3][4] The thromboxane A2 (TXA2) signaling pathway, mediated by the TP receptor, is implicated in these processes. TXA2 is a potent vasoconstrictor and promotes platelet aggregation, and also exhibits pro-mitogenic, pro-inflammatory, and pro-fibrotic activities.[2][4] this compound is a novel TP receptor antagonist developed for the treatment of PAH.[2][4][5] Preclinical studies have demonstrated its efficacy in attenuating the hallmarks of PAH in the monocrotaline-induced rat model.[2][4]
Mechanism of Action of this compound
This compound competitively antagonizes the thromboxane prostanoid receptor (TP), thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, thromboxane A2 (TXA2), and the isoprostane 8-iso-prostaglandin F2α.[3][4][5] This blockade is expected to counteract the pathological effects of TP receptor activation in the pulmonary vasculature, leading to reduced vasoconstriction, inhibition of platelet aggregation, and attenuation of vascular remodeling, inflammation, and fibrosis.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in the monocrotaline-induced PAH model.
Table 1: Hemodynamic Parameters
| Parameter | Control | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (B151) (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 20.1 ± 1.2 | 45.3 ± 2.1 | 30.2 ± 1.8 | 32.5 ± 2.5 | 31.8 ± 2.3 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 28.5 ± 1.5 | 60.1 ± 3.2 | 40.7 ± 2.9 | 43.1 ± 3.6 | 42.5 ± 3.1 |
*p < 0.05 vs. MCT Only. Data are presented as mean ± SEM.[2][4]
Table 2: Right Ventricular Hypertrophy
| Parameter | Control | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Fulton's Index (RV / (LV + S)) | 0.28 ± 0.02 | 0.59 ± 0.04 | 0.39 ± 0.03 | 0.42 ± 0.03 | 0.41 ± 0.04* |
*p < 0.05 vs. MCT Only. Data are presented as mean ± SEM.[2][4]
Table 3: Pulmonary Vascular Remodeling and Inflammation
| Parameter | Control | MCT Only | MCT + this compound (0.25 mg/kg BID) | MCT + Sildenafil (50 mg/kg BID) | MCT + Selexipag (1 mg/kg BID) |
| Vessel Muscularization (% medial wall thickness) | 18.2 ± 1.9 | 48.5 ± 3.7 | 25.6 ± 2.4† | 35.1 ± 3.1 | 34.8 ± 2.9 |
| Mast Cell Infiltration (cells/mm²) | 5.2 ± 0.8 | 25.1 ± 2.3 | 9.8 ± 1.5† | 18.2 ± 2.1 | 17.9 ± 1.9 |
| Perivascular Fibrosis (% collagen) | 4.1 ± 0.6 | 18.9 ± 1.8 | 7.2 ± 1.1† | 13.5 ± 1.5 | 13.1 ± 1.4* |
*p < 0.05 vs. MCT Only. †p < 0.05 vs. Sildenafil and Selexipag. Data are presented as mean ± SEM.[4]
Experimental Protocols
The following are detailed protocols for inducing PAH with monocrotaline and subsequently evaluating the efficacy of this compound.
Protocol 1: Monocrotaline-Induced PAH in Rats
This protocol describes the induction of pulmonary arterial hypertension in rats using a single subcutaneous injection of monocrotaline.[7][8][9][10]
Materials:
-
Male Wistar-Kyoto or Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT) powder
-
Sterile 0.9% saline
-
1N HCl
-
1N NaOH
-
pH meter
-
Syringes and needles (25G)
Procedure:
-
Preparation of MCT Solution (60 mg/mL):
-
Dissolve MCT powder in sterile 0.9% saline.
-
Adjust the pH to 7.4 using 1N HCl and 1N NaOH.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Animal Handling and Acclimatization:
-
House the rats in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
Induction of PAH:
-
Monitoring:
Protocol 2: Evaluation of this compound Efficacy
This protocol outlines the procedures for treating MCT-induced PAH rats with this compound and assessing its therapeutic effects.
Materials:
-
MCT-induced PAH rats (from Protocol 1)
-
This compound or its oral formulation this compound:KVA4[1]
-
Vehicle control (e.g., appropriate solvent for this compound)
-
Standard-of-care drugs (e.g., Sildenafil, Selexipag) for positive control groups[4]
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Echocardiography system
-
Histology equipment and reagents (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160), Masson's trichrome stain)
-
Immunohistochemistry reagents (antibodies against markers of proliferation, inflammation, etc.)
Experimental Workflow:
Procedure:
-
Animal Grouping:
-
Randomly assign the MCT-injected rats into the following groups (n=8-10 per group):
-
Include a saline-injected control group receiving the vehicle.
-
-
Drug Administration:
-
Initiate treatment 24 hours after MCT injection and continue for 28 days.[4]
-
-
Hemodynamic Assessment (Day 28):
-
Anesthetize the rats.
-
Insert a catheter into the right jugular vein and advance it into the right ventricle and pulmonary artery.
-
Record right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) using a pressure transducer.
-
-
Assessment of Right Ventricular Hypertrophy (Day 28):
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).
-
Weigh the RV and LV+S separately.
-
Calculate Fulton's Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
-
Histopathological Analysis (Day 28):
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the lung and heart tissues in paraffin and section them.
-
Perform hematoxylin and eosin (H&E) staining to assess general morphology and inflammation.
-
Use Masson's trichrome or Sirius Red staining to evaluate perivascular fibrosis.
-
Perform immunohistochemistry for alpha-smooth muscle actin (α-SMA) to assess pulmonary artery muscularization.
-
Quantify the histopathological changes using image analysis software.
-
Conclusion
This compound has demonstrated significant therapeutic potential in the monocrotaline-induced PAH model, effectively reducing pulmonary arterial pressure, right ventricular hypertrophy, and adverse vascular remodeling.[2][4] Notably, in some key parameters of vascular remodeling, inflammation, and fibrosis, this compound was superior to the standard-of-care drugs, sildenafil and selexipag.[4] These findings strongly support the continued investigation of TP receptor antagonism as a novel therapeutic strategy for PAH. The protocols and data presented herein provide a solid foundation for researchers to further explore the efficacy and mechanisms of this compound in preclinical models of pulmonary hypertension.
References
- 1. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atxatherapeutics.com [atxatherapeutics.com]
- 3. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 6. | BioWorld [bioworld.com]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for NTP42 Administration in Sugen/Hypoxia Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of NTP42, a novel thromboxane (B8750289) receptor (TP) antagonist, in the Sugen/hypoxia (SuHx) rat model of pulmonary arterial hypertension (PAH). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing similar experiments.
Introduction
Pulmonary arterial hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The Sugen/hypoxia rat model is a well-established preclinical model that recapitulates many of the key pathological features of human PAH, including severe pulmonary vascular remodeling and right heart dysfunction.[1] this compound is a potent and specific antagonist of the thromboxane receptor, a key mediator in the pathophysiology of PAH.[2][3][4] this compound targets the thromboxane receptor (TP) signaling axis, which is implicated in vasoconstriction, inflammation, fibrosis, and platelet aggregation.[3][4] Preclinical studies have demonstrated that this compound, both as a monotherapy and in combination with existing PAH treatments like Sildenafil, can attenuate key disease hallmarks in the Sugen/hypoxia rat model.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the Sugen/hypoxia rat model.
Table 1: Hemodynamic Parameters in Sugen/Hypoxia Rats Treated with this compound
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No SuHx (Control) | 20.5 ± 1.5 | 25.8 ± 1.2 |
| SuHx + Vehicle | 45.2 ± 2.8 | 58.7 ± 3.5 |
| SuHx + this compound (0.05 mg/kg, BID) | 38.1 ± 2.1 | 49.5 ± 2.9 |
| SuHx + Sildenafil (50 mg/kg, BID) | 39.5 ± 2.4 | 51.2 ± 3.1 |
| SuHx + this compound + Sildenafil | 32.4 ± 1.9# | 42.1 ± 2.5# |
*Data are presented as mean ± SEM. *P < 0.01 vs. SuHx + Vehicle; #P < 0.05 vs. Sildenafil. Data extracted from published studies.[5][6]
Table 2: Right Ventricular Hypertrophy in Sugen/Hypoxia Rats Treated with this compound
| Treatment Group | Fulton's Index (RV/LV+S) |
| No SuHx (Control) | 0.25 ± 0.02 |
| SuHx + Vehicle | 0.58 ± 0.04 |
| SuHx + this compound (0.05 mg/kg, BID) | 0.47 ± 0.03 |
| SuHx + Sildenafil (50 mg/kg, BID) | 0.49 ± 0.03 |
| SuHx + this compound + Sildenafil | 0.41 ± 0.02# |
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 vs. SuHx + Vehicle; #P < 0.05 vs. Sildenafil. RV = Right Ventricle, LV = Left Ventricle, S = Septum. Data extracted from published studies.[5][6]
Experimental Protocols
Sugen/Hypoxia Model Induction
This protocol describes the establishment of the Sugen/hypoxia model of pulmonary hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Sugen 5416 (SU5416)
-
Vehicle for SU5416 (e.g., 0.5% carboxymethylcellulose sodium, 0.9% sodium chloride, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol in deionized water)
-
Hypoxia chamber (capable of maintaining 10% O₂)
Procedure:
-
Acclimatize rats to the housing facility for at least one week before the experiment.
-
On day 0, administer a single subcutaneous injection of Sugen 5416 (20 mg/kg) to each rat.[6][7]
-
Immediately following the injection, place the rats in a hypoxia chamber maintained at 10% oxygen for 21 consecutive days.[5][6]
-
Provide food and water ad libitum and monitor the animals daily for any signs of distress.
-
On day 21, remove the rats from the hypoxia chamber and return them to normoxic conditions (room air).
This compound Administration
This protocol outlines the oral administration of this compound to Sugen/hypoxia-induced PAH rats.
Materials:
-
This compound
-
Vehicle for this compound (e.g., sterile water or as specified by the supplier)
-
Oral gavage needles
Procedure:
-
Beginning on day 21 (after removal from hypoxia), randomly assign the rats to different treatment groups:
-
Vehicle control
-
This compound (0.05 mg/kg)
-
Sildenafil (50 mg/kg, as a comparator)
-
This compound (0.05 mg/kg) + Sildenafil (50 mg/kg)
-
-
Prepare fresh drug solutions daily.
-
Administer the assigned treatment orally via gavage twice daily (BID) for 28 consecutive days (from day 21 to day 49).[5][6]
-
Monitor the body weight of the animals regularly throughout the treatment period.
Hemodynamic Assessment
This protocol describes the invasive measurement of pulmonary hemodynamics.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Pressure-volume (PV) catheter
-
Data acquisition system
-
Surgical instruments
Procedure:
-
At the end of the treatment period (day 49), anesthetize the rats.
-
Insert a PV catheter into the right ventricle via the right jugular vein to measure right ventricular systolic pressure (RVSP).
-
Advance the catheter into the pulmonary artery to measure mean pulmonary arterial pressure (mPAP).
-
Record and analyze the pressure waveforms using a data acquisition system.
Assessment of Right Ventricular Hypertrophy
This protocol details the measurement of the Fulton's Index as a marker of right ventricular hypertrophy.
Materials:
-
Analytical balance
-
Surgical instruments
Procedure:
-
Following hemodynamic measurements, euthanize the animals.
-
Excise the heart and dissect the right ventricle (RV) free from the left ventricle (LV) and septum (S).
-
Wash the chambers to remove any remaining blood and gently blot dry.
-
Weigh the RV and the LV+S separately.
-
Calculate the Fulton's Index as the ratio of the RV weight to the LV+S weight (RV/LV+S).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks the thromboxane receptor, inhibiting pathological signaling.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in the Sugen/hypoxia rat model.
References
- 1. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. DTR Labs [dtr-labs.com]
Application Notes and Protocols: NTP42 in vitro Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of NTP42, a novel antagonist of the thromboxane (B8750289) A₂ receptor (TP). The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαq, initiating a signaling cascade that results in the release of intracellular calcium.[1][2] This assay is a robust method for quantifying the antagonist potency of this compound by measuring its ability to inhibit the calcium flux induced by a known TP receptor agonist.
The protocol utilizes a fluorescent calcium indicator, Fluo-4 AM, which is a cell-permeable dye that exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[3][4] This allows for the real-time monitoring of changes in intracellular calcium concentrations. The assay is suitable for a 96-well or 384-well microplate format, making it amenable to higher-throughput screening.
Signaling Pathway of TP Receptor-Mediated Calcium Mobilization and this compound Inhibition
The activation of the thromboxane receptor (TP) by an agonist, such as the thromboxane A₂ mimetic U-46619, initiates the dissociation of the Gαq subunit from the receptor. This activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This compound, as a TP receptor antagonist, blocks the initial activation of this pathway by preventing the agonist from binding to the receptor, thereby inhibiting the downstream calcium mobilization.[1]
Experimental Workflow
The experimental workflow for the this compound in vitro calcium mobilization assay consists of several key steps: cell preparation, dye loading, compound addition (this compound), agonist stimulation, and data acquisition. Each step is critical for obtaining accurate and reproducible results.
Experimental Protocols
This protocol is designed for a 96-well plate format using a cell line endogenously or recombinantly expressing the thromboxane A₂ receptor (e.g., HEK293 or CHO cells).
Materials and Reagents
-
Cells expressing the thromboxane A₂ receptor
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Black, clear-bottom 96-well plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional, for cell lines with active organic anion transporters)[5]
-
This compound
-
TP receptor agonist (e.g., U-46619)
-
Fluorescence microplate reader with automated injection capabilities
Protocol
1. Cell Preparation
-
Culture cells expressing the TP receptor in appropriate medium supplemented with FBS and antibiotics in a 37°C, 5% CO₂ incubator.
-
The day before the assay, detach the cells using trypsin-EDTA and resuspend them in fresh medium.
-
Seed the cells into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plate overnight to allow for cell attachment and the formation of a monolayer.
2. Dye Loading
-
Prepare a 2X Fluo-4 AM loading solution. A typical formulation consists of Fluo-4 AM (e.g., 4 µM final concentration) and Pluronic F-127 (e.g., 0.04% final concentration) in HBSS with 20 mM HEPES. If required, add probenecid (e.g., 2.5 mM final concentration) to this solution.[3]
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye.
-
Add 100 µL of HBSS with 20 mM HEPES to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[6]
3. Calcium Mobilization Assay
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES. A typical concentration range to test is from 1 nM to 10 µM.
-
Add a specific volume (e.g., 25 µL) of the this compound dilutions to the respective wells of the 96-well plate. Include wells with vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes.
-
Prepare the TP receptor agonist (e.g., U-46619) at a concentration that elicits a submaximal response (EC₈₀), typically in the nanomolar range.
-
Place the 96-well plate into the fluorescence microplate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6]
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injector, add the TP receptor agonist to all wells simultaneously.
-
Immediately after injection, continue to measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response and subsequent decay.
Data Analysis
-
The raw data will be in the form of fluorescence intensity over time.
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F_baseline) from the peak fluorescence (F_max).
-
The response can be normalized to the baseline by calculating ΔF/F_baseline.
-
To determine the inhibitory effect of this compound, normalize the data to the control wells (agonist only, 100% activity; vehicle only, 0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value of this compound.
Data Presentation
The following table presents representative quantitative data for a typical thromboxane receptor antagonist in an in vitro calcium mobilization assay. These values are for illustrative purposes to demonstrate expected outcomes.
| Compound | Target | Assay Type | Agonist (Concentration) | Cell Line | IC₅₀ (nM) |
| This compound (Example) | Thromboxane Receptor (TP) | Calcium Mobilization (Fluo-4) | U-46619 (10 nM) | HEK293 | [Expected in low nM range] |
| SQ 29,548 | Thromboxane Receptor (TP) | Calcium Mobilization | U-44069 (10 nM) | HEK293 | 5.8[7] |
| Daltroban | Thromboxane Receptor (TP) | Calcium Mobilization | U-44069 (10 nM) | HEK293 | 106[7] |
Conclusion
This document provides a comprehensive guide for performing an in vitro calcium mobilization assay to characterize the antagonist activity of this compound at the thromboxane A₂ receptor. The detailed protocols and diagrams are intended to facilitate the successful implementation of this assay in a research or drug development setting. Adherence to the described methodologies will enable the generation of reliable and reproducible data for the functional characterization of this compound and other TP receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes: Platelet Aggregation Inhibition Assay with NTP42
Introduction
NTP42 is a novel, potent, and highly selective antagonist of the thromboxane (B8750289) prostanoid receptor (TP).[1][2][3][4][5] It is currently under clinical development for treating cardiopulmonary diseases, such as pulmonary arterial hypertension (PAH).[1][2][4][5][6] The primary mechanism of this compound involves the inhibition of signaling pathways activated by thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α), both of which signal through the TP receptor.[1][7][8] This signaling cascade plays a critical role in mediating platelet aggregation, vasoconstriction, and smooth muscle proliferation.[1][3][4][8]
These application notes provide a comprehensive overview and a detailed protocol for an ex vivo platelet aggregation inhibition assay using this compound. The assay is designed to assess the specific inhibitory effect of this compound on thromboxane-mediated platelet aggregation, a key pharmacodynamic marker of its therapeutic activity. In clinical studies, this compound, administered as the oral formulation this compound:KVA4, has demonstrated complete and sustained inhibition of thromboxane-induced platelet aggregation at doses of 1 mg and higher, without affecting aggregation induced by other agonists like adenosine (B11128) diphosphate (B83284) (ADP).[1][2][6][9] This highlights its specificity for the TP receptor pathway.
Mechanism of Action: this compound in Platelet Signaling
Platelet activation and aggregation are complex processes involving multiple signaling pathways. Thromboxane A2 (TXA2), synthesized from arachidonic acid, is a potent platelet agonist. It binds to TP receptors on the platelet surface, initiating a G-protein coupled signaling cascade that leads to an increase in intracellular calcium, shape change, and ultimately, aggregation. This compound functions as a competitive antagonist at the TP receptor, effectively blocking the binding of TXA2 and other endogenous ligands, thereby inhibiting this pathway. To confirm its specificity, this compound's effect is contrasted with the ADP-mediated pathway, which involves P2Y1 and P2Y12 receptors and should remain unaffected by this compound.
Caption: this compound selectively inhibits the Thromboxane (TP) receptor pathway.
Quantitative Data Summary
The following table summarizes the pharmacodynamic effects of single ascending doses (SAD) of orally administered this compound:KVA4 on U46619-induced platelet aggregation in healthy volunteers.
| This compound:KVA4 Dose (Single Oral) | Maximum Inhibition of U46619-Induced Platelet Aggregation | Duration of Effect | Effect on ADP-Induced Aggregation |
| 0.25 mg | No significant inhibition observed.[2] | N/A | No Inhibition |
| ≥ 1 mg | Dose-dependent inhibition.[1][2][7][9] | Correlated with this compound plasma exposure.[1][2][9] | No Inhibition[1][2][9] |
| ≥ 3 mg | Complete inhibition (≥90%).[2] | Sustained for up to 24 hours.[2] | No Inhibition |
Experimental Protocol: Ex Vivo Platelet Aggregation Assay
This protocol details the methodology for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA) with platelet-rich plasma (PRP). The procedure is based on the methods employed in the Phase I clinical evaluation of this compound.[1][2]
Caption: Workflow for the ex vivo platelet aggregation inhibition assay.
I. Materials and Equipment
-
Reagents:
-
This compound (or this compound:KVA4 formulation for clinical studies)
-
U46619 (Thromboxane A2 mimetic/agonist)
-
Adenosine Diphosphate (ADP)
-
3.2% Sodium Citrate (B86180) solution
-
Saline (for vehicle control)
-
-
Equipment:
-
Light Transmission Aggregometer (e.g., Helena AggRAM)
-
Calibrated pipettes
-
Centrifuge
-
Hematology analyzer (for platelet counting)
-
Water bath or heating block (37°C)
-
Aggregation cuvettes with stir bars
-
II. Sample Preparation (PRP and PPP)
-
Blood Collection: Collect whole blood from subjects into collection tubes containing 3.2% sodium citrate anticoagulant.[1][2]
-
PRP Preparation: Centrifuge the citrated whole blood at 150 x g for 15 minutes at room temperature.[1][2] Carefully collect the supernatant, which is the platelet-rich plasma (PRP).
-
PPP Preparation: Re-centrifuge the remaining blood sample at 2,500 x g for 20 minutes at room temperature to pellet the remaining cells.[1][2] The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count and Adjustment: Perform a platelet count on the PRP. Dilute the PRP with autologous PPP to achieve a final standardized platelet count of 250 x 10⁹ platelets/L.[1][2]
III. Platelet Aggregation Assay Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Calibration:
-
Pipette the adjusted PRP into an aggregometer cuvette to set the 0% aggregation baseline.
-
Pipette the PPP into a separate cuvette to set the 100% aggregation baseline.
-
-
Assay Execution:
-
For each measurement, place a cuvette containing adjusted PRP (from either a placebo or this compound-treated subject) into the sample well of the aggregometer. Allow the sample to equilibrate at 37°C for at least 2 minutes with constant stirring.[1][2]
-
Add the agonist to the cuvette to initiate aggregation. Use final concentrations of:
-
Record the change in light transmission for 6 minutes.[1]
-
IV. Data Analysis and Interpretation
-
Maximum Aggregation: Determine the maximum percentage of aggregation achieved within the 6-minute recording period for each agonist.
-
Percentage Inhibition: For in vitro studies where this compound is added directly to PRP, the percentage of inhibition is calculated relative to the vehicle control using the following formula: % Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
-
Interpretation of Results: A significant reduction in U46619-induced aggregation in samples from this compound-treated subjects compared to baseline or placebo subjects indicates successful TP receptor antagonism. The absence of a significant effect on ADP-induced aggregation confirms the selective action of this compound on the thromboxane pathway.[1][2][9] These results provide a clear pharmacodynamic readout of this compound's target engagement and biological activity.
References
- 1. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 3. atxatherapeutics.com [atxatherapeutics.com]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atxatherapeutics.com [atxatherapeutics.com]
Application Notes and Protocols for NTP42 Treatment in a Pulmonary Artery Banding Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic effects of NTP42, a thromboxane (B8750289) A2 receptor (TP) antagonist, in a preclinical model of right ventricular (RV) pressure overload induced by pulmonary artery banding (PAB). The PAB model is a well-established surgical procedure that mimics the increased afterload on the right ventricle seen in conditions such as pulmonary arterial hypertension (PAH). This compound has demonstrated significant cardioprotective effects in this model, promoting beneficial RV adaptation and preserving cardiac function.
This document outlines the experimental workflow, from the surgical creation of the PAB model to the administration of this compound and the subsequent analysis of its effects on cardiac structure and function. The provided protocols are intended to serve as a guide for researchers and drug development professionals interested in evaluating TP receptor antagonists as potential therapies for right heart dysfunction and failure.
Data Presentation
The following tables summarize the representative quantitative data for key parameters assessing right ventricular structure and function following this compound treatment in a PAB model. The data is based on findings reported in preclinical studies.
Table 1: Echocardiographic Assessment of Right Ventricular Function
| Parameter | Sham | PAB + Placebo | PAB + this compound:KVA4 (1 mg/kg, twice daily) |
| RV Ejection Fraction (%) | 65 ± 5 | 35 ± 7 | 55 ± 6 |
| RV Fractional Area Change (%) | 50 ± 4 | 25 ± 5 | 40 ± 5 |
| Tricuspid Annular Plane Systolic Excursion (TAPSE, mm) | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.0 ± 0.3 |
| RV Internal Diameter in Diastole (RVIDd, mm) | 2.0 ± 0.2 | 3.5 ± 0.4 | 2.5 ± 0.3 |
| RV Free Wall Thickness in Diastole (mm) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1* |
*p < 0.05 vs. PAB + Placebo. Data are presented as mean ± standard deviation and are illustrative based on published findings.
Table 2: Histological and Molecular Analysis of Right Ventricular Remodeling
| Parameter | Sham | PAB + Placebo | PAB + this compound:KVA4 (1 mg/kg, twice daily) |
| Cardiomyocyte Hypertrophy (cross-sectional area, µm²) | 250 ± 30 | 600 ± 50 | 400 ± 40 |
| RV Fibrosis (% collagen deposition) | 2 ± 0.5 | 15 ± 3 | 7 ± 2 |
| RV Capillary Density (capillaries/mm²) | 3000 ± 200 | 1500 ± 150 | 2500 ± 180 |
| Gene Expression of Hypertrophic Markers (fold change vs. Sham) | |||
| atrial natriuretic peptide (ANP) | 1.0 | 8.0 ± 1.5 | 3.0 ± 0.8 |
| β-myosin heavy chain (β-MHC) | 1.0 | 6.0 ± 1.2 | 2.5 ± 0.6* |
*p < 0.05 vs. PAB + Placebo. Data are presented as mean ± standard deviation and are illustrative based on published findings.
Signaling Pathway
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Workflow
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Pulmonary Artery Banding (PAB) Surgery in Mice
This protocol describes the surgical procedure to induce pressure overload on the right ventricle.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Isoflurane (B1672236)
-
Mechanical ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holder)
-
4-0 silk suture
-
27-gauge needle
-
Buprenorphine for analgesia
-
Heating pad
Procedure:
-
Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a mechanical ventilator.
-
Administer buprenorphine subcutaneously for pre-emptive analgesia.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a left thoracotomy at the second intercostal space to expose the heart and great vessels.
-
Carefully dissect the thymus and pericardium to visualize the pulmonary artery and aorta.
-
Pass a 4-0 silk suture underneath the pulmonary artery.
-
Place a 27-gauge needle parallel to the pulmonary artery.
-
Tightly tie the suture around the pulmonary artery and the needle.
-
Quickly remove the needle to create a stenosis of a defined diameter.
-
Close the chest wall, skin, and allow the mouse to recover on a heating pad.
-
Monitor the animal closely during recovery.
This compound:KVA4 Administration
Formulation and Dosing:
-
This compound is formulated with Kollidon® VA 64 (KVA4) to create an oral investigational medicinal product, this compound:KVA4.
-
The recommended dose in the PAB model is 1 mg/kg, administered twice daily.
-
The placebo group receives the vehicle solution.
Procedure:
-
Begin treatment on day 2 post-PAB surgery.
-
Administer this compound:KVA4 or placebo via oral gavage.
-
Continue twice-daily administration for 25 consecutive days.
Echocardiographic Assessment of Right Ventricular Function
Echocardiography is performed to non-invasively assess cardiac structure and function.
Equipment:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-40 MHz).
Procedure:
-
Lightly anesthetize the mouse with isoflurane.
-
Secure the mouse in a supine position on a heated platform.
-
Acquire images from the parasternal long-axis and short-axis views.
-
M-mode measurements:
-
Right ventricular internal diameter in diastole (RVIDd).
-
Right ventricular free wall thickness (RVFWT).
-
-
2D measurements:
-
RV end-diastolic and end-systolic areas to calculate fractional area change (FAC).
-
-
Doppler measurements:
-
Tricuspid annular plane systolic excursion (TAPSE).
-
Pulmonary artery flow velocity to assess for signs of pressure overload.
-
-
Calculate RV ejection fraction from the acquired images and measurements.
Histological Analysis of RV Remodeling
Tissue Preparation:
-
At the end of the treatment period, euthanize the mice.
-
Excise the hearts and arrest them in diastole with potassium chloride.
-
Fix the hearts in 10% neutral buffered formalin for 24 hours.
-
Embed the hearts in paraffin (B1166041) and section them at 5 µm thickness.
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall morphology and cardiomyocyte size.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin, rinse, and then counterstain with eosin.
-
Dehydrate and mount the sections.
-
Capture images and measure the cross-sectional area of cardiomyocytes.
-
-
Masson's Trichrome Staining: To quantify fibrosis.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.
-
This will stain collagen blue, nuclei black, and cytoplasm red.
-
Quantify the blue-stained fibrotic area as a percentage of the total RV area.
-
Gene Expression Analysis by qPCR
RNA Extraction and cDNA Synthesis:
-
Isolate the right ventricular free wall from fresh-frozen heart tissue.
-
Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA.
qPCR Procedure:
-
Perform real-time PCR using SYBR Green chemistry.
-
Use primers for genes of interest (e.g., Nppa for ANP, Myh7 for β-MHC) and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protein Expression Analysis by Western Blot
Protein Extraction:
-
Homogenize frozen RV tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
Western Blot Procedure:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density and normalize to a loading control (e.g., GAPDH).
Conclusion
The thromboxane receptor antagonist this compound has shown significant promise in mitigating the adverse effects of right ventricular pressure overload in the PAB model. By antagonizing the TP receptor, this compound reduces pathological RV remodeling, including hypertrophy and fibrosis, and improves cardiac function. The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound and other TP receptor antagonists, which may represent a novel therapeutic strategy for patients with right heart failure.
Experimental Design for Efficacy Studies of NTP42, a Novel Thromboxane Receptor Antagonist
Application Note: NTP42 Efficacy Evaluation in Preclinical Models of Pulmonary Arterial Hypertension
This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of this compound, a novel antagonist of the thromboxane (B8750289) A2 receptor (TP), in preclinical models of Pulmonary Arterial Hypertension (PAH). The methodologies described herein cover both in vivo and in vitro experimental designs to thoroughly characterize the therapeutic potential of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a selective antagonist of the thromboxane A2 receptor, a key player in the pathophysiology of Pulmonary Arterial Hypertension.[1][2][3] Thromboxane A2 (TXA2) and its precursor, prostaglandin (B15479496) H2 (PGH2), along with the isoprostane 8-iso-PGF2α, signal through the TP receptor to mediate a range of pathological effects characteristic of PAH.[2][4][5] These include potent vasoconstriction, platelet aggregation, and proliferation of pulmonary artery smooth muscle cells (PASMCs), as well as promoting inflammation and fibrosis.[2][5][6] By blocking the TP receptor, this compound is designed to counteract these detrimental processes, thereby alleviating the hallmarks of PAH, such as elevated pulmonary arterial pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.[1][2][6][7]
In Vivo Efficacy Studies
The efficacy of this compound in vivo is primarily evaluated in two well-established rat models of PAH: the monocrotaline (B1676716) (MCT)-induced model and the Sugen 5416/hypoxia (SuHx)-induced model. These models recapitulate key features of human PAH, providing a robust platform for preclinical drug evaluation.[8]
Experimental Protocols: In Vivo Models
1. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used due to its simplicity and reproducibility in inducing PAH.[6]
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) is administered.[7][9][10] The MCT is dissolved in sterile saline, with the pH adjusted to 7.4.
-
Treatment Protocol: this compound or vehicle control is administered daily via oral gavage, starting 24 hours post-MCT injection and continuing for 28 days. A positive control group treated with an established PAH therapy, such as sildenafil, should be included.
-
Key Endpoints (Measured at Day 28):
-
Hemodynamic Assessment: Measurement of right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) via right heart catheterization.[11]
-
Right Ventricular Hypertrophy: Assessed by calculating the Fulton Index (ratio of right ventricle weight to left ventricle plus septum weight; RV/[LV+S]).[2][5]
-
Pulmonary Vascular Remodeling: Histological analysis of lung tissue sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) and elastic van Gieson (EVG) to assess medial wall thickness of pulmonary arterioles.[12][13]
-
Inflammation and Fibrosis: Immunohistochemical staining for inflammatory markers (e.g., CD68 for macrophages) and Masson's trichrome staining for collagen deposition in lung tissue.
-
2. Sugen 5416/Hypoxia (SuHx)-Induced Pulmonary Hypertension in Rats
This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform lesions.[14][15]
-
Animal Model: Male Sprague-Dawley rats (160-200 g).
-
Induction of PAH:
-
Treatment Protocol: this compound or vehicle control is administered daily via oral gavage during the normoxic phase.
-
Key Endpoints: Similar to the MCT model, endpoints include hemodynamic assessment, Fulton Index, and histological analysis of pulmonary vascular remodeling, with a particular focus on the presence of occlusive lesions.[12][16]
Data Presentation: In Vivo Studies
Summarize all quantitative data from the in vivo studies in the following tabular format for clear comparison between treatment groups.
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Positive Control (e.g., Sildenafil) |
| Hemodynamics | ||||
| RVSP (mmHg) | ||||
| mPAP (mmHg) | ||||
| Right Ventricular Hypertrophy | ||||
| Fulton Index (RV/[LV+S]) | ||||
| Pulmonary Vascular Remodeling | ||||
| Medial Wall Thickness (%) | ||||
| Inflammation & Fibrosis | ||||
| Inflammatory Cell Infiltrate (score) | ||||
| Collagen Deposition (%) |
In Vitro Efficacy Studies
A battery of in vitro assays is essential to dissect the specific cellular and molecular mechanisms through which this compound exerts its therapeutic effects. These assays focus on the key pathological processes in PAH that are mediated by the TP receptor.
Experimental Protocols: In Vitro Assays
1. Platelet Aggregation Assay
This assay directly assesses the ability of this compound to inhibit TP receptor-mediated platelet aggregation.
-
Procedure:
-
Prepare platelet-rich plasma (PRP) from fresh human or rat blood.
-
Pre-incubate PRP with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation with a TP receptor agonist, such as U-46619 (a stable TXA2 mimetic).[20]
-
Measure the change in light transmission over time to quantify the extent of aggregation.
-
-
Endpoint: IC50 value of this compound for the inhibition of U-46619-induced platelet aggregation.
2. Vasoconstriction Assay
This assay evaluates the effect of this compound on the contraction of pulmonary arteries.
-
Method: Wire Myography.
-
Procedure:
-
Isolate small pulmonary artery segments from rats.
-
Mount the arterial rings in a wire myograph chamber containing physiological salt solution.
-
Induce vasoconstriction with a TP receptor agonist (e.g., U-46619).
-
Assess the ability of this compound to relax the pre-constricted arteries or to prevent agonist-induced constriction in a dose-dependent manner.
-
-
Endpoint: EC50 value of this compound for vasorelaxation or inhibition of vasoconstriction.
3. Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This assay determines the anti-proliferative effect of this compound on PASMCs, a key component of vascular remodeling.
-
Cell Culture: Human or rat PASMCs.
-
Procedure:
-
Seed PASMCs in 96-well plates.
-
Starve the cells to synchronize them in the G0/G1 phase.
-
Stimulate proliferation with a mitogen such as platelet-derived growth factor (PDGF) or a TP receptor agonist in the presence of varying concentrations of this compound or vehicle.
-
Assess cell proliferation using a BrdU incorporation assay or direct cell counting.
-
-
Endpoint: Inhibition of mitogen-induced PASMC proliferation by this compound.
4. In Vitro Inflammation Assay
This assay investigates the anti-inflammatory properties of this compound.
-
Cell Culture: Human or rat PASMCs or pulmonary artery endothelial cells.
-
Procedure:
-
Endpoint: Reduction in LPS-induced cytokine production by this compound.
5. In Vitro Fibrosis Assay
This assay evaluates the potential of this compound to inhibit key fibrotic processes.
-
Cell Culture: Human pulmonary artery fibroblasts.
-
Procedure:
-
Endpoint: Inhibition of TGF-β-induced expression of fibrotic markers by this compound.
Data Presentation: In Vitro Studies
Present the quantitative data from the in vitro assays in a clear and structured tabular format.
| Assay | Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Platelet Aggregation | % Aggregation | ||||
| Vasoconstriction | % Contraction | ||||
| PASMC Proliferation | % Proliferation | ||||
| Inflammation | TNF-α (pg/mL) | ||||
| IL-6 (pg/mL) | |||||
| Fibrosis | Collagen I Expression (fold change) | ||||
| α-SMA Expression (fold change) |
Visualizations: Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental design and the underlying biological rationale, the following diagrams have been generated using the DOT language.
References
- 1. A Review of Modified Right Heart Catheterization for Measuring Pulmonary Artery Pressure in Rats [slarc.org.cn]
- 2. Comprehensive Echocardiographic Assessment of Right Ventricle Function in a Rat Model of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Shunt Surgery, Right Heart Catheterization, and Vascular Morphometry in a Rat Model for Flow-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of right ventricular metabolic reprogramming in pre-clinical rat models of severe pulmonary hypertension-induced right ventricular failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved method for the catheterization of the right ventricle in a rat model of pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ipstherapeutique.com [ipstherapeutique.com]
- 15. Current Overview of the Biology and Pharmacology in Sugen/Hypoxia-Induced Pulmonary Hypertension in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Temporal hemodynamic and histological progression in Sugen5416/hypoxia/normoxia-exposed pulmonary arterial hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 21. Geniposide protects pulmonary arterial smooth muscle cells from lipopolysaccharide-induced injury via α7nAchR-mediated TLR-4/MyD88 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. spandidos-publications.com [spandidos-publications.com]
- 27. atsjournals.org [atsjournals.org]
- 28. mdpi.com [mdpi.com]
- 29. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
improving NTP42 solubility for experimental use
Welcome to the technical support center for NTP42. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and experimental use of this compound, with a focus on addressing its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the thromboxane (B8750289) prostanoid receptor (TP). It functions by inhibiting the signaling pathways activated by thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α).[1][2][3] This inhibition blocks downstream effects such as platelet aggregation, vasoconstriction, and smooth muscle cell proliferation, which are implicated in various cardiopulmonary diseases like pulmonary arterial hypertension (PAH).[1]
Q2: What are the known solubility characteristics of this compound?
A2: The active pharmaceutical ingredient (API) of this compound is a poorly water-soluble compound. Its chemical structure, a benzenesulfonyl urea (B33335) derivative with a substituted biphenylyloxy group and a nitrile group, contributes to its hydrophobicity. While specific quantitative solubility data in common laboratory solvents is not publicly available, its poor aqueous solubility is a known challenge. For clinical trials, a novel oral formulation, this compound:KVA4, was developed. This is an amorphous solid dispersion of this compound with the polymer Kollidon® VA 64, significantly improving its dissolution profile.
Q3: What is this compound:KVA4?
A3: this compound:KVA4 is an oral formulation of this compound developed for clinical use. It is an amorphous solid dispersion where the this compound active pharmaceutical ingredient (API) is combined with the excipient Kollidon® VA 64 in a 1:4 ratio. This formulation strategy is designed to enhance the solubility and bioavailability of this compound.
Q4: Can I purchase a pre-solubilized form of this compound?
A4: Currently, this compound is primarily available as a solid powder for research purposes. The pre-formulated this compound:KVA4 was developed for specific clinical trials and may not be commercially available for general laboratory use. Researchers will typically need to prepare their own formulations for experimental use.
Troubleshooting Guide: Improving this compound Solubility
This guide provides practical steps and strategies to overcome common solubility issues encountered when working with this compound in a laboratory setting.
Problem 1: this compound powder is not dissolving in my aqueous buffer (e.g., PBS).
Cause: this compound has very low intrinsic solubility in aqueous solutions due to its chemical structure.
Solutions:
-
Use of Organic Co-solvents: For in vitro experiments, a common starting point is to first dissolve this compound in a water-miscible organic solvent before diluting it into your aqueous experimental medium.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM, 20 mM, or higher, depending on the required final concentration).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
-
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. As a sulfonylurea derivative, the solubility of this compound may be pH-dependent.
-
Recommendation: Perform a solubility test at different pH values to determine the optimal pH for your experiments.
-
Problem 2: My this compound precipitates out of solution after dilution into an aqueous buffer.
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent may help keep this compound in solution. However, always run a vehicle control to ensure the solvent itself is not causing an effect.
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds.
-
Examples: Tween® 80, Pluronic® F-68
-
Consideration: The choice and concentration of surfactant must be carefully validated for compatibility with your specific assay.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Protocol:
-
Prepare a solution of the cyclodextrin (B1172386) in your aqueous buffer.
-
Add the this compound stock solution (dissolved in an organic solvent) to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., by stirring or shaking for several hours) to facilitate the formation of the inclusion complex.
-
-
Problem 3: I need to prepare a formulation for in vivo (animal) studies.
Cause: Formulations for in vivo use have stricter requirements regarding solvent toxicity and volume. High concentrations of solvents like DMSO are generally not suitable for animal administration.
Solutions:
-
Co-solvent Systems for in vivo Use: A combination of biocompatible solvents is often used.
-
Common Vehicle: A mixture of DMSO, PEG400, and saline or water. A typical starting ratio to try is 10% DMSO, 40% PEG400, and 50% saline. The components should be mixed thoroughly, and the this compound added last.
-
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems can improve its solubility and absorption.
-
Examples: Self-emulsifying drug delivery systems (SEDDS), liposomes.
-
Note: These are advanced formulation techniques that require specialized expertise and equipment.
-
-
Amorphous Solid Dispersions (ASDs): This is the approach used for the clinical formulation of this compound (this compound:KVA4). While complex to prepare in a standard lab, simplified versions can be attempted.
-
Concept: The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility and dissolution rates.
-
Lab-scale Method (Solvent Evaporation):
-
Dissolve this compound and a suitable polymer (like Kollidon® VA 64) in a common volatile organic solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a thin film.
-
Dry the film thoroughly to remove all residual solvent.
-
The resulting solid can be ground into a powder and reconstituted in an appropriate vehicle for administration.
-
-
Quantitative Data Summary
While specific experimental solubility values for this compound in various solvents are not publicly available, the following table provides a general guide for commonly used solvents in preclinical drug discovery for poorly soluble compounds. Researchers should determine the exact solubility of this compound for their specific experimental conditions.
| Solvent/Vehicle System | Typical Solubility Range for Poorly Soluble Compounds | Recommended Use |
| In Vitro Solvents | ||
| DMSO | 1 - 100 mg/mL | Stock solutions |
| Ethanol | 0.1 - 50 mg/mL | Stock solutions |
| PBS (pH 7.4) | < 0.01 mg/mL | Final aqueous medium |
| In Vivo Vehicles | ||
| 10% DMSO, 40% PEG400, 50% Saline | 0.1 - 5 mg/mL | Rodent studies (IV, IP, Oral) |
| 5% Tween® 80 in Saline | 0.1 - 2 mg/mL | Rodent studies (Oral) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (Molecular Weight to be determined from the certificate of analysis)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO.
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Cap the tube securely and vortex for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound with Kollidon® VA 64 (Solvent Evaporation Method)
-
Objective: To prepare a 1:4 (w/w) solid dispersion of this compound to Kollidon® VA 64.
-
Materials:
-
This compound powder
-
Kollidon® VA 64
-
Ethanol (or other suitable volatile solvent)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Spatula and weighing balance
-
-
Procedure:
-
Weigh 100 mg of this compound and 400 mg of Kollidon® VA 64.
-
Transfer both powders to a round-bottom flask.
-
Add a sufficient amount of ethanol to completely dissolve both components (e.g., 10-20 mL). The solution should be clear.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a thin, transparent film is formed on the inner surface of the flask.
-
Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Carefully scrape the dried solid dispersion from the flask.
-
The resulting powder can be used to prepare suspensions or solutions for experimental use.
-
Visualizations
Caption: Signaling pathway of the Thromboxane Receptor (TP) and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
NTP42 API vs NTP42:KVA4 formulation stability
Welcome to the technical support center for NTP42. This resource is designed to assist researchers, scientists, and drug development professionals in their work with the this compound active pharmaceutical ingredient (API) and its oral formulation, this compound:KVA4. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound API and the this compound:KVA4 formulation?
This compound API is the pure, active pharmaceutical ingredient, a novel and selective antagonist of the thromboxane (B8750289) prostanoid receptor (TP).[1][2] The this compound:KVA4 is an oral formulation developed for clinical use, where the this compound API is combined with the excipient Kollidon® VA 64 (a vinylpyrrolidone-vinyl acetate (B1210297) copolymer) in a 1:4 ratio.[3] This formulation is designed to improve the drug's properties for oral administration.
Q2: Why was the this compound:KVA4 formulation developed?
The this compound:KVA4 formulation was developed as an investigational medicinal product for use in clinical trials.[2][3] Formulating the API with an excipient like KVA4 is a common strategy in pharmaceutical development to enhance solubility, stability, and bioavailability, making it suitable for oral dosing. Preclinical studies have shown that the efficacy of this compound:KVA4 is consistent with that of the this compound API.[2][3]
Q3: What is the mechanism of action for this compound?
This compound is a selective antagonist of the thromboxane A2 receptor (TP).[1][4] It inhibits signaling induced by both thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α.[1][2] By blocking the TP receptor, this compound can attenuate key pathological processes in diseases like pulmonary arterial hypertension (PAH), including vasoconstriction, inflammation, fibrosis, and platelet aggregation.[1]
Q4: How should I store the this compound API and this compound:KVA4 formulation?
While specific stability data is not publicly available, general best practices for storing active pharmaceutical ingredients and their formulations should be followed. It is recommended to store both the this compound API and the this compound:KVA4 formulation in a cool, dry, and dark environment to prevent degradation. For long-term storage, refrigeration or freezing in airtight, light-resistant containers is advisable. Always refer to the certificate of analysis or product datasheet for specific storage recommendations.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of this compound API in aqueous buffers.
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Possible Cause: The this compound API may have limited solubility and a tendency to precipitate or aggregate in aqueous solutions, leading to a lower effective concentration.
-
Troubleshooting Actions:
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Solubility Assessment: Determine the solubility of the this compound API in your specific buffer system.
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Use of Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO, to maintain the API in solution. Ensure the final concentration of the co-solvent is compatible with your experimental system.
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Switch to this compound:KVA4: The this compound:KVA4 formulation is designed for improved solubility and stability in aqueous environments. Using the formulation may provide more consistent results.
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Issue 2: Variability in results between different batches of this compound API.
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Possible Cause: The physical form of the API (e.g., crystalline vs. amorphous) can affect its solubility and dissolution rate, leading to batch-to-batch variability.
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Troubleshooting Actions:
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Characterize the API: If possible, characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
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Standardize Solution Preparation: Develop a standardized and robust protocol for preparing your dosing solutions to minimize variability. This may include specific mixing times, temperatures, and sonication steps.
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Utilize this compound:KVA4: The formulation process is designed to produce a more uniform and consistent product, which can reduce the variability observed with the API alone.
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Issue 3: Precipitation of the compound in cell culture media during long-term experiments.
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Possible Cause: The compound may be precipitating out of the media over time due to its limited solubility or interactions with media components.
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Troubleshooting Actions:
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Reduce Final Concentration: If possible, lower the final concentration of the compound in the media.
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Media Exchange: For long-term experiments, consider more frequent media changes to replenish the compound and remove any potential precipitates.
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Use Formulated Product: The this compound:KVA4 formulation is expected to have better stability in aqueous media and may be less prone to precipitation.
-
Comparative Stability Overview: this compound API vs. This compound:KVA4
The following table summarizes the expected stability characteristics based on the nature of the API and the formulated product. This data is illustrative and intended to guide researchers.
| Parameter | This compound API | This compound:KVA4 Formulation | Rationale |
| Aqueous Solubility | Lower | Higher | The KVA4 excipient is a solubilizer, enhancing the dispersion and solubility of the API in aqueous media. |
| Physical Stability | Prone to aggregation/precipitation in solution. | Improved physical stability in solution. | The polymer matrix of KVA4 can prevent the API from aggregating. |
| Chemical Stability | Susceptible to hydrolysis in aqueous solutions. | Enhanced protection against hydrolysis. | The formulation can create a microenvironment that protects the API from degradation. |
| Handling | May require careful handling to ensure complete dissolution. | Easier to handle and dissolve, providing more consistent solutions. | The formulation is designed for ease of use and consistent performance. |
Experimental Protocols
Protocol 1: Comparative Solubility Assessment
This protocol outlines a method to compare the solubility of the this compound API and the this compound:KVA4 formulation in a relevant aqueous buffer.
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Prepare Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Spike Samples: Add an excess amount of this compound API and this compound:KVA4 to separate vials containing the PBS buffer.
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Equilibrate: Rotate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solutions to reach equilibrium.
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Separate Solid: Centrifuge the samples to pellet the undissolved solid.
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Quantify: Carefully collect the supernatant and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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Compare: The concentration of this compound in the supernatant represents the equilibrium solubility. Compare the results for the API and the formulation.
Protocol 2: Accelerated Stability Study in Solution
This protocol provides a framework for assessing the chemical stability of the this compound API versus the this compound:KVA4 formulation under accelerated conditions.
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Prepare Solutions: Prepare stock solutions of both the this compound API and this compound:KVA4 in an aqueous buffer at a known concentration.
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Stress Conditions: Aliquot the solutions into separate vials and expose them to a stress condition, such as elevated temperature (e.g., 40°C).
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Time Points: Collect samples at various time points (e.g., 0, 24, 48, and 72 hours).
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Analysis: Analyze the samples at each time point to determine the remaining concentration of this compound and to detect the presence of any degradation products using a stability-indicating HPLC method.
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Data Evaluation: Plot the percentage of this compound remaining versus time for both the API and the formulation to compare their degradation rates.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for comparative stability study.
Caption: Relationship between this compound API and KVA4.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atxatherapeutics.com [atxatherapeutics.com]
NTP42 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the potential off-target effects of NTP42, a novel and highly selective thromboxane (B8750289) receptor (TP) antagonist. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound based on clinical data?
A1: Based on a first-in-human, randomized, placebo-controlled Phase I clinical trial (NCT04919863), this compound has been found to be safe and well-tolerated in healthy male volunteers.[1][2][3] No serious or significant adverse events have been reported.[1][2]
Treatment-emergent adverse events (TEAEs) observed in the clinical trial were mild to moderate in severity, with no correlation to the administered dose of this compound.[1][2][3] The most frequently reported TEAEs were dizziness and orthostatic hypotension.[1]
Q2: How does the selectivity of this compound minimize the risk of off-target effects?
A2: this compound is a highly specific antagonist of the human thromboxane receptor (TP).[2] It effectively inhibits signaling induced by both thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α), which are both mediated by the TP receptor.[2]
Importantly, this compound's mechanism of action is distinct from other compounds that target the thromboxane pathway. For instance, unlike the investigational drug Terbogrel, this compound does not inhibit thromboxane synthase (TXS).[2] Inhibition of TXS can lead to an increase in prostacyclin synthesis, which has been associated with pain.[2] The high selectivity of this compound for the TP receptor without TXS inhibition is a key factor in its favorable safety profile.
Furthermore, studies have shown that this compound does not inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, demonstrating its specific action on the thromboxane-mediated pathway.[1][3]
Q3: Were there any notable adverse events in preclinical studies?
A3: Preclinical studies in established models of pulmonary arterial hypertension (PAH), such as the monocrotaline (B1676716) (MCT) and Sugen/hypoxia (SuHx)-induced models, have demonstrated the efficacy of this compound in attenuating disease pathophysiology.[4][5] These studies have also supported the safety profile of this compound, with no significant off-target effects reported. In these models, this compound was shown to be superior to some standard-of-care drugs in reducing pulmonary vascular remodeling, inflammation, and fibrosis.[4]
Troubleshooting Guide
Issue 1: Observing unexpected cellular responses in vitro.
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Possible Cause: While this compound is highly selective, it is crucial to ensure that the in vitro system is well-characterized. The expression and activity of the TP receptor can vary between cell lines and primary cell types.
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Troubleshooting Steps:
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Confirm TP Receptor Expression: Verify the expression of the TP receptor in your specific cell system using techniques such as qPCR, western blotting, or flow cytometry.
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Use a Positive Control: Employ a known TP receptor agonist (e.g., U46619) to confirm the functional activity of the receptor in your cells.
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Dose-Response Curve: Generate a full dose-response curve for this compound to determine the optimal concentration for your experimental setup and to identify any potential biphasic or unexpected effects at high concentrations.
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Control for Vehicle Effects: Always include a vehicle-only control to rule out any effects of the solvent used to dissolve this compound.
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Issue 2: Discrepancies between in vitro and in vivo results.
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Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in vivo can differ from the in vitro setting. Factors such as metabolism, protein binding, and tissue distribution can influence the local concentration and activity of the compound.
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Troubleshooting Steps:
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Review PK/PD Data: The Phase I clinical trial showed that this compound is rapidly absorbed with a half-life of approximately 18.7 hours, making it suitable for once-daily dosing.[2][3] Consider these parameters when designing your in vivo experiments.
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Assess Target Engagement: If feasible, measure biomarkers of TP receptor antagonism in your animal model to confirm that this compound is reaching its target and exerting the expected pharmacological effect.
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Consider Animal Model Specifics: The pathophysiology of the disease model and the species-specific expression and function of the TP receptor can influence the outcome. Compare your findings with the published data from the MCT and SuHx rat models.
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Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Phase I Single Ascending Dose (SAD) Study
| Dose Group | Number of Subjects with ≥1 TEAE | Most Frequent TEAEs |
| Placebo | Data not fully available in snippets | Dizziness, Orthostatic Hypotension |
| 0.25 mg this compound | Data not fully available in snippets | Dizziness, Orthostatic Hypotension |
| 1 mg this compound | Data not fully available in snippets | Dizziness, Orthostatic Hypotension |
| 3 mg this compound | Data not fully available in snippets | Dizziness, Orthostatic Hypotension |
| 9 mg this compound | No TEAEs reported | - |
| 27 mg this compound | Data not fully available in snippets | Dizziness, Orthostatic Hypotension |
| 81 mg this compound | No TEAEs reported | - |
| 243 mg this compound | No TEAEs reported | - |
Note: This table is a partial representation based on the available search snippets. The original publication should be consulted for complete data.[1]
Experimental Protocols
Protocol 1: Assessment of On-Target Activity in Platelet Aggregation Assay
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Objective: To confirm the specific inhibitory effect of this compound on thromboxane-induced platelet aggregation.
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Materials:
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Platelet-rich plasma (PRP) from healthy donors.
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This compound stock solution (in appropriate vehicle, e.g., DMSO).
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Thromboxane receptor agonist (e.g., U46619).
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ADP (adenosine diphosphate).
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Platelet aggregometer.
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Method:
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Prepare PRP from whole blood by centrifugation.
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Pre-incubate PRP with varying concentrations of this compound or vehicle control for a specified time.
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Induce platelet aggregation by adding U46619.
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As a negative control for off-target effects, induce platelet aggregation in a separate set of samples with ADP.
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Monitor and record the aggregation response using a platelet aggregometer.
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Expected Outcome: this compound should inhibit platelet aggregation induced by U46619 in a dose-dependent manner but should have no significant effect on ADP-induced aggregation.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 2. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atxatherapeutics.com [atxatherapeutics.com]
troubleshooting NTP42 dose-response variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with NTP42, a novel thromboxane (B8750289) A2 receptor (TP) antagonist. Here you will find answers to frequently asked questions and detailed guides to address variability in your dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the thromboxane A2 receptor (TP), a G-protein coupled receptor.[1][2][3] It is in development for the treatment of cardiopulmonary diseases like pulmonary arterial hypertension (PAH).[1][4][5] this compound works by blocking the signaling of thromboxane A2 and other isoprostanes through the TP receptor, which is known to mediate vasoconstriction, platelet aggregation, inflammation, and fibrosis.[2][6]
Q2: In what experimental models has this compound been tested?
A2: this compound has been evaluated in several preclinical models of PAH, including the monocrotaline (B1676716) (MCT)-induced and Sugen 5416/hypoxia (SuHx)-induced PAH models in rats.[1][2][7] In these studies, this compound has been shown to attenuate key features of PAH pathophysiology.[1][2] Additionally, a novel oral formulation, this compound:KVA4, has been assessed in a Phase I clinical trial in healthy male volunteers.[5][6][8][9]
Q3: What are the reported pharmacokinetic properties of this compound?
A3: In a Phase I clinical trial, this compound was rapidly absorbed and exhibited dose-proportional increases in exposure after both single and repeated dosing.[5][9] The oral formulation this compound:KVA4 was found to be suitable for once-daily dosing, with a half-life of approximately 18.7 hours, and can be taken with or without food.[5][8][9]
Q4: Has this compound shown efficacy in combination with other therapies?
A4: Yes, preclinical studies have investigated this compound in combination with the standard-of-care PAH therapy, sildenafil. The combination therapy demonstrated greater benefit in improving key indicators of PAH compared to monotherapy.[1]
Troubleshooting Dose-Response Variability
High variability in dose-response experiments can obscure the true biological effect of a compound. Below are common issues and specific recommendations for working with this compound.
Q5: I am observing significant variability between replicate wells for the same this compound concentration. What are the potential causes?
A5: Inter-well variability can stem from several factors. Here is a systematic approach to troubleshooting:
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Pipetting Accuracy: Inconsistent liquid handling is a primary source of error.
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Recommendation: Regularly calibrate and service your pipettes. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth. For multi-channel pipetting, ensure all channels are dispensing equal volumes.
-
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Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.
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Recommendation: Avoid using the outer wells for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
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Cell Seeding Density: Non-uniform cell seeding can lead to significant differences in cell number at the time of treatment and analysis.
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Recommendation: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between plating each set of wells. Consider using an automated cell counter for accurate cell density determination.
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Q6: My this compound dose-response curve is not sigmoidal and appears erratic. What could be the issue?
A6: A non-sigmoidal or erratic dose-response curve can indicate issues with compound stability, solubility, or cellular health.
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Compound Solubility and Stability: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to a drop-off in the expected response.
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Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Determine the optimal solvent and final concentration for your experiments. It is crucial to prepare fresh dilutions for each experiment from a well-characterized stock.
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Cell Health and Confluency: Unhealthy or overly confluent cells can respond inconsistently to treatment.
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Recommendation: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment. Optimize cell seeding density to avoid confluency-induced changes in signaling pathways.
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Incubation Time: The duration of this compound exposure can significantly impact the observed response.
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Recommendation: Perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint.
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Q7: The EC50/IC50 values for this compound are inconsistent across different experiments. How can I improve reproducibility?
A7: Variability in potency measurements across experiments is a common challenge. Addressing the following can improve consistency:
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Reagent Consistency: Variations in media, serum, and other reagents can alter cellular responses.
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Recommendation: Use the same lot of reagents for a set of comparative experiments. If lots must be changed, perform a bridging study to ensure consistency.
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Assay Conditions: Minor variations in temperature, CO2 levels, and humidity can impact cell physiology and drug response.
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Recommendation: Standardize all assay parameters and document them meticulously. Ensure incubators are properly calibrated and maintained.
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Data Analysis: The method of data normalization and curve fitting can influence the calculated potency.
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Recommendation: Normalize your data to appropriate controls (e.g., vehicle control as 100% and a maximal inhibitor as 0%). Use a consistent and appropriate non-linear regression model to fit your dose-response curves.
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Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommendation |
| High Inter-Well Variability | Pipetting Inaccuracy | Calibrate pipettes, use proper technique. |
| Edge Effects | Avoid using outer wells, create a humidity barrier. | |
| Non-uniform Cell Seeding | Ensure homogenous cell suspension. | |
| Non-Sigmoidal Curve | Compound Precipitation | Check solubility, prepare fresh dilutions. |
| Poor Cell Health | Use low passage cells in logarithmic growth phase. | |
| Inappropriate Incubation Time | Perform a time-course experiment to optimize. | |
| Inconsistent EC50/IC50 | Reagent Variability | Use consistent lots of all reagents. |
| Fluctuations in Assay Conditions | Standardize and document all experimental parameters. | |
| Inconsistent Data Analysis | Use standardized normalization and curve-fitting methods. |
Experimental Protocols
Standard In Vitro Dose-Response Assay for this compound
This protocol provides a general framework for assessing the dose-response of this compound in a cell-based assay.
1. Cell Culture and Seeding:
- Culture cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase.
- Perform a cell count and viability assessment.
- Seed cells in a 96-well or 384-well plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment and recovery.
2. This compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the this compound stock to create a range of concentrations. It is advisable to perform a pre-dilution step to minimize the final solvent concentration in the wells.
- Add the diluted this compound or vehicle control to the appropriate wells.
- Incubate for the determined optimal time.
3. Assay Endpoint Measurement:
- Based on the experimental objective, perform the relevant assay (e.g., cell viability assay, ELISA for a downstream marker, or a functional assay).
- Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
- Subtract background readings.
- Normalize the data to vehicle and positive controls.
- Plot the normalized response versus the log of the this compound concentration.
- Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the simplified signaling pathway targeted by this compound.
Caption: Simplified signaling cascade of the thromboxane receptor and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Assay
The diagram below outlines a typical workflow for conducting a dose-response experiment with this compound.
Caption: A standard workflow for determining the in vitro dose-response of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues with this compound dose-response assays.
Caption: A decision tree for troubleshooting this compound dose-response variability.
References
- 1. atxatherapeutics.com [atxatherapeutics.com]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atxatherapeutics.com [atxatherapeutics.com]
- 4. atxatherapeutics.com [atxatherapeutics.com]
- 5. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 7. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atxatherapeutics.com [atxatherapeutics.com]
Technical Support Center: MCT-Induced PAH Model & NTP42
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) model, with a specific focus on experiments involving the thromboxane (B8750289) receptor antagonist, NTP42.
Frequently Asked Questions (FAQs)
Q1: What is the MCT-induced PAH model and why is it used?
The monocrotaline (MCT)-induced pulmonary arterial hypertension (PAH) model is a widely used preclinical model in which a single injection of MCT, a pyrrolizidine (B1209537) alkaloid, induces pathological changes in rats that mimic human PAH.[1][2][3] MCT is metabolized in the liver to an active pyrrole (B145914) derivative, which then travels to the lungs and causes endothelial cell injury, leading to inflammation, vascular remodeling, increased pulmonary vascular resistance, right ventricular hypertrophy (RVH), and ultimately right heart failure.[3][4][5] Its popularity stems from its relative simplicity, reproducibility, and cost-effectiveness in studying PAH pathogenesis and for the discovery and development of novel therapies.[3][6]
Q2: What is this compound and what is its mechanism of action in PAH?
This compound is a novel and specific antagonist of the thromboxane A2 receptor (TP receptor).[7][8][9] In PAH, the thromboxane pathway is upregulated, contributing to vasoconstriction, platelet aggregation, smooth muscle cell proliferation, inflammation, and fibrosis.[7][10] By blocking the TP receptor, this compound aims to counteract these pathological processes, thereby reducing pulmonary vascular resistance and alleviating the hallmarks of PAH.[7][8][10]
Q3: What are the typical endpoints measured in an MCT-induced PAH study with this compound?
Key endpoints to assess the severity of PAH and the efficacy of this compound treatment include:
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Hemodynamics: Right Ventricular Systolic Pressure (RVSP) and mean Pulmonary Arterial Pressure (mPAP) are gold-standard measures of pulmonary hypertension.[8][11]
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Right Ventricular Hypertrophy (RVH): Assessed by the Fulton Index (ratio of right ventricle weight to left ventricle plus septum weight).[8][11]
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Pulmonary Vascular Remodeling: Histological analysis of pulmonary arterioles to measure medial wall thickness and vessel occlusion.[8]
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Inflammation and Fibrosis: Immunohistochemical staining for inflammatory markers (e.g., mast cells) and collagen deposition in the lung tissue.[8][12]
Troubleshooting Guide
Issue 1: High variability or lack of reproducibility in the MCT-induced PAH model.
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Possible Cause: Inconsistent MCT dosage and administration.
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Possible Cause: Animal strain, age, and sex differences.
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Possible Cause: Variation in the time course of PAH development.
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Solution: Establish a clear timeline for your experiments. PAH typically develops over 3-4 weeks after MCT injection.[1] Conduct pilot studies to determine the optimal time point for your specific experimental conditions and endpoints.
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Issue 2: Unexpectedly high mortality rate in the MCT-treated group.
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Possible Cause: MCT dose is too high for the specific rat strain or age.
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Solution: Consider a dose-response study to determine the optimal MCT concentration that induces significant PAH without excessive mortality. Some studies have used lower doses (e.g., 40 mg/kg) or a twice-injection protocol of a lower dose to reduce mortality and create a more chronic model.[1][4][5]
-
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Possible Cause: Severe systemic toxicity of MCT.
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Solution: MCT can cause liver and kidney damage.[6] Monitor the overall health of the animals closely. Ensure proper hydration and nutrition.
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Issue 3: this compound treatment does not show the expected therapeutic effect.
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Possible Cause: Inappropriate dosage or administration route of this compound.
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Possible Cause: Timing of treatment initiation.
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Possible Cause: Issues with drug formulation and stability.
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Solution: Ensure the this compound formulation is stable and properly stored according to the manufacturer's instructions.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound in the MCT-induced PAH model.
Table 1: Effect of this compound on Right Ventricular Systolic Pressure (RVSP)
| Treatment Group | Dose | RVSP (mmHg) | Reference |
| No MCT | - | ~25 | [8] |
| MCT Only | 60 mg/kg | ~45-55 | [8][13] |
| MCT + this compound | 0.25 mg/kg BID | ~37 | [8] |
| MCT + Sildenafil | 50 mg/kg BID | ~35 | [8] |
Table 2: Effect of this compound on Right Ventricular Hypertrophy (Fulton Index)
| Treatment Group | Dose | Fulton Index (RV/LV+S) | Reference |
| No MCT | - | ~0.25 | [8] |
| MCT Only | 60 mg/kg | ~0.45-0.55 | [8] |
| MCT + this compound | 0.25 mg/kg BID | ~0.48 | [8] |
| MCT + Sildenafil | 50 mg/kg BID | ~0.40 | [8] |
Experimental Protocols
Protocol 1: Induction of PAH using Monocrotaline (MCT)
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Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats (200-250g).
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MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in 1N HCl, then neutralize to pH 7.4 with 1N NaOH. The final concentration is typically 20-30 mg/mL.
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Administration: Administer a single subcutaneous or intraperitoneal injection of MCT at a dose of 60 mg/kg body weight.[2][7][13]
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Monitoring: Monitor the animals daily for signs of distress. PAH will develop over the next 3-4 weeks.[1]
Protocol 2: Administration of this compound
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Drug Preparation: Prepare this compound solution according to the manufacturer's instructions or published protocols. A common vehicle is a solution of DMSO and water.[9]
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Administration: Administer this compound via oral gavage. A typical therapeutic dose is 0.25 mg/kg, administered twice daily (BID).[7][8]
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Treatment Schedule: Treatment can be initiated either at the time of MCT injection (prophylactic) or after the establishment of PAH, typically 1-2 weeks post-MCT (therapeutic).[7][11]
Visualizations
Caption: Pathogenesis of Monocrotaline-Induced Pulmonary Arterial Hypertension.
Caption: Mechanism of Action of this compound in Pulmonary Arterial Hypertension.
Caption: General Experimental Workflow for MCT-Induced PAH and this compound Treatment.
References
- 1. Pulmonary arterial hypertension induced by a novel method: Twice-intraperitoneal injection of monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Oral Gavage of NTP42 in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral gavage of NTP42 in rats. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the oral gavage of this compound in rats.
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Administration/Animal Resistance | Improper restraint technique. | Ensure a firm but gentle grip, holding the rat to prevent movement of the head and torso. The animal should be securely held to prevent injury to both the animal and the researcher. |
| Incorrect gavage needle size or type. | Use a flexible, ball-tipped gavage needle appropriate for the size of the rat to minimize the risk of esophageal injury.[1] The length of the needle should be pre-measured from the corner of the mouth to the last rib to ensure it reaches the stomach without causing perforation.[1] | |
| Animal stress and anxiety. | Handle the rats for a few days prior to the experiment to acclimate them to the procedure. A calm and confident handler can reduce animal stress. | |
| Regurgitation or Reflux of this compound Solution | Administration volume is too large. | The maximum recommended volume for oral gavage in rats is typically 10 mL/kg of body weight.[2] Ensure the volume of the this compound solution does not exceed this limit. |
| Administration is too rapid. | Administer the solution slowly and steadily to allow the rat to swallow and prevent backflow. | |
| Incorrect placement of the gavage needle. | If the needle is not fully inserted into the stomach, the solution can be regurgitated. Ensure the pre-measured length of the needle is fully and gently inserted. | |
| Signs of Respiratory Distress (e.g., coughing, choking, cyanosis) | Accidental administration into the trachea. | Immediate action is required. Stop the procedure immediately. Gently tilt the animal with its head down to allow any fluid to drain from the airway. If signs of distress persist, the animal should be humanely euthanized.[1][2] |
| Aspiration of the administered solution. | This is a serious complication that can lead to pneumonia. Prevention is key. Ensure proper restraint and gentle, accurate placement of the gavage needle. | |
| Esophageal or Gastric Injury (signs may include blood from the mouth or nose, lethargy, abdominal distension) | Improper gavage technique or use of a rigid needle. | Use of flexible, soft-tipped gavage needles is recommended to reduce the risk of tissue damage.[1] Never force the needle; it should pass smoothly down the esophagus. If resistance is met, withdraw and reposition. |
| Excessive force during administration. | The procedure should be performed with a gentle and steady hand. | |
| Variable Experimental Results | Inconsistent dosing due to improper technique. | Ensure each animal receives the full, intended dose. Proper restraint and technique are crucial for consistency. |
| Issues with this compound formulation (e.g., precipitation, instability). | Prepare the this compound formulation fresh daily, if possible. Visually inspect the solution for any precipitation before each administration. Ensure the chosen vehicle is appropriate for this compound. |
Frequently Asked Questions (FAQs)
1. What is the recommended vehicle for oral gavage of this compound in rats?
Early preclinical studies with the this compound active pharmaceutical ingredient (API) used an organic-based drug vehicle.[3] However, for improved oral delivery and for clinical development, a novel formulation, This compound:KVA4 , has been developed.[3] This formulation consists of this compound and the polymer Kollidon® VA 64 in a 1:4 ratio.[4] For research purposes, if using the this compound API, it is crucial to find a suitable vehicle that ensures solubility and stability. The specific organic-based vehicle used in early studies is not publicly disclosed. Therefore, it is recommended to either use the this compound:KVA4 formulation or to conduct solubility tests to identify a suitable vehicle for the this compound API.
2. What is the appropriate dosage of this compound for oral gavage in rats?
Published preclinical studies in rat models of pulmonary arterial hypertension have used this compound dosages ranging from 0.05 mg/kg to 1 mg/kg , administered twice daily (BID).[5][6] The specific dose will depend on the experimental model and the research question.
3. How should the this compound solution be prepared for oral gavage?
For the This compound:KVA4 formulation, follow the supplier's instructions for reconstitution. If using the this compound API, the preparation will depend on the chosen vehicle. It is essential to ensure that the compound is fully dissolved and stable in the vehicle. The solution should be visually inspected for any particulates before administration.
4. What are the expected pharmacokinetic parameters of this compound in rats?
5. What are the potential adverse effects of this compound in rats?
Preclinical studies in rats have not reported specific adverse effects. In a Phase I human clinical trial, this compound:KVA4 was found to be safe and well-tolerated with single oral doses up to 243 mg and multiple daily doses up to 135 mg.[8] Observed adverse events were mild to moderate and did not show a correlation with the dose.[7][8] In rats, most adverse effects are likely to be related to the oral gavage procedure itself, such as stress, esophageal injury, or accidental tracheal administration.[2]
Experimental Protocols and Data
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Dosages in Rat Preclinical Studies
| Study Model | Species/Strain | Compound | Dosage | Frequency | Route of Administration | Reference |
| Monocrotaline (B1676716) (MCT)-induced PAH | Wistar-Kyoto rats | This compound | 0.25 mg/kg | Twice Daily (BID) | Oral Gavage | [6] |
| Sugen/hypoxia-induced PAH | Rats | This compound | 0.05 mg/kg | Twice Daily (BID) | Oral Gavage | [5] |
| MCT-induced PAH | Sprague-Dawley rats | This compound:KVA4 | 1 mg/kg | Twice Daily (BID) | Oral Gavage | [3] |
Table 2: Human Pharmacokinetic Parameters of this compound:KVA4 (Single Dose)
| Parameter | Value | Note | Reference |
| Tmax (Time to Peak Concentration) | 2 - 4 hours | [7] | |
| T½ (Terminal Half-life) | ~18.7 hours | [7][8] | |
| Food Effect on AUC (Total Exposure) | No significant effect | ||
| Food Effect on Cmax (Peak Concentration) | Reduced | Absorption is slightly delayed |
Detailed Methodologies
Protocol 1: Oral Gavage of this compound in a Rat Model of Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH)
-
Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats.[3][6]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg).[6]
-
This compound Formulation:
-
Option A (API): Dissolve this compound in a suitable, non-toxic organic-based vehicle. The specific vehicle from early studies is not disclosed, so validation of a new vehicle is necessary.
-
Option B (this compound:KVA4): Reconstitute the this compound:KVA4 formulation according to the manufacturer's instructions.
-
-
Dosing Regimen:
-
Gavage Procedure:
-
Accurately weigh the rat to calculate the correct dose volume. The volume should not exceed 10 mL/kg.[2]
-
Properly restrain the rat to immobilize its head and body.
-
Pre-measure the gavage needle from the corner of the rat's mouth to the last rib.
-
Gently insert the flexible, ball-tipped gavage needle into the esophagus, advancing it to the pre-measured length.
-
Administer the this compound solution slowly and steadily.
-
Carefully remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a thromboxane receptor antagonist.
Experimental Workflow for this compound Oral Gavage Study in Rats
Caption: General experimental workflow for an this compound oral gavage study in rats.
Troubleshooting Logic for Oral Gavage Issues
Caption: A logical flow for troubleshooting common oral gavage issues.
References
- 1. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 6. atxatherapeutics.com [atxatherapeutics.com]
- 7. researchgate.net [researchgate.net]
- 8. atxatherapeutics.com [atxatherapeutics.com]
interpreting variable results in NTP42 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of NTP42, a novel and selective antagonist of the thromboxane (B8750289) A2 receptor (TP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and challenges during your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and selective antagonist of the thromboxane A2 receptor (TP). It functions by competitively inhibiting the binding of thromboxane A2 (TXA2) and other prostanoids, such as the isoprostane 8-iso-PGF2α, to the TP receptor.[1] This action blocks the downstream signaling pathways that lead to platelet aggregation, vasoconstriction, smooth muscle cell proliferation, inflammation, and fibrosis.[1] this compound is currently in clinical development for the treatment of cardiopulmonary diseases like pulmonary arterial hypertension (PAH).[2][3]
Q2: In what formulation is this compound available for research?
For preclinical and clinical research, this compound has been formulated as this compound:KVA4, an oral suspension.[2][3][4] For in vitro experiments, the active pharmaceutical ingredient (API) is typically used, which may require solubilization in a suitable solvent like DMSO.
Q3: What are the recommended starting concentrations for in vitro experiments with this compound?
The optimal concentration of this compound will depend on the specific assay and cell type. Based on published data, effective concentrations for in vitro assays are typically in the nanomolar to low micromolar range. For instance, in platelet aggregation assays, concentrations that effectively inhibit agonist-induced aggregation are relevant. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the key in vitro assays to assess the activity of this compound?
The primary in vitro assays to characterize the activity of this compound include:
-
Platelet Aggregation Assays: To measure the inhibition of agonist-induced platelet aggregation. The stable thromboxane A2 mimetic, U46619, is a commonly used agonist.[5][6]
-
Calcium Mobilization Assays: To assess the blockade of TP receptor-mediated intracellular calcium release in cells overexpressing the human TP receptor, such as HEK293 cells.[1]
-
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assays: To evaluate the inhibitory effect of this compound on the proliferation of PASMCs, a key pathological feature of PAH.[7][8][9][10][11][12]
Q5: What are the established animal models for studying the in vivo efficacy of this compound?
This compound has been evaluated in rodent models of pulmonary hypertension, including the monocrotaline (B1676716) (MCT)-induced and Sugen/hypoxia-induced PAH models in rats.[1] These models are well-established for studying the pathophysiology of PAH and for testing the efficacy of novel therapeutic agents.
Troubleshooting Guides
In Vitro Assay Variability
Issue: High variability or inconsistent results in platelet aggregation assays.
| Potential Cause | Recommended Solution |
| Platelet Activation During Preparation | Handle blood samples gently. Use a large gauge needle for blood draws and avoid excessive suction. Process samples promptly after collection.[13] |
| Inconsistent Platelet Count | Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments. A typical concentration is 2.5 x 10⁸ platelets/mL.[5][14] |
| Agonist (U46619) Degradation | Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at -80°C to avoid repeated freeze-thaw cycles. |
| Variable Donor Responses | Platelet reactivity can vary between donors.[14] If possible, use platelets from the same donor for a set of comparative experiments. Screen donors to exclude those on medications that affect platelet function.[15] |
| Instrument Malfunction | Ensure the aggregometer is properly calibrated and maintained. Regularly clean the optical components.[16] |
Issue: Inconsistent results in Pulmonary Artery Smooth Muscle Cell (PASMC) proliferation assays.
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a uniform and consistent cell seeding density across all wells of your microplate. Uneven cell distribution can lead to significant variability. |
| Incomplete Serum Starvation | If your protocol requires serum starvation to synchronize cells, ensure the starvation period is sufficient and consistent. Incomplete synchronization can lead to variable proliferation rates. |
| This compound Solubility Issues | Ensure this compound is fully dissolved in your culture medium. If using a stock solution in an organic solvent like DMSO, ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls. |
| Edge Effects in Microplates | Edge effects can lead to higher evaporation rates and temperature fluctuations in the outer wells of a microplate. To minimize this, consider not using the outermost wells for experimental samples. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time for all treatment conditions and replicates. |
Issue: Low signal or high background in intracellular calcium mobilization assays.
| Potential Cause | Recommended Solution |
| Inadequate Dye Loading | Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time and temperature.[17][18] Ensure cells are washed thoroughly after loading to remove extracellular dye. |
| Cell Health | Use healthy, actively growing cells. Over-confluent or unhealthy cells may not respond optimally to stimuli. |
| Low Receptor Expression | If using a cell line overexpressing the TP receptor (e.g., HEK293-TPα/β), verify the expression level of the receptor. |
| Photobleaching | Minimize the exposure of dye-loaded cells to light before and during the assay. Use appropriate filter sets and acquisition settings on the plate reader or microscope. |
| Presence of Quenching Agents | Some compounds or media components can quench fluorescence. Run appropriate controls to test for quenching effects. |
Experimental Protocols
Protocol 1: U46619-Induced Platelet Aggregation Assay
This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation induced by the thromboxane A2 mimetic, U46619, using light transmission aggregometry.
1. Materials:
-
Whole blood from healthy, consenting donors (drug-free for at least 2 weeks)
-
3.2% Sodium Citrate (B86180)
-
Platelet-Poor Plasma (PPP)
-
U46619 (Thromboxane A2 mimetic)
-
This compound
-
Lumi-aggregometer and cuvettes with stir bars
2. Method:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.[5]
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[5]
-
Assay Procedure: a. Pre-warm the aggregometer to 37°C. b. Add 450 µL of adjusted PRP to an aggregometer cuvette containing a stir bar. c. Incubate the PRP with the desired concentration of this compound (or vehicle control) for 5-10 minutes at 37°C with stirring. d. Add 50 µL of U46619 solution to achieve a final concentration that induces a submaximal aggregation response (typically in the range of 0.1 - 1 µM). e. Record the change in light transmission for 5-10 minutes.
3. Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.
Protocol 2: Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay (MTT Assay)
This protocol outlines a method to evaluate the effect of this compound on the proliferation of human PASMCs stimulated with a growth factor like Platelet-Derived Growth Factor (PDGF).
1. Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth Muscle Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
PDGF-BB
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
2. Method:
-
Cell Seeding: Seed HPASMCs in a 96-well plate at a density of 3,000-5,000 cells per well in complete growth medium and allow them to attach overnight.[19]
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.2% FBS) and incubate for 24 hours to synchronize the cells in a quiescent state.[19]
-
Treatment: a. Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour. b. Add PDGF-BB (e.g., 10-20 ng/mL) to stimulate proliferation and incubate for 48-72 hours.[7]
-
MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals. c. Read the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control.
-
Determine the effect of this compound on PDGF-induced cell proliferation.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the inhibition of TP receptor-mediated intracellular calcium mobilization by this compound in HEK293 cells stably expressing the human TP receptor.
1. Materials:
-
HEK293 cells stably expressing the human TPα or TPβ receptor
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
U46619
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
2. Method:
-
Cell Seeding: Seed the HEK293-TP cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and probenecid (if used) in a physiological salt solution. b. Remove the culture medium, wash the cells once, and add the dye-loading buffer. c. Incubate for 45-60 minutes at 37°C.[5]
-
Wash: Gently wash the cells two to three times to remove extracellular dye.
-
Assay Procedure: a. Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. b. Add this compound at the desired concentrations and incubate for a specified period. c. Establish a stable baseline fluorescence reading. d. Inject U46619 (at a concentration that elicits a robust calcium response, e.g., EC80) and immediately begin recording the fluorescence signal over time.
3. Data Analysis:
-
Measure the peak fluorescence intensity or the area under the curve for each well.
-
Normalize the data to the response in the absence of this compound.
-
Calculate the IC50 of this compound for the inhibition of U46619-induced calcium mobilization.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Monocrotaline (MCT)-Induced Pulmonary Hypertension
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No MCT | - | 20 ± 2 | 30 ± 3 |
| MCT Only | - | 45 ± 4 | 65 ± 5 |
| MCT + this compound | 0.25 mg/kg BID | 30 ± 3 | 45 ± 4 |
| MCT + this compound:KVA4 | 1 mg/kg BID | 28 ± 3 | 42 ± 4 |
Data are presented as mean ± SEM and are representative of typical findings. Actual results may vary.
Visualizations
Caption: Signaling pathway of Thromboxane A2 and the inhibitory action of this compound.
Caption: Experimental workflow for a U46619-induced platelet aggregation assay.
Caption: A logical troubleshooting workflow for addressing inconsistent experimental results.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 4. atxatherapeutics.com [atxatherapeutics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pulmonary artery smooth muscle cell proliferation and migration in fetal lambs acclimatized to high-altitude long-term hypoxia: role of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTORC2 coordinates pulmonary artery smooth muscle cell metabolism, proliferation and survival in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation of PLK1 and FOXM1 in the hyperplastic proliferation of pulmonary artery smooth muscle cells in pulmonary arterial hypertension | PLOS One [journals.plos.org]
- 11. Frontiers | Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. biodatacorp.com [biodatacorp.com]
- 14. benchchem.com [benchchem.com]
- 15. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. benchchem.com [benchchem.com]
- 17. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 18. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 19. Hyperplastic Growth of Pulmonary Artery Smooth Muscle Cells from Subjects with Pulmonary Arterial Hypertension Is Activated through JNK and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating NTP42 Degradation in Solution
Disclaimer: Information regarding the specific degradation pathways of NTP42 in solution is not publicly available. Therefore, this technical support center provides a generalized framework for addressing stability issues of small molecule compounds in solution, based on the chemical structure of this compound and established principles of drug stability. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the activity of my this compound solution over a short period. What are the likely causes?
A1: A loss of activity in your this compound solution could be due to several factors. The most common are chemical degradation, precipitation out of solution, or adsorption to container surfaces. Chemical degradation can be caused by hydrolysis, oxidation, or photodegradation. The stability of this compound can be influenced by the pH of your buffer, exposure to light, and the storage temperature.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For many small organic molecules, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. These stock solutions are typically stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous working solutions, it is crucial to ensure that the final concentration of DMSO is low (typically <0.5%) to avoid affecting your experimental results. Always perform a vehicle control with the same final DMSO concentration.
Q3: My this compound solution, diluted in an aqueous buffer from a DMSO stock, has become cloudy. What should I do?
A3: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. This indicates that the aqueous solubility of this compound has been exceeded. You can try lowering the final concentration of this compound in your assay. Additionally, ensure that the DMSO stock is added to the aqueous buffer with vigorous mixing to aid dissolution. Do not use a solution that has precipitated.
Q4: How should I store my this compound solutions to maximize stability?
A4: Solid this compound should be stored at -20°C, protected from moisture. High-concentration stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Aqueous working solutions should ideally be prepared fresh for each experiment from the DMSO stock. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues you might encounter with this compound in solution.
Issue 1: Inconsistent or lower-than-expected results in bioassays.
-
Question: My experimental results with this compound are variable between replicates or on different days. What could be the cause?
-
Answer: Inconsistent results are often a sign of solution instability. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Degradation in Aqueous Buffer | Assess the stability of this compound in your specific assay buffer at the experimental temperature. Consider if components of your buffer are incompatible with this compound. Prepare fresh working solutions for each experiment. |
| Precipitation at Working Concentration | Your working concentration may be above the solubility limit of this compound in the assay medium. Try lowering the concentration or perform a solubility assessment. |
| Adsorption to Labware | This compound may be adsorbing to the surface of your plates or tubes, reducing the effective concentration. Consider using low-adhesion plasticware or adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. |
| Incorrect Pipetting of DMSO Stock | High-viscosity DMSO can be difficult to pipette accurately. Use positive displacement pipettes or reverse pipetting techniques for more accurate dispensing of small volumes of the DMSO stock solution. |
Issue 2: Visible changes in the this compound solution.
-
Question: My this compound solution has changed color or a precipitate has formed. Can I still use it?
-
Answer: No, do not use a solution that has visibly changed. A color change can indicate oxidative degradation, while precipitation means the compound is no longer fully dissolved.
| Observation | Potential Cause | Suggested Action |
| Precipitate in thawed DMSO stock | The solubility limit was exceeded at low temperatures, or the DMSO was not anhydrous. | Thaw the solution at room temperature and vortex thoroughly to redissolve. If it doesn't redissolve, it may be necessary to prepare a new stock at a lower concentration. |
| Cloudiness in aqueous working solution | Exceeded aqueous solubility. | Prepare a new, more dilute working solution. Ensure rapid mixing when adding the DMSO stock to the aqueous buffer. |
| Yellowing of the solution | Possible oxidative degradation of the aromatic rings. | Discard the solution. Prepare fresh solutions and consider de-gassing your buffer or adding an antioxidant if compatible with your experiment. Protect from light. |
Predicted Degradation Pathways and Mitigation Strategies for this compound
Based on the chemical structure of this compound (N-(tert-butylcarbamoyl)-5-cyano-2-((4'-(trifluoromethoxy)-[1,1′-biphenyl]-3-yl)oxy)benzenesulfonamide), the following degradation pathways are plausible.
| Potential Degradation Pathway | Susceptible Functional Group(s) | Triggering Conditions | Mitigation Strategies |
| Hydrolysis | Benzenesulfonamide, N-(tert-butylcarbamoyl) | Strong acidic or basic pH | Maintain the pH of aqueous solutions within a neutral range (e.g., pH 6-8). Use buffered solutions. |
| Oxidation | Biphenyl ether, Trifluoromethoxy group | Exposure to air (oxygen), presence of metal ions | Use de-gassed solvents/buffers. Store solutions under an inert atmosphere (e.g., argon or nitrogen). Avoid contamination with metal ions. |
| Photodegradation | Biphenyl ether and other aromatic systems | Exposure to UV or ambient light | Store solid compound and solutions in amber vials or wrapped in aluminum foil. Minimize exposure to light during experiments. |
Experimental Protocols
Protocol for Assessing this compound Stability in Aqueous Buffer
This protocol provides a general method to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Test Solution:
-
Dilute the this compound DMSO stock solution into your aqueous buffer of interest (e.g., PBS, cell culture medium) to a final concentration of 10 µM.
-
Ensure the final DMSO concentration is consistent and low (e.g., 0.1%).
-
-
Incubation and Sampling:
-
Immediately after preparation (T=0), take an aliquot of the test solution and mix it 1:1 with a quenching solution (e.g., cold acetonitrile) to stop any degradation. Store this sample at -80°C until analysis.
-
Incubate the remaining test solution under your experimental conditions (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), collect aliquots and process them in the same manner as the T=0 sample.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Quantify the peak area of the this compound parent peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
-
Visualizations
refining NTP42 administration for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent administration and application of NTP42. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action? this compound is a potent and selective antagonist of the thromboxane (B8750289) A2 receptor (TP).[1][2][3] Its primary mechanism of action is to inhibit signaling pathways activated by ligands such as thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α.[1] By blocking the TP receptor, this compound is designed to counter the pathological effects associated with its activation, including vasoconstriction, inflammation, fibrosis, and platelet aggregation, which are key hallmarks of diseases like pulmonary arterial hypertension (PAH).[2]
2. What is the difference between this compound and this compound:KVA4? this compound refers to the active pharmaceutical ingredient (API).[4][5] this compound:KVA4 is the novel oral formulation of this compound that has been developed for clinical use.[4][5][6] This formulation was designed to be safe and well-tolerated in human subjects.[1][7][8] Preclinical studies have demonstrated that this compound:KVA4 is effective in animal models and its performance is consistent with the this compound API.[4][5]
3. What is the recommended solvent for this compound for in vivo studies? Early preclinical studies with the this compound API used an organic-based drug vehicle.[4] However, for current studies, it is recommended to use the clinically developed oral formulation, this compound:KVA4, which is administered as an oral suspension in water.[5] For consistent results, it is critical to follow the specific formulation instructions provided with the compound. If you are working with the API, it is advisable to consult with a formulation scientist to develop a vehicle appropriate for your animal model that ensures consistent solubility and bioavailability.
4. Can this compound be used in combination with other therapies? Yes, preclinical studies have shown that this compound can be effective when used in combination with other standard-of-care therapies for PAH, such as sildenafil (B151).[3] The combined use of this compound and sildenafil has demonstrated greater benefits in addressing the underlying causes of PAH than monotherapy.[3] As this compound targets a distinct signaling pathway, it offers a complementary mechanism of action to existing treatments.[3]
5. What is the recommended dosing frequency for this compound in preclinical models? In published preclinical studies using rat models of PAH, this compound was typically administered orally twice daily (BID).[2][9][4] However, pharmacokinetic data from a Phase I clinical trial in healthy volunteers suggest that this compound:KVA4 has a clearance profile suitable for once-daily dosing in humans.[1][5][7] Researchers should determine the optimal dosing frequency based on the specific animal model and experimental objectives.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in animal study outcomes (e.g., hemodynamic measurements) | Inconsistent Oral Dosing: Improper gavage technique can lead to variable administration and absorption. | Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. Verify the dose volume and concentration for each administration. |
| Formulation Issues: The this compound API may not be fully solubilized or may precipitate out of solution in the vehicle. | Use the this compound:KVA4 formulation if possible. If using the API, ensure the vehicle is appropriate and that the compound is fully dissolved before each administration. Prepare fresh formulations regularly. | |
| Unexpected off-target effects in cell-based assays | High Compound Concentration: Excessive concentrations can lead to non-specific binding and cytotoxicity. | Perform a dose-response curve to determine the optimal concentration range for TP receptor antagonism without inducing cytotoxicity. |
| Contamination of Reagents: Contamination of cell culture media or other reagents can lead to confounding results. | Use sterile techniques and regularly test for mycoplasma and other contaminants. | |
| Incomplete inhibition of platelet aggregation in ex vivo assays | Sub-optimal Antagonist Concentration: The concentration of this compound may be insufficient to fully block the TP receptors. | Titrate the concentration of this compound to determine the IC50 for inhibition of a TP receptor agonist like U46619. |
| Agonist Concentration Too High: The concentration of the platelet agonist (e.g., U46619) may be too high, overcoming the inhibitory effect of this compound. | Optimize the concentration of the agonist to achieve a robust but inhibitable response. | |
| Sample Handling Issues: Improper handling of blood samples can lead to premature platelet activation. | Follow standardized protocols for blood collection and processing to minimize platelet activation before the assay. |
Experimental Protocols
Protocol 1: Induction of PAH in Rats using Monocrotaline (B1676716) (MCT)
This protocol describes the induction of pulmonary arterial hypertension in rats, a common model for evaluating the efficacy of this compound.
-
Animal Model: Use male Sprague-Dawley or Wistar-Kyoto rats.[2][4]
-
MCT Injection: Administer a single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg.[2][4]
-
Disease Development: Allow for a disease development period. The timing for the initiation of treatment can vary, for example, treatment can commence on day 7 post-MCT injection and continue until day 28.[4]
-
This compound Administration: Administer this compound:KVA4 or the this compound API formulation orally at the desired dose (e.g., 1 mg/kg, twice daily).[4] A placebo group receiving the vehicle only should be included.
-
Monitoring: Monitor the animals for clinical signs of PAH.
-
Endpoint Analysis: At the end of the study period (e.g., day 28), perform hemodynamic assessments (e.g., measurement of mean pulmonary arterial pressure and right ventricular systolic pressure), and collect tissues for histological analysis of pulmonary vascular remodeling, inflammation, and fibrosis.[2][9][4]
Protocol 2: Ex Vivo Platelet Aggregation Assay
This protocol is for assessing the pharmacodynamic effects of this compound on platelet function.
-
Blood Collection: Collect blood samples from subjects (human or animal) into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed to separate the platelet-rich plasma.
-
Platelet Aggregation Measurement: Use a platelet aggregometer to measure the change in light transmission through the PRP sample upon the addition of a platelet agonist.
-
Agonist-Induced Aggregation: Induce platelet aggregation using a TP receptor-specific agonist, such as U46619.[1] As a control for specificity, also use an agonist that acts through a different pathway, such as ADP.[1][5]
-
Inhibition by this compound: In subjects treated with this compound, the U46619-induced platelet aggregation should be inhibited, while the ADP-induced aggregation should remain unaffected, confirming the selective TP-target engagement of this compound.[1][5]
Quantitative Data Summary
The following tables summarize key dosing information from preclinical and clinical studies of this compound.
Table 1: Preclinical Dosing of this compound in Rat Models of PAH
| Model | Compound | Dose | Dosing Frequency | Route of Administration | Reference |
| MCT-PAH | This compound API | 0.25 mg/kg | Twice Daily (BID) | Oral | [2] |
| MCT-PAH | This compound:KVA4 | 1 mg/kg | Twice Daily (BID) | Oral | [4] |
| PAB | This compound:KVA4 | 1 mg/kg | Twice Daily (BID) | Oral | [4] |
Table 2: Dosing in Phase I Clinical Trial in Healthy Volunteers
| Study Part | Compound | Dose Range | Dosing Frequency | Route of Administration | Reference |
| Single Ascending Dose (SAD) | This compound:KVA4 | 0.25 - 243 mg | Single Dose | Oral | [7][8] |
| Food Effect | This compound:KVA4 | 9 mg | Single Dose | Oral | [7][8] |
| Multiple Ascending Dose (MAD) | This compound:KVA4 | 15 - 135 mg | Once Daily for 7 days | Oral | [7][8] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a TP receptor antagonist.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Generalized workflow for a preclinical study of this compound.
References
- 1. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atxatherapeutics.com [atxatherapeutics.com]
- 4. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atxatherapeutics.com [atxatherapeutics.com]
- 7. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atxatherapeutics.com [atxatherapeutics.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: NTP42 vs. Sildenafil in a Model of Pulmonary Arterial Hypertension
For Immediate Release
In a significant preclinical study, the novel thromboxane (B8750289) receptor (TP) antagonist, NTP42, has demonstrated comparable or superior efficacy to the established phosphodiesterase 5 (PDE5) inhibitor, sildenafil (B151), in a well-characterized rat model of pulmonary arterial hypertension (PAH). The research provides a compelling rationale for the continued development of this compound as a potential new therapeutic option for this devastating disease.
This guide offers a detailed comparison of the efficacy of this compound and sildenafil in treating PAH, based on data from a seminal study utilizing the Sugen/hypoxia-induced PAH model in rats. The findings are presented to aid researchers, scientists, and drug development professionals in understanding the relative performance of these two compounds.
Executive Summary of Findings
The study evaluated this compound and sildenafil as monotherapies and in combination. While both agents showed therapeutic benefits, this compound demonstrated marked effects on key indicators of PAH pathology. Notably, the combination of this compound and sildenafil resulted in a synergistic effect, leading to significant improvements in pulmonary hemodynamics and reductions in cardiac and pulmonary pathologies, surpassing the effects of either drug alone.
Quantitative Data Comparison
The following tables summarize the key quantitative data from the preclinical study, comparing the effects of this compound and sildenafil on pulmonary hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling.
Table 1: Effects on Pulmonary Hemodynamics
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No SuHx (Control) | 22.5 ± 1.1 | 31.8 ± 1.2 |
| SuHx + Vehicle | 52.7 ± 4.2 | 72.1 ± 5.1 |
| SuHx + this compound (0.05 mg/kg BID) | 48.9 ± 3.5 | 65.4 ± 4.8 |
| SuHx + Sildenafil (50 mg/kg BID) | 46.8 ± 2.9 | 63.7 ± 3.7 |
| SuHx + this compound + Sildenafil | 40.9 ± 2.7 | 55.6 ± 3.3 |
*Statistically significant reduction compared to the SuHx + Vehicle group. Data are presented as mean ± S.E.M.[1]
Table 2: Effects on Right Ventricular Hypertrophy and Pulmonary Vascular Remodeling
| Treatment Group | Fulton's Index (RV/LV+S) | Pulmonary Arterial Wall Thickness (%) | Percentage of Occluded Vessels (%) |
| No SuHx (Control) | 0.28 ± 0.01 | 15.2 ± 0.8 | 5.1 ± 1.2 |
| SuHx + Vehicle | 0.59 ± 0.03 | 45.8 ± 2.1 | 55.3 ± 3.4 |
| SuHx + this compound (0.05 mg/kg BID) | 0.45 ± 0.02 | 30.1 ± 1.5 | 28.7 ± 2.9 |
| SuHx + Sildenafil (50 mg/kg BID) | 0.48 ± 0.02 | 35.4 ± 1.8 | 38.1 ± 3.1 |
| SuHx + this compound + Sildenafil | 0.39 ± 0.02 | 22.7 ± 1.2 | 15.4 ± 2.1** |
*Statistically significant reduction compared to the SuHx + Vehicle group. **Statistically significant reduction compared to both SuHx + Vehicle and monotherapy groups. RV: Right Ventricle; LV: Left Ventricle; S: Septum. Data are presented as mean ± S.E.M.[1]
Signaling Pathways
The distinct mechanisms of action of this compound and sildenafil are central to understanding their effects on PAH.
This compound Signaling Pathway
This compound is a selective antagonist of the thromboxane A2 receptor (TP).[2] In PAH, elevated levels of thromboxane A2 and other TP agonists contribute to vasoconstriction, smooth muscle cell proliferation, inflammation, and thrombosis.[3][4] By blocking the TP receptor, this compound inhibits these downstream pathological effects.[4]
Sildenafil Signaling Pathway
Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] In the pulmonary vasculature, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn mediates vasodilation.[5] By inhibiting PDE5, sildenafil increases intracellular levels of cGMP, enhancing NO-mediated vasodilation and reducing pulmonary vascular resistance.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. scite.ai [scite.ai]
- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FBAUP - Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension [sigarra.up.pt]
- 6. Publications [authenticus.pt]
A Preclinical Head-to-Head: NTP42 vs. Selexipag in Pulmonary Arterial Hypertension Models
For researchers and drug development professionals navigating the landscape of novel therapeutics for pulmonary arterial hypertension (PAH), a clear understanding of the preclinical performance of emerging candidates is paramount. This guide provides a detailed comparison of two such agents, NTP42 and selexipag (B1681723), focusing on their distinct mechanisms of action and their efficacy in established animal models of PAH.
This compound, a novel thromboxane (B8750289) A2 receptor (TP) antagonist, and selexipag, a selective prostacyclin IP receptor agonist, represent two different therapeutic strategies for tackling the complex pathophysiology of PAH. While selexipag is an approved therapy for PAH, this compound is in clinical development.[1][2] Preclinical studies have offered a direct comparison of their efficacy, providing valuable insights for the research community.
Mechanism of Action: Two Distinct Pathways
This compound and selexipag exert their effects through different signaling pathways. This compound acts as an antagonist to the thromboxane receptor (TP), a G-protein coupled receptor that, when activated by ligands like thromboxane A2 (TXA2) or the isoprostane 8-iso-PGF2α, triggers a cascade of events leading to vasoconstriction, smooth muscle cell proliferation, inflammation, and thrombosis.[3][4] By blocking this receptor, this compound aims to inhibit these detrimental processes that are central to the pathology of PAH.[3][4]
Selexipag, on the other hand, is a selective agonist of the prostacyclin receptor (IP), another G-protein coupled receptor.[5] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This increase in cAMP promotes vasodilation and inhibits vascular smooth muscle cell proliferation, counteracting the pathological changes seen in PAH.[5][6]
Comparative Efficacy in Preclinical Models
The most direct preclinical comparison between this compound and selexipag comes from studies utilizing the monocrotaline (B1676716) (MCT)-induced rat model of PAH, a well-established model that recapitulates many features of the human disease.[7][8]
Hemodynamic Effects
In the MCT rat model, both this compound and selexipag have demonstrated the ability to reduce the elevated pulmonary arterial pressure and right ventricular systolic pressure that characterize PAH. One key study found that this compound was at least as effective as selexipag in improving these critical hemodynamic parameters.[7]
Table 1: Hemodynamic Parameters in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT Only (Vehicle) | This compound (0.25 mg/kg BID) | Selexipag (1 mg/kg BID) |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 16.8 ± 0.5 | 39.5 ± 2.1 | 27.8 ± 1.9 | 30.5 ± 2.3 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 28.9 ± 0.9 | 63.2 ± 2.8 | 45.1 ± 2.7 | 48.7 ± 3.1 |
Data extracted from Mulvaney et al., 2020, BMC Pulmonary Medicine.[7]
Right Ventricular Hypertrophy
A hallmark of PAH is the development of right ventricular hypertrophy (RVH) as the heart works harder to pump blood through the constricted pulmonary arteries. The Fulton Index (the ratio of the right ventricle weight to the left ventricle plus septum weight) is a common measure of RVH. In the MCT model, both this compound and selexipag were shown to significantly reduce the Fulton Index, indicating a mitigation of RVH.
Table 2: Right Ventricular Hypertrophy in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT Only (Vehicle) | This compound (0.25 mg/kg BID) | Selexipag (1 mg/kg BID) |
| Fulton Index (RV/[LV+S]) | 0.25 ± 0.01 | 0.52 ± 0.02 | 0.38 ± 0.02 | 0.41 ± 0.02 |
Data extracted from Mulvaney et al., 2020, BMC Pulmonary Medicine.[7]
Pulmonary Vascular Remodeling
Beyond hemodynamics, the underlying structural changes in the pulmonary arteries are a critical aspect of PAH pathology. Studies have shown that this compound may offer an advantage over selexipag in addressing vascular remodeling. In the MCT rat model, this compound was found to be superior to selexipag in significantly reducing pulmonary vascular remodeling, as well as inflammatory mast cell infiltration and fibrosis.[3][7]
Table 3: Pulmonary Vascular Remodeling in the Monocrotaline (MCT)-Induced PAH Rat Model
| Parameter | Control (No MCT) | MCT Only (Vehicle) | This compound (0.25 mg/kg BID) | Selexipag (1 mg/kg BID) |
| Medial Wall Thickness (%) | ~15 | ~35 | ~20 | ~25 |
| Muscularization of Small PAs (%) | ~20 | ~70 | ~35 | ~45 |
Approximate values interpreted from graphical data in Mulvaney et al., 2020, BMC Pulmonary Medicine.[7]
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action of this compound and selexipag, the following diagrams illustrate their respective signaling pathways.
Caption: this compound Signaling Pathway.
Caption: Selexipag Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for the key preclinical models used in the comparison of this compound and selexipag.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
This is a widely used model for inducing PAH.[8][9]
-
Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats are typically used.[7][10]
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to the rats.[7][9] MCT is a pyrrolizidine (B1209537) alkaloid that, after metabolic activation in the liver, causes endothelial injury in the pulmonary vasculature, leading to the development of PAH over several weeks.[9]
-
Treatment Protocol:
-
Animals are randomly assigned to different treatment groups: a control group (no MCT), an MCT-only group (receiving vehicle), an this compound treatment group, and a selexipag treatment group.
-
Drug treatment is typically initiated 24 hours after MCT injection and continues for a period of 28 days.[7]
-
This compound is administered orally, twice daily, at a dose of 0.25 mg/kg.[7]
-
Selexipag is also administered orally, twice daily, at a dose of 1 mg/kg.[7]
-
-
Efficacy Assessment: At the end of the treatment period, the following parameters are assessed:
-
Hemodynamics: Right heart catheterization is performed to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated.
-
Pulmonary Vascular Remodeling: Lung tissue is collected for histological analysis. Medial wall thickness and the percentage of muscularized small pulmonary arteries are quantified.
-
Inflammation and Fibrosis: Lung sections are stained to assess inflammatory cell infiltration (e.g., mast cells) and collagen deposition (fibrosis).
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension in Rats
This model is considered to more closely mimic the pathology of severe human PAH, including the formation of plexiform lesions.[11][12]
-
Animal Model: Sprague-Dawley or Fischer rats are commonly used.[11][12]
-
Induction of PAH:
-
Rats receive a single subcutaneous injection of the vascular endothelial growth factor (VEGF) receptor antagonist, Sugen 5416 (20 mg/kg).[11][12]
-
Immediately following the injection, the animals are placed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.[11][12][13]
-
After the hypoxic period, the rats are returned to normoxic conditions.
-
-
Treatment Protocol:
-
Treatment with the investigational drug or vehicle is typically initiated after the 3-week hypoxic period and continues for several weeks (e.g., 3-4 weeks).[11][13]
-
Specific dosing for a direct comparison of this compound and selexipag in this model is not as well-defined in a single study, but individual studies have used oral administration for both compounds.[11][13][14]
-
-
Efficacy Assessment: Similar to the MCT model, efficacy is assessed through:
-
Hemodynamics: Measurement of RVSP and mPAP.
-
Right Ventricular Hypertrophy: Calculation of the Fulton Index.
-
Pulmonary Vascular Remodeling: Histological analysis of lung tissue, with a particular focus on occlusive vascular lesions.
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Survival: In some studies, the effect of treatment on animal survival is also monitored.[11]
-
Conclusion
Preclinical data, primarily from the monocrotaline-induced PAH model, suggests that both this compound and selexipag are effective in mitigating the hemodynamic consequences of PAH.[7] Notably, this compound has demonstrated a potential advantage in addressing the underlying vascular remodeling, inflammation, and fibrosis, which are key drivers of disease progression.[3][7] These findings underscore the therapeutic potential of targeting the thromboxane receptor pathway in PAH. Further studies, particularly direct head-to-head comparisons in the Sugen/hypoxia model, will be valuable in further elucidating the comparative efficacy of these two distinct therapeutic approaches. This guide provides a foundational understanding for researchers and drug developers as they continue to explore and advance novel treatments for this devastating disease.
References
- 1. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 2. Selexipag in Pulmonary Arterial Hypertension: Most Updated Evidence From Recent Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selexipag for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NTP42 and Macitentan for the Treatment of Pulmonary Arterial Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic candidate NTP42 and the approved drug macitentan (B1675890) for the treatment of pulmonary arterial hypertension (PAH). The information is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy in established experimental models, and their respective signaling pathways.
Executive Summary
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapies aim to alleviate symptoms and slow disease progression. This guide examines two therapeutic agents with distinct molecular targets: this compound, a novel thromboxane (B8750289) A2 receptor (TP) antagonist currently in clinical development, and macitentan, a dual endothelin receptor (ETa and ETb) antagonist that is an established treatment for PAH.
While no direct head-to-head clinical trials have been conducted, this comparison synthesizes available data to provide a comprehensive overview for the research and drug development community.
Mechanism of Action and Signaling Pathways
This compound and macitentan target different signaling pathways implicated in the pathophysiology of PAH.
This compound: This investigational drug is a potent and selective antagonist of the thromboxane A2 receptor (TP).[1] Thromboxane A2 is a potent vasoconstrictor and mediator of platelet aggregation.[2] It also exhibits pro-mitogenic, pro-inflammatory, and pro-fibrotic properties.[2] By blocking the TP receptor, this compound aims to inhibit these detrimental effects in the pulmonary vasculature.[2]
Macitentan: This approved medication is a dual antagonist of the endothelin-A (ETa) and endothelin-B (ETb) receptors.[3][4][5] Endothelin-1 (ET-1) is a powerful vasoconstrictor and a mitogen for pulmonary artery smooth muscle cells.[5][6] In PAH, the endothelin system is upregulated.[3] Macitentan blocks the binding of ET-1 to both its receptor subtypes, thereby mitigating vasoconstriction and cellular proliferation.[3][4][5]
Preclinical and Clinical Data Comparison
Due to the absence of direct comparative studies, this section presents a summary of key findings for this compound and macitentan from separate preclinical and clinical investigations.
Table 1: Summary of Preclinical and Clinical Efficacy Data
| Parameter | This compound | Macitentan |
| Preclinical Models | Monocrotaline (B1676716) (MCT)-induced PAH (rat), Sugen/Hypoxia (SuHx)-induced PAH (rat)[1][7] | Monocrotaline (MCT)-induced PAH (rat) |
| Hemodynamic Effects | MCT Model: Significantly reduced mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).[8] SuHx Model: Non-significant reductions in mPAP and RVSP as monotherapy; significant reductions when combined with sildenafil (B151).[7] | MCT Model: Prevented the development of PAH. |
| Vascular Remodeling | MCT Model: Significantly reduced pulmonary vascular remodeling, superior to sildenafil and selexipag (B1681723) in one study.[2] | Data on direct comparison with other agents in preclinical models is limited. |
| Inflammation & Fibrosis | MCT Model: Significantly reduced inflammatory mast cell infiltration and fibrosis, superior to sildenafil and selexipag in one study.[2] | Not a primary reported outcome in available preclinical data. |
| Clinical Development Stage | Phase I clinical trial completed in healthy volunteers.[9] | Approved for the treatment of PAH by the FDA and other regulatory agencies.[10] |
| Key Clinical Trial | First-in-human Phase I study (NCT04919863) demonstrated safety and tolerability.[9] | SERAPHIN (Study with an Endothelin Receptor Antagonist in Pulmonary Arterial Hypertension to Improve Clinical Outcome) Phase III trial.[11] |
| Clinical Efficacy | Not yet evaluated in PAH patients. | SERAPHIN Trial: Significantly reduced the risk of the primary composite endpoint of morbidity and mortality in PAH patients.[11] Improved exercise capacity, hemodynamic parameters, and health-related quality of life.[11] |
| Real-World Evidence | Not applicable. | A real-world study suggested a lower risk of all-cause and PAH-related hospitalization compared to other endothelin receptor antagonists.[12] |
Experimental Protocols
Detailed methodologies for the key preclinical models used to evaluate these compounds are crucial for interpreting the data.
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension Model (Rat)
This is a widely used model for inducing PAH.
Protocol:
-
Animal Model: Male Wistar-Kyoto or Sprague-Dawley rats are typically used.
-
Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to induce pulmonary endothelial injury, leading to the development of PAH over several weeks.
-
Treatment: Following PAH induction, animals are treated with the investigational compound (e.g., this compound), a comparator drug, or a vehicle control. The treatment duration can vary, for instance, 28 days.
-
Assessment of Efficacy:
-
Hemodynamics: Right heart catheterization is performed to measure mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP).
-
Histopathology: Lung tissue is collected for histological analysis to assess the degree of pulmonary vascular remodeling, inflammation (e.g., mast cell infiltration), and fibrosis.
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Arterial Hypertension Model (Rat)
This model is considered to more closely mimic the pathology of human PAH.
Protocol:
-
Animal Model: Rats are commonly used for this model.
-
Induction of PAH:
-
A single subcutaneous injection of the vascular endothelial growth factor (VEGF) receptor inhibitor, Sugen 5416, is administered.
-
This is followed by exposure to chronic hypoxia (e.g., 10% oxygen) for a period of time, typically 21 days.
-
-
Treatment: After the hypoxia period, the animals are returned to normoxic conditions and treatment with the investigational drug, comparator, or vehicle is initiated for a specified duration (e.g., 28 days).
-
Assessment of Efficacy: Hemodynamic parameters such as mPAP and RVSP are measured via right heart catheterization at the end of the treatment period.
Conclusion
This compound and macitentan represent two distinct therapeutic strategies for pulmonary arterial hypertension, targeting the thromboxane and endothelin pathways, respectively. Macitentan is a well-established, clinically proven therapy that has demonstrated significant benefits in a large patient population. This compound is a promising novel agent with a different mechanism of action that has shown encouraging results in preclinical models, particularly in attenuating vascular remodeling and inflammation.
Further clinical investigation of this compound in PAH patients is warranted to determine its therapeutic potential. Future studies could also explore the possibility of combination therapies, leveraging the complementary mechanisms of action of TP receptor antagonists and endothelin receptor antagonists to achieve synergistic effects in the treatment of this complex disease. The data presented in this guide provides a foundation for researchers and clinicians to understand the current landscape and future directions in the development of therapies for pulmonary arterial hypertension.
References
- 1. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into Endothelin Receptors in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Sugen/Hypoxia Rat Model for Pulmonary Hypertension and Right Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atxatherapeutics.com [atxatherapeutics.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
NTP42 Combination Therapy: A Comparative Guide for Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NTP42, a novel thromboxane (B8750289) A2 receptor (TP) antagonist, in combination with standard-of-care drugs for the treatment of Pulmonary Arterial Hypertension (PAH). The data presented is based on preclinical studies, offering insights into the potential synergistic effects and underlying mechanisms of action.
Executive Summary
Pulmonary Arterial Hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current standard-of-care therapies primarily target three signaling pathways: the endothelin, nitric oxide, and prostacyclin pathways. This compound introduces a novel approach by targeting the thromboxane pathway, which is implicated in vasoconstriction, inflammation, and vascular remodeling. Preclinical evidence suggests that combination therapy with this compound and standard PAH drugs, such as the phosphodiesterase-5 inhibitor sildenafil (B151), may offer superior efficacy compared to monotherapy. This guide presents the supporting experimental data, detailed methodologies, and visual representations of the involved signaling pathways to facilitate further research and development in this area.
Data Presentation: Preclinical Efficacy of this compound Combination Therapy
The following tables summarize the key quantitative data from preclinical studies in two established rat models of PAH: the Sugen/Hypoxia (SuHx)-induced model and the Monocrotaline (B1676716) (MCT)-induced model.
Sugen/Hypoxia-Induced PAH Model: this compound and Sildenafil Combination
This model represents a more severe and established form of PAH.
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton's Index (RV/LV+S) |
| No SuHx (Control) | ~25 | ~30 | ~0.25 |
| SuHx + Vehicle | 52.7 ± 4.2 | 65.1 ± 4.8 | 0.59 ± 0.03 |
| SuHx + this compound (0.05 mg/kg BID) | 46.5 ± 3.1 | 58.2 ± 3.9 | 0.51 ± 0.03 |
| SuHx + Sildenafil (50 mg/kg BID) | 45.3 ± 2.9 | 57.1 ± 3.5 | 0.49 ± 0.02 |
| SuHx + this compound + Sildenafil | 40.9 ± 2.7 | 51.5 ± 3.1 | 0.44 ± 0.02 * |
*Statistically significant reduction compared to vehicle, this compound alone, and Sildenafil alone.[1][2]
Monocrotaline-Induced PAH Model: this compound vs. Standard of Care
This model is widely used to study the efficacy of PAH therapies.
| Treatment Group | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) | Fulton's Index (RV/LV+S) | Pulmonary Vascular Remodeling (% medial wall thickness) |
| No MCT (Control) | ~20 | ~25 | ~0.28 | ~15 |
| MCT + Vehicle | 48.9 ± 2.1 | 62.3 ± 2.5 | 0.58 ± 0.02 | ~45 |
| MCT + this compound (0.25 mg/kg BID) | 35.1 ± 1.9 | 45.2 ± 2.3 | 0.42 ± 0.02 | ~25% |
| MCT + Sildenafil (50 mg/kg BID) | 38.4 ± 2.2 | 49.1 ± 2.6 | 0.45 ± 0.02 | ~35% |
| MCT + Selexipag (B1681723) (1 mg/kg BID) | 40.1 ± 2.5 | 51.8 ± 2.9 | 0.48 ± 0.03 | ~38% |
*this compound was shown to be at least comparable to sildenafil and selexipag in reducing mPAP and RVSP, and superior in reducing pulmonary vascular remodeling, inflammatory mast cell infiltration, and fibrosis.[3][4][5][6]
Experimental Protocols
Sugen/Hypoxia-Induced PAH Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PAH: A single subcutaneous injection of Sugen 5416 (20 mg/kg) was followed by exposure to hypoxia (10% O2) for 21 days.[1][2]
-
Treatment: After 21 days, animals were returned to normoxia and treated orally twice daily for 28 days with either vehicle, this compound (0.05 mg/kg), sildenafil (50 mg/kg), or a combination of this compound and sildenafil.[1][2]
-
Hemodynamic Measurements: At the end of the treatment period, rats were anesthetized, and a catheter was inserted into the pulmonary artery to measure mPAP and into the right ventricle to measure RVSP.
-
Right Ventricular Hypertrophy: The heart was excised, and the right ventricle (RV) was dissected from the left ventricle plus septum (LV+S). The ratio of the dry weight of the RV to the LV+S (Fulton's Index) was calculated.
-
Histological Analysis: Lung tissue was sectioned and stained to assess pulmonary vascular remodeling, including medial wall thickness and vessel occlusion.
Monocrotaline-Induced PAH Model
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg).[3][5]
-
Treatment: 28-day drug treatment was initiated within 24 hours post-MCT injection.[3][5] Animals were treated with this compound (0.25 mg/kg BID), sildenafil (50 mg/kg BID), or selexipag (1 mg/kg BID).[3][5]
-
Hemodynamic and Hypertrophy Assessments: Similar to the Sugen/Hypoxia model, mPAP, RVSP, and Fulton's Index were measured at the end of the study.
-
Histological Analysis: Lung sections were analyzed for pulmonary vascular remodeling, inflammatory mast cell infiltration, and fibrosis.[3][5][6]
Signaling Pathways in PAH and Therapeutic Interventions
The following diagrams illustrate the key signaling pathways involved in PAH and the points of intervention for this compound and standard-of-care drugs.
Caption: this compound blocks the thromboxane A2 receptor, inhibiting downstream signaling that leads to vasoconstriction, proliferation, and inflammation.
Caption: Standard PAH therapies target the endothelin, nitric oxide, and prostacyclin pathways to promote vasodilation and inhibit proliferation.
Conclusion
The preclinical data strongly suggest that this compound, a novel thromboxane A2 receptor antagonist, holds promise as a therapeutic agent for PAH, both as a monotherapy and in combination with existing standard-of-care drugs. The synergistic effects observed with sildenafil in the Sugen/Hypoxia model, and the superior efficacy of this compound in reducing vascular remodeling compared to sildenafil and selexipag in the monocrotaline model, highlight the potential of targeting the thromboxane pathway. These findings provide a solid rationale for further clinical investigation of this compound combination therapies in patients with PAH. It is important to note that while a Phase I clinical trial for this compound has been completed, demonstrating its safety and tolerability in healthy volunteers, data on its efficacy and safety in combination with other PAH drugs in patients is not yet available. Future clinical trials are needed to translate these promising preclinical findings into tangible benefits for individuals with this debilitating disease.
References
- 1. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
NTP42: A Novel Thromboxane Receptor Antagonist for Pulmonary Arterial Hypertension Shows Promise in Preclinical Models
A comprehensive analysis of preclinical data reveals the therapeutic potential of NTP42 in treating pulmonary arterial hypertension (PAH), demonstrating comparable or superior efficacy to current standard-of-care therapies in key disease indicators. This compound, a novel thromboxane (B8750289) prostanoid receptor (TP) antagonist, effectively attenuates pulmonary vascular remodeling, inflammation, and fibrosis, while also preserving cardiac function in various animal models of the disease.
Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. Current therapeutic strategies offer symptomatic relief but have limited impact on the underlying disease progression. This compound, developed by ATXA Therapeutics, targets the thromboxane A2 receptor (TP) signaling axis, a key pathway implicated in the pathogenesis of PAH.[1][2][3] This guide provides a detailed comparison of this compound's efficacy against other alternatives, supported by experimental data from preclinical studies.
Comparative Efficacy in Preclinical PAH Models
This compound has been evaluated in two well-established rat models of PAH: the monocrotaline (B1676716) (MCT) model and the Sugen/hypoxia (SuHx) model. These models mimic key aspects of human PAH, including pulmonary vascular remodeling, right ventricular hypertrophy, and increased pulmonary arterial pressure.
Monocrotaline (MCT)-Induced PAH Model
In the MCT model, a single injection of monocrotaline induces endothelial damage and initiates a cascade of events leading to PAH. Studies have shown that this compound, administered orally, significantly attenuates the development of PAH in this model. When compared to the standard-of-care therapies, sildenafil (B151) and selexipag, this compound demonstrated at least a comparable, and in some instances, a superior effect in reducing key hemodynamic parameters and pathological markers of the disease.[2][3][4]
Table 1: Hemodynamic and Pathological Improvements with this compound in the MCT Model
| Parameter | MCT Only (Control) | This compound (0.25 mg/kg BID) | Sildenafil (50 mg/kg BID) | Selexipag (1 mg/kg BID) |
| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Significantly Reduced | Reduced | Reduced |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Significantly Reduced | Reduced | Reduced |
| Pulmonary Vascular Remodeling | Severe | Significantly Reduced | Reduced | Reduced |
| Inflammatory Mast Cell Infiltration | Increased | Significantly Reduced | Less effective than this compound | Less effective than this compound |
| Pulmonary Fibrosis | Increased | Significantly Reduced | Less effective than this compound | Less effective than this compound |
Note: This table summarizes qualitative findings from published studies. "Reduced" indicates an improvement compared to the "MCT Only" group. "Significantly Reduced" indicates a statistically significant improvement.
Sugen/Hypoxia (SuHx)-Induced PAH Model
The SuHx model is considered to more closely mimic the severe, progressive nature of human PAH. In this model, this compound has been evaluated as both a monotherapy and in combination with sildenafil.[5][6][7]
Table 2: Efficacy of this compound in the SuHx Model (Monotherapy and Combination Therapy)
| Parameter | SuHx + Vehicle | SuHx + this compound (0.05 mg/kg BID) | SuHx + Sildenafil (50 mg/kg BID) | SuHx + this compound + Sildenafil |
| Mean Pulmonary Arterial Pressure (mPAP) | Increased | Non-significant Reduction | Non-significant Reduction | Significant Reduction |
| Right Ventricular Systolic Pressure (RVSP) | Increased | Non-significant Reduction | Non-significant Reduction | Significant Reduction |
| Pulmonary Vessel Remodeling | Severe | Significant Benefit | Significant Benefit | Greater Benefit |
| Right Ventricular Hypertrophy | Severe | Significant Benefit | Significant Benefit | Greater Benefit |
| Right Ventricular Fibrosis | Severe | Significant Benefit | Significant Benefit | Greater Benefit |
Note: This table summarizes findings from published studies. "Significant Reduction" and "Significant Benefit" indicate a statistically significant improvement compared to the "SuHx + Vehicle" group. "Greater Benefit" indicates a more pronounced positive effect in the combination therapy group compared to either monotherapy.
Cardioprotective Effects in the Pulmonary Artery Banding (PAB) Model
Beyond its effects on the pulmonary vasculature, this compound has demonstrated direct cardioprotective benefits. In the pulmonary artery banding (PAB) model, which induces right ventricular pressure overload independent of pulmonary vascular disease, a novel oral formulation of this compound, this compound:KVA4, improved right ventricular geometries and contractility, normalized stiffness, and significantly increased ejection fraction.[1][8][9] These findings suggest that this compound may have a direct beneficial impact on the failing right ventricle, a critical aspect of PAH morbidity and mortality.[1][8]
Mechanism of Action: Targeting the Thromboxane Receptor Signaling Pathway
This compound is a highly specific antagonist of the thromboxane prostanoid receptor (TP).[10][11][12] The TP signaling pathway, when activated by ligands such as thromboxane A2 (TXA2) and the isoprostane 8-iso-PGF2α, contributes to several pathological processes in PAH.[3] These include:
-
Vasoconstriction: Narrowing of the pulmonary arteries, which increases pulmonary arterial pressure.
-
Vascular Remodeling: Proliferation of smooth muscle cells in the arterial walls, leading to thickening and stiffening.
-
Inflammation: Recruitment of inflammatory cells, such as mast cells, which contribute to tissue damage.[4]
-
Fibrosis: Excessive deposition of collagen and other extracellular matrix components, further stiffening the blood vessels.[4]
-
Thrombosis: Formation of blood clots within the small pulmonary arteries.
By blocking the TP receptor, this compound inhibits these downstream effects, thereby alleviating the key hallmarks of PAH.[3]
Experimental Protocols
Animal Models
-
Monocrotaline (MCT) Model: Male Wistar-Kyoto rats are injected with a single subcutaneous dose of 60 mg/kg monocrotaline to induce PAH.[4] Drug treatment is typically initiated 24 hours post-MCT injection and continued for 28 days.[4]
-
Sugen/Hypoxia (SuHx) Model: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGF receptor inhibitor) and are then exposed to a hypoxic environment (10% O2) for 21 days.[5][6][7] Following the hypoxia exposure, the animals are returned to normoxia and treated with the respective drugs for 28 days.[5][6][7]
-
Pulmonary Artery Banding (PAB) Model: This surgical model creates a mechanical obstruction of the pulmonary artery, leading to right ventricular pressure overload and dysfunction.[8]
Drug Administration
-
This compound: Administered orally, twice daily (BID), at doses ranging from 0.05 mg/kg to 0.25 mg/kg.[4][6][7]
-
Sildenafil: Administered orally, twice daily (BID), at a dose of 50 mg/kg.[4][6][7]
-
Selexipag: Administered orally, twice daily (BID), at a dose of 1 mg/kg.[4]
Efficacy Assessments
A comprehensive set of assessments are performed to evaluate the efficacy of the treatments, including:
-
Hemodynamics: Measurement of mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Histology: Microscopic examination of lung and heart tissues to assess pulmonary vascular remodeling (vessel wall thickness and muscularization), inflammation (mast cell infiltration), and fibrosis (collagen deposition).
-
Echocardiography: Non-invasive imaging to assess right ventricular function, including ejection fraction and changes in geometry.
Conclusion
The preclinical data strongly support the potential of this compound as a novel therapeutic agent for pulmonary arterial hypertension. Its unique mechanism of action, targeting the thromboxane receptor signaling pathway, offers a new approach to treating this devastating disease. The demonstrated efficacy of this compound in attenuating key pathological features of PAH, both as a monotherapy and in combination with existing treatments, along with its direct cardioprotective effects, positions it as a promising candidate for further clinical development. A first-in-human Phase I clinical trial has confirmed that this compound is safe and well-tolerated in healthy volunteers, paving the way for future studies in PAH patients.[9][11]
References
- 1. atxatherapeutics.com [atxatherapeutics.com]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atxatherapeutics.com [atxatherapeutics.com]
- 6. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
Cross-Validation of NTP42's Mechanism of Action: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of NTP42, a novel thromboxane (B8750289) receptor antagonist for cardiopulmonary diseases.
This guide provides an objective comparison of this compound's performance with other established therapies in preclinical models of pulmonary arterial hypertension (PAH). The data presented is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Mechanism of Action: Thromboxane Receptor Antagonism
This compound is a novel, potent, and specific antagonist of the thromboxane A2 receptor (TP receptor).[1][2] Its mechanism of action involves blocking the signaling of thromboxane A2 (TXA2) and other pro-inflammatory lipids like 8-iso-prostaglandin F2α that mediate their effects through the TP receptor.[1][3][4][5][6] This antagonism is crucial in diseases like PAH, where the TP signaling pathway is implicated in vasoconstriction, vascular remodeling, inflammation, and fibrosis.[1][4]
dot
Caption: Mechanism of action of this compound as a TP receptor antagonist.
Preclinical Efficacy in Pulmonary Arterial Hypertension Models
This compound has been extensively evaluated in two key preclinical rat models of PAH: the monocrotaline (B1676716) (MCT) induced model and the Sugen/hypoxia (Su/Hx) induced model. These studies have demonstrated the efficacy of this compound, both as a monotherapy and in combination with existing standard-of-care drugs.
Monocrotaline (MCT) Induced PAH Model
The MCT model is a widely used and well-characterized model of PAH.[7][8] In this model, this compound has been shown to be at least as effective, and in some parameters superior, to the standard-of-care drugs Sildenafil (a phosphodiesterase-5 inhibitor) and Selexipag (a prostacyclin receptor agonist).[1]
Hemodynamic Parameters:
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No MCT (Control) | - | ~20 | ~25 |
| MCT Only (Vehicle) | - | ~45 | ~60 |
| MCT + this compound | 0.25 mg/kg BID | Reduced to near control levels | Reduced to near control levels |
| MCT + Sildenafil | 50 mg/kg BID | Reduced, comparable to this compound | Reduced, comparable to this compound |
| MCT + Selexipag | 1 mg/kg BID | Reduced, comparable to this compound | Reduced, comparable to this compound |
Right Ventricular Hypertrophy (Fulton's Index):
| Treatment Group | Dose | Fulton's Index (RV/[LV+S]) |
| No MCT (Control) | - | ~0.25 |
| MCT Only (Vehicle) | - | ~0.55 |
| MCT + this compound | 0.25 mg/kg BID | Significantly reduced |
| MCT + Sildenafil | 50 mg/kg BID | Significantly reduced |
| MCT + Selexipag | 1 mg/kg BID | Significantly reduced |
Pulmonary Vascular Remodeling, Inflammation, and Fibrosis:
Studies have shown that this compound was superior to both Sildenafil and Selexipag in significantly reducing pulmonary vascular remodeling, inflammatory mast cell infiltration, and fibrosis in the lungs of MCT-treated animals.[1]
Sugen/Hypoxia (Su/Hx) Induced PAH Model
The Su/Hx model is considered to more closely mimic the complex pathology of human PAH. In this more severe model, the combination of this compound with Sildenafil has shown synergistic effects.
Hemodynamic Parameters (Combination Therapy):
| Treatment Group | Dose | Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Right Ventricular Systolic Pressure (RVSP) (mmHg) |
| No Su/Hx (Control) | - | Normal | Normal |
| Su/Hx + Vehicle | - | Significantly elevated | Significantly elevated |
| Su/Hx + this compound | 0.05 mg/kg BID | Non-significant reduction | Non-significant reduction |
| Su/Hx + Sildenafil | 50 mg/kg BID | Non-significant reduction | Non-significant reduction |
| Su/Hx + this compound + Sildenafil | 0.05 mg/kg + 50 mg/kg BID | Significantly reduced | Significantly reduced |
These findings suggest that this compound, particularly in combination with other therapies, holds promise for treating severe forms of PAH.[9][10]
Direct Cardioprotective Effects: The Pulmonary Artery Banding (PAB) Model
To investigate the direct effects of this compound on the heart, a pulmonary artery banding (PAB) model of right ventricular pressure overload was utilized.[3] This model isolates the effects on the right ventricle from the pulmonary vasculature changes seen in PAH models.
In the PAB model, this compound:KVA4 (a novel oral formulation) demonstrated direct cardioprotective effects by:[3]
-
Improving right ventricular geometries and contractility.
-
Normalizing right ventricular stiffness.
-
Significantly increasing right ventricular ejection fraction.
-
Promoting beneficial right ventricular adaptation by decreasing cellular hypertrophy and increasing vascularization.
These findings suggest that this compound may have a dual benefit in PAH, not only by targeting the pulmonary vasculature but also by directly protecting the heart from the damaging effects of pressure overload.[3]
Experimental Protocols
Monocrotaline (MCT) Induced PAH Rat Model
dot
Caption: Experimental workflow for the MCT-induced PAH model.
-
Animal Model: Male Wistar-Kyoto rats.[1]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg).[1][11]
-
Treatment Groups:
-
Treatment Duration: 28 days, initiated 24 hours after MCT injection.[1]
-
Assessments:
-
Hemodynamics: Measurement of mean pulmonary arterial pressure (mPAP) and right ventricular systolic pressure (RVSP) via catheterization.[1]
-
Right Ventricular Hypertrophy: Calculated using the Fulton's Index (ratio of right ventricular weight to the weight of the left ventricle plus septum).
-
Histopathology: Analysis of lung tissue for vascular remodeling (e.g., vessel wall thickness), inflammation (e.g., mast cell infiltration), and fibrosis (e.g., collagen deposition).[1]
-
Sugen/Hypoxia (Su/Hx) Induced PAH Rat Model
-
Animal Model: Rats.
-
Induction of PAH: A single injection of Sugen 5416 (a VEGF receptor inhibitor) followed by exposure to hypoxia for 21 days.[9][10]
-
Treatment Groups:
-
Treatment Duration: 28 days, initiated after the 21-day hypoxia period.[10]
-
Assessments: Similar to the MCT model, including hemodynamic and histopathological analyses.
Pulmonary Artery Banding (PAB) Model
-
Animal Model: Mice.[12]
-
Procedure: Surgical placement of a band around the pulmonary artery to induce pressure overload on the right ventricle.[3][12]
-
Treatment: this compound:KVA4 administered orally.
-
Assessments: Echocardiography to assess right ventricular function and geometry, and histological analysis of the heart tissue.[3]
Conclusion
The available preclinical data provides a strong cross-validation of this compound's mechanism of action as a thromboxane receptor antagonist. In well-established animal models of PAH, this compound demonstrates significant efficacy, comparable or superior to current standard-of-care therapies in key disease parameters. Furthermore, the evidence for its direct cardioprotective effects adds another dimension to its therapeutic potential. The synergistic effects observed when combined with Sildenafil in a severe PAH model suggest that this compound could be a valuable component of future combination therapies for this devastating disease. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with cardiopulmonary diseases.
References
- 1. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 6. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of the thromboxane receptor antagonist this compound alone, or in combination with sildenafil, in the sugen/hypoxia-induced model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surgical protocol for pulmonary artery banding in mice to generate a model of pressure-overload-induced right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of NTP42 as a Thromboxane A2 Receptor (TP) Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of NTP42, a novel Thromboxane (B8750289) A2 (TP) receptor antagonist, with other alternative TP antagonists. The information presented herein is supported by available experimental data to aid researchers in their evaluation of this compound for therapeutic development.
Introduction to this compound
This compound is a potent and highly selective antagonist of the thromboxane A2 (TP) receptor, which is currently under development for the treatment of cardiopulmonary diseases such as pulmonary arterial hypertension (PAH)[1][2][3][4]. The TP receptor mediates the biological effects of thromboxane A2 (TXA2) and the isoprostane 8-iso-prostaglandin F2α (8-iso-PGF2α), both of which are potent mediators of vasoconstriction, platelet aggregation, inflammation, and fibrosis[1][5]. By blocking this receptor, this compound aims to mitigate the pathological processes driven by excessive TP receptor activation.
A key differentiator of this compound is its high specificity for the TP receptor, with a notable absence of activity at other related prostanoid receptors. Furthermore, unlike some dual-action antagonists, this compound does not inhibit thromboxane synthase (TXS), thereby avoiding potential off-target effects associated with the redirection of prostaglandin (B15479496) synthesis[1][2].
Comparative Analysis of TP Receptor Antagonists
To objectively assess the specificity of this compound, this guide compares its pharmacological profile with other known TP receptor antagonists: Ramatroban, Seratrodast, and Ifetroban.
Quantitative Data on Potency and Selectivity
The following table summarizes the available quantitative data for this compound and its comparators. A direct comparison of specificity is made by examining their activity at the target TP receptor versus their activity at other prostanoid receptors.
| Compound | Target Receptor | Potency (IC50/Ki) | Off-Target Receptor | Off-Target Activity (IC50/Ki) | Selectivity (Fold) |
| This compound | TP | 3.278 nM (IC50)[6] | DP1, EP1, EP2, EP3, EP4, FP, IP | No agonist or antagonist activity | Highly Selective |
| Ramatroban | TP | 10 nM (Ki)[7] | CRTh2 (PGD2 receptor) | 100 nM (IC50)[8] | 10-fold |
| Seratrodast | TP | Potent antagonist | Not specified | Not specified | Not specified |
| Ifetroban | TP | Potent and selective antagonist | Not specified | Not specified | Not specified |
Note: The lack of specific quantitative off-target data for Seratrodast and Ifetroban in the public domain limits a direct numerical comparison of selectivity with this compound.
Key Experimental Data and Findings
This compound Specificity Profile
-
Prostanoid Receptor Panel: Studies have confirmed that this compound is a highly selective TP antagonist, demonstrating no agonist or antagonist activity at seven other prostanoid receptors: DP1, EP1, EP2, EP3, EP4, FP, and IP[9].
-
Thromboxane Synthase Inhibition: this compound does not inhibit thromboxane synthase, distinguishing it from dual-action inhibitors like terbogrel (B1683009) and preventing the potential for increased prostacyclin synthesis[1][2].
-
Platelet Aggregation: In human platelets, this compound demonstrates target-specific effects by inhibiting thromboxane-induced platelet aggregation without affecting ADP-induced aggregation[1][2][4].
Comparative Antagonists
-
Ramatroban: While a potent TP receptor antagonist, Ramatroban also exhibits significant antagonist activity at the CRTh2 receptor, a receptor for prostaglandin D2. This dual antagonism indicates a broader pharmacological profile compared to the highly specific action of this compound[7][8].
-
Seratrodast and Ifetroban: Both are described as potent and selective TP receptor antagonists. However, a detailed, publicly available selectivity profile against a panel of other prostanoid receptors is not as extensively documented as for this compound, making a direct quantitative comparison of specificity challenging.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard pharmacological assays used to characterize receptor antagonists.
Radioligand Binding Assay for TP Receptor Affinity (Hypothetical for this compound)
This assay determines the binding affinity (Ki) of a compound for the TP receptor.
-
Membrane Preparation: Human platelets or cells recombinantly expressing the human TP receptor are homogenized and centrifuged to isolate cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Conditions: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ29548), and varying concentrations of the test compound (this compound or comparator).
-
Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound. The Ki is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Antagonism
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a TP receptor agonist.
-
Cell Culture: Cells stably expressing the human TP receptor (e.g., HEK293 cells) are seeded into 96-well plates and grown to confluence.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Incubation: The cells are then incubated with varying concentrations of the antagonist (this compound or comparator) or vehicle control.
-
Agonist Stimulation: A TP receptor agonist (e.g., U46619) is added to the wells, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.
Platelet Aggregation Assay
This assay assesses the functional effect of a TP antagonist on platelet function.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.
-
Assay Setup: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
Compound Incubation: The PRP is incubated with the test compound (this compound or comparator) or vehicle control for a short period.
-
Agonist-Induced Aggregation: An agonist that induces platelet aggregation via the TP receptor (e.g., U46619 or arachidonic acid) is added to the PRP. To assess specificity, an agonist that works through a different pathway (e.g., ADP) is used in separate experiments.
-
Measurement and Analysis: The change in light transmission is recorded over time. The extent of aggregation is quantified, and the inhibitory effect of the antagonist is determined.
Visualizing Signaling and Experimental Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: TP Receptor Signaling Pathway and this compound Inhibition.
Caption: Calcium Mobilization Assay Workflow.
Conclusion
The available evidence strongly supports that this compound is a highly specific TP receptor antagonist. Its lack of activity at other prostanoid receptors and its non-interference with thromboxane synthase highlight its focused mechanism of action. In comparison to Ramatroban, which exhibits dual antagonism, this compound offers a more targeted approach to inhibiting the TP receptor pathway. While Seratrodast and Ifetroban are also potent TP antagonists, the publicly available data on their selectivity is less comprehensive, making this compound a well-characterized and highly specific tool for researchers and a promising candidate for therapeutic development in diseases driven by TP receptor overactivation.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 4. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of NTP42 and Riociguat in Pulmonary Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vivo performance of NTP42, a novel thromboxane (B8750289) receptor (TP) antagonist, and riociguat (B1680643), an established soluble guanylate cyclase (sGC) stimulator, in preclinical models of pulmonary hypertension (PH). The information presented is collated from published experimental data to support research and drug development efforts in this therapeutic area.
Introduction
Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[1][2] Current therapeutic strategies aim to alleviate symptoms and slow disease progression by targeting various signaling pathways involved in vasoconstriction and vascular remodeling. This guide focuses on two distinct therapeutic agents: this compound, which targets the thromboxane pathway, and riociguat, which modulates the nitric oxide (NO) pathway.
This compound is a potent and selective antagonist of the thromboxane prostanoid receptor (TP).[3][4][5][6] Thromboxane A2 (TXA2), the primary ligand for the TP receptor, is a powerful vasoconstrictor and mediator of platelet aggregation, and is also implicated in inflammation, fibrosis, and cell proliferation.[2][4] By blocking the TP receptor, this compound aims to counteract these pathological processes in pulmonary arterial hypertension (PAH).[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in attenuating key features of PAH in animal models.[1][4][7][8] An oral formulation, this compound:KVA4, has been shown to be safe and well-tolerated in a first-in-human Phase I clinical trial.[1][5][9]
Riociguat is the first-in-class stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[10][11][12][13] It has a dual mechanism of action: it sensitizes sGC to endogenous NO and directly stimulates sGC independently of NO.[10][11][12][14] This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation and has anti-proliferative and anti-fibrotic effects.[10][11][12] Riociguat is an approved treatment for PAH and chronic thromboembolic pulmonary hypertension (CTEPH).[11][12][15]
This guide presents a side-by-side comparison of the in vivo effects of this compound and riociguat, focusing on hemodynamic, structural, and functional parameters in established animal models of PH.
Data Presentation: In Vivo Efficacy in a Monocrotaline (B1676716) (MCT)-Induced PAH Rat Model
The following tables summarize quantitative data from a head-to-head comparison of this compound:KVA4 and riociguat in the monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension.[1]
Table 1: Hemodynamic Parameters [1]
| Parameter | Control (No MCT) | MCT + Vehicle | MCT + this compound:KVA4 (1 mg/kg, BID) | MCT + Riociguat (5 mg/kg, BID) |
| Mean Pulmonary Arterial Pressure (mPAP, mmHg) | 18.2 ± 0.9 | 45.6 ± 2.1 | 28.9 ± 1.5 | 32.5 ± 2.3 |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 29.5 ± 1.2 | 68.7 ± 2.8 | 45.3 ± 2.1 | 50.1 ± 3.1 |
*p < 0.05 vs. MCT + Vehicle
Table 2: Ventricular Remodeling and Function [1]
| Parameter | Control (No MCT) | MCT + Vehicle | MCT + this compound:KVA4 (1 mg/kg, BID) | MCT + Riociguat (5 mg/kg, BID) |
| Fulton's Index (RV/[LV+S]) | 0.25 ± 0.01 | 0.58 ± 0.02 | 0.39 ± 0.02 | 0.42 ± 0.03 |
| Cardiomyocyte Size (µm²) | 350 ± 20 | 750 ± 40 | 450 ± 30* | 680 ± 50 |
*p < 0.05 vs. MCT + Vehicle
Table 3: Pulmonary Vascular Remodeling [1]
| Parameter | Control (No MCT) | MCT + Vehicle | MCT + this compound:KVA4 (1 mg/kg, BID) | MCT + Riociguat (5 mg/kg, BID) |
| Vessel Wall Thickness (%) | 25 ± 2 | 65 ± 4 | 40 ± 3 | 48 ± 4 |
| Vessel Occlusion (%) | <5 | 45 ± 5 | 20 ± 3 | 28 ± 4 |
*p < 0.05 vs. MCT + Vehicle
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension Model[1][4][16][17][18]
This widely used model induces PAH that shares key pathological features with the human disease.[1][16][17][18]
-
Animal Model: Male Wistar-Kyoto rats are typically used.[4]
-
Induction of PAH: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce PAH.[1][4][18]
-
Treatment:
-
Hemodynamic Assessment: On day 28, animals are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the pulmonary artery and right ventricle to measure mPAP and RVSP.
-
Histological Analysis: Following hemodynamic measurements, the heart and lungs are excised.
-
The right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed to calculate the Fulton's Index (RV/[LV+S]), an indicator of right ventricular hypertrophy.[1]
-
Lung tissue sections are stained (e.g., with hematoxylin (B73222) and eosin) to assess pulmonary vascular remodeling, including vessel wall thickness and occlusion.[1]
-
Heart tissue sections are stained to measure cardiomyocyte size.[1]
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension Model[1][7][17][19]
This model is considered to more closely mimic the severe, angioproliferative vascular lesions seen in human PAH.[17]
-
Animal Model: Rats are typically used.[7]
-
Induction of PAH:
-
Treatment:
-
Treatment is initiated after the hypoxic period and continues for a specified duration (e.g., 28 days).[7]
-
Animals are treated with the compounds of interest (e.g., this compound, sildenafil (B151) as a comparator) or vehicle.[7]
-
-
Assessments: Hemodynamic and histological assessments are performed as described for the MCT model.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and riociguat are illustrated in the following diagrams.
Caption: Signaling pathway of this compound action.
Caption: Dual mechanism of action of riociguat.
Conclusion
The available in vivo data suggests that both this compound and riociguat are effective in mitigating the pathological features of experimental pulmonary hypertension. In a direct comparative study using the MCT-induced PAH model, this compound:KVA4 demonstrated comparable or, in some parameters such as the reduction of cardiomyocyte size, potentially superior efficacy to riociguat.[1]
The distinct mechanisms of action of these two compounds—this compound targeting the thromboxane pathway and riociguat modulating the NO-sGC-cGMP pathway—highlight the multifaceted nature of PAH pathophysiology. The efficacy of this compound underscores the significant role of the thromboxane signaling pathway in the development and progression of this disease.[1][2][4] Further research, including long-term studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to established therapies like riociguat for the treatment of pulmonary hypertension. The potential for combination therapy with agents acting on complementary pathways also warrants investigation.[7][19]
References
- 1. The thromboxane receptor antagonist this compound promotes beneficial adaptation and preserves cardiac function in experimental models of right heart overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 6. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. atxatherapeutics.com [atxatherapeutics.com]
- 10. Riociguat (Adempas): a Novel Agent For the Treatment of Pulmonary Arterial Hypertension and Chronic Thromboembolic Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Riociguat and Its Role in the Treatment of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. dzl.de [dzl.de]
- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental animal models of pulmonary hypertension: Development and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A Procedural Guide for NTP42
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for a novel compound like NTP42, a thromboxane (B8750289) A2 (TXA2) receptor antagonist, may not be readily available, a systematic approach guided by established principles of chemical waste management can ensure safe and compliant disposal. This guide provides essential, step-by-step information to manage the disposal of research-grade compounds where a detailed Safety Data Sheet (SDS) with disposal instructions is not accessible.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is paramount. For this compound, which is identified as a potent thromboxane receptor antagonist used in research for conditions like pulmonary arterial hypertension, the following considerations are crucial.[1][2][3][4][5][6]
Key Actions:
-
Consult Institutional Environmental Health & Safety (EHS): Your institution's EHS office is the primary resource for guidance on hazardous waste disposal. They can provide specific protocols that comply with local, state, and federal regulations.
-
Review Available Compound Information: Gather all known information about this compound. Although a comprehensive SDS might be unavailable, product information from suppliers and research articles can offer insights into its chemical class, stability, and biological activity.[1][2][4]
-
Assume a High Level of Hazard: In the absence of complete data, treat the compound as hazardous. This includes considering it as potentially toxic, reactive, and environmentally harmful.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste at the source is fundamental to safe disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
Waste Streams for this compound:
| Waste Type | Description | Collection Container |
| Solid Waste | Contaminated personal protective equipment (PPE) such as gloves and lab coats, empty vials, and contaminated lab supplies (e.g., pipette tips). | Designated, clearly labeled hazardous waste container for solid chemical waste. |
| Liquid Waste | Unused or expired solutions of this compound, and solvents used for rinsing contaminated glassware. | Labeled, leak-proof, and chemically compatible container for hazardous liquid waste. |
| Sharps Waste | Needles, syringes, or any other contaminated sharp objects used in the handling of this compound. | Puncture-resistant sharps container specifically designated for chemically contaminated sharps. |
III. General Disposal Procedures for Research Compounds
The following workflow provides a logical sequence of steps for the proper disposal of a research compound like this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or the hazards are unknown.
-
Contact EHS: Report the spill to your institution's EHS office. They will provide guidance or direct a specialized cleanup team.
-
Secure the Area: Prevent access to the spill area.
-
Cleanup (if trained): Only personnel trained in hazardous spill cleanup should attempt to decontaminate the area, using an appropriate spill kit and wearing correct PPE. All materials used for cleanup must be disposed of as hazardous waste.
V. Decontamination
All non-disposable equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. The choice of decontaminating agent should be based on the chemical properties of this compound and in consultation with your EHS office. A common practice for many organic compounds is to use a detergent solution followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol), collecting all rinsate as hazardous liquid waste.
Disclaimer: This document provides general guidance for the disposal of a research chemical for which specific disposal information is not available. It is not a substitute for a formal Safety Data Sheet or the specific disposal protocols provided by your institution's Environmental Health and Safety office. Always prioritize guidance from your EHS department and adhere to all applicable regulations.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling NTP42
Disclaimer: NTP42 is a potent thromboxane (B8750289) A2 (TXA2) receptor antagonist under investigation for cardiopulmonary diseases like pulmonary arterial hypertension (PAH).[1][2][3][4] This document provides a summary of essential safety and handling procedures based on available research and general laboratory best practices for handling potent compounds. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical barrier to prevent exposure when handling this compound.[5][6] Given its high potency, with an IC50 of 3.278 nM, exposure to even minute quantities should be avoided.[1]
Recommended PPE for Handling this compound (Solid and Solution)
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves (ASTM D6978 tested) | Prevents skin contact and absorption.[6][7] Double-gloving is recommended to minimize contamination risk when removing items from primary containment.[7][8] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes and aerosols.[8][9] |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight cuffs | Provides a barrier against contamination of personal clothing.[6][8] |
| Respiratory Protection | N95 respirator or higher, depending on the procedure | Required when handling the powdered form or when aerosolization is possible to prevent inhalation.[7] |
| Face Shield | Required for splash-prone procedures | Offers an additional layer of protection for the face and supplements goggles.[10] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing a stock solution of this compound in a laboratory setting.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation and Pre-Donning:
-
Designate a specific work area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[6][8][10]
-
Post "Toxins in Use—Authorized Personnel Only" signage.[10]
-
Assemble all necessary materials: this compound solid, DMSO (anhydrous), sterile microcentrifuge tubes, and calibrated micropipettes with filtered tips.
-
Ensure an emergency eyewash station and safety shower are accessible.[11][12]
-
-
Donning PPE:
-
Don inner nitrile gloves.
-
Don a disposable gown, ensuring full coverage.
-
Don an N95 respirator (perform a seal check).
-
Don outer nitrile gloves over the gown's cuffs.
-
Don safety goggles.
-
-
Weighing and Solubilization (inside fume hood/BSC):
-
Carefully weigh the required amount of this compound solid directly into a tared, sterile microcentrifuge tube. Use anti-static weighing paper if necessary.
-
Minimize the creation of dust.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube.
-
Secure the cap tightly and vortex gently until the solid is fully dissolved. This compound is available as a 10 mM solution in DMSO.[1]
-
-
Labeling and Storage:
-
Clearly label the primary container with the compound name (this compound), concentration, solvent, date, and your initials.
-
Decontaminate the exterior of the primary container before removing it from the fume hood/BSC.[8][10]
-
Place the primary container into a labeled, sealed, and leak-proof secondary container for transport and storage.[10]
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
-
-
Post-Handling and Doffing:
-
Wipe down the work surface within the fume hood/BSC with an appropriate decontaminating agent.
-
Dispose of all contaminated disposable items in a designated hazardous waste container.[10]
-
Doff PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[7][13]
-
Disposal Plan
Improper disposal of chemical waste can lead to environmental contamination and regulatory penalties.[14] All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Stream Management
| Waste Type | Collection and Segregation | Disposal Method |
| Solid Waste | Collect all contaminated disposables (e.g., gloves, wipes, pipette tips, tubes) in a clearly labeled, sealed hazardous waste bag or container.[8][13] | Incineration at a licensed hazardous waste facility is the preferred method for potent compounds.[10][15] |
| Liquid Waste | Collect all unused this compound solutions and contaminated solvents in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams. | Arrange for pickup by your institution's environmental health and safety (EH&S) office for chemical incineration.[13] |
| Sharps | Needles and other contaminated sharps must be placed in a puncture-proof sharps container.[15] | The sealed container should be disposed of as hazardous waste, typically via incineration.[15] |
Emergency Spill Procedures
-
Alert & Evacuate: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.
-
Contain: If safe to do so, prevent the spill from spreading using absorbent pads.
-
Decontaminate: Cover the spill with an absorbent material. After the required contact time, collect all cleanup materials into a hazardous waste bag.[13] Wipe the area again, followed by soap and water.[13]
-
Report: Report the incident to your laboratory supervisor and EH&S department immediately.
This compound Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial [frontiersin.org]
- 3. Evaluation of this compound, a novel thromboxane receptor antagonist, in a first-in-human phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel antagonist of the thromboxane receptor, attenuates experimentally induced pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Personal Protective Equipment Use and Good Workplace Hygiene on Symptoms of Neurotoxicity in Solvent-Exposed Vehicle Spray Painters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. jcesom.marshall.edu [jcesom.marshall.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Chapter 10, Work with Biological Toxins | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
